6-Iodoquinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-iodoquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJDQJLSUDXUGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2C=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700830 | |
| Record name | 6-Iodoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848841-54-3 | |
| Record name | 6-Iodoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the 6-Iodoquinazoline Scaffold
An In-depth Technical Guide to the Physicochemical Properties of 6-Iodoquinazoline
This guide provides a comprehensive technical overview of the essential physicochemical properties of this compound and its closely related analogue, 6-Iodoquinazolin-4-one. As a pivotal scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors, a deep understanding of its molecular characteristics is indispensable for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing actionable protocols for in-house characterization.
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of an iodine atom at the 6-position creates a key intermediate, this compound, which serves as a versatile building block for introducing further molecular complexity through various cross-coupling reactions. This position is critical in the design of targeted therapies, particularly tyrosine kinase inhibitors like Lapatinib, Gefitinib, and Erlotinib, where the quinazoline core mimics the adenine portion of ATP to bind to the enzyme's active site.[3] The physicochemical properties of this core structure—its solubility, lipophilicity, ionization state, and stability—are determinant factors in a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and ultimate therapeutic efficacy.
Part 1: Core Molecular & Physical Properties
A precise understanding of the fundamental molecular and physical characteristics of this compound is the foundation for its application in drug design and synthesis. It is crucial to distinguish between the parent this compound and its frequently utilized oxidized form, 6-Iodoquinazolin-4-one, as their properties differ significantly.
Molecular Structure and Identifiers
The core structure consists of a quinazoline ring system with an iodine atom substituted at the C6 position. This heavy halogen atom significantly influences the molecule's electronic properties and provides a handle for synthetic modification.
| Property | This compound | 6-Iodoquinazolin-4-one |
| IUPAC Name | This compound | 6-iodo-3H-quinazolin-4-one[4] |
| CAS Number | 848841-54-3[5][6] | 16064-08-7[4] |
| Molecular Formula | C₈H₅IN₂[5][6] | C₈H₅IN₂O[4] |
| Molecular Weight | 256.05 g/mol [5] | 272.04 g/mol [4] |
| Appearance | Light yellow to yellow solid[7] | White to off-white solid/powder[8][4] |
| Canonical SMILES | C1=CC2=NC=NC=C2C=C1I | C1=CC2=C(C=C1I)C(=O)NC=N2[4] |
Physical Properties
The melting and boiling points reflect the intermolecular forces and thermal stability of the compounds. The high melting point of 6-Iodoquinazolin-4-one is indicative of strong intermolecular interactions, likely including hydrogen bonding, in the solid state.
| Property | Value (this compound) | Value (6-Iodoquinazolin-4-one) |
| Melting Point | Data not available | 271-274 °C[8][4] |
| Boiling Point | 329.1±15.0 °C (Predicted)[7] | 401.0±47.0 °C (Predicted)[8] |
| Density | 1.938±0.06 g/cm³ (Predicted)[7] | 2.11±0.1 g/cm³ (Predicted)[8] |
Solid-State Characterization & Crystal Structure
In this derivative, the quinazolin-4(3H)-one ring system is nearly planar, and it forms a dihedral angle of approximately 88.8° with the substituted phenyl ring.[9] The crystal packing is stabilized by non-classical intermolecular hydrogen bonds.[9][10] This information is vital for computational chemists and formulation scientists, as it provides a validated starting point for modeling studies and for understanding potential polymorphism, where different crystal packings of the same molecule can lead to vastly different physicochemical properties.
Thermal Stability
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for evaluating the thermal stability of a compound. TGA measures the change in mass as a function of temperature, indicating decomposition, while DSC measures the heat flow into or out of a sample, revealing events like melting, crystallization, and degradation.[11][12]
For quinazoline derivatives, thermal stability is a key parameter for defining storage conditions and manufacturing processes. Studies on related quinazoline-sulfonamide derivatives have shown initial decomposition events occurring in the range of 200–220 °C, often close to their melting points.[13] This suggests that while the quinazoline core is generally robust, high temperatures can initiate degradation, a critical consideration for any process involving heat, such as drying or melt-extrusion.
Part 2: Spectroscopic & Analytical Profile
The spectroscopic signature of this compound is fundamental for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure.
-
¹H NMR: The aromatic region will show a characteristic set of signals for the quinazoline ring protons. The protons on the iodinated benzene ring (H5, H7, H8) will exhibit distinct chemical shifts and coupling patterns. The H5 proton, being ortho to the iodine, and the H7 proton, being meta, will be particularly informative. The two protons on the pyrimidine ring, H2 and H4, will typically appear as singlets at lower field (downfield) due to the electron-withdrawing effect of the adjacent nitrogen atoms.
-
¹³C NMR: The spectrum will show eight distinct signals for the carbon atoms of the quinazoline core. The carbon atom bearing the iodine (C6) will exhibit a characteristic chemical shift, which can be confirmed by comparing it to the spectrum of unsubstituted quinazoline. The chemical shifts of C4 and C2 will be significantly downfield due to the deshielding effect of the adjacent nitrogen atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum would be characterized by:
-
C=N Stretching: Around 1620 cm⁻¹, characteristic of the pyrimidine ring.
-
Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region.
-
C-H Stretching (Aromatic): Typically above 3000 cm⁻¹.
-
C-I Stretching: Usually found in the far-IR region (<600 cm⁻¹).
For the 6-Iodoquinazolin-4-one analogue, the most prominent additional peak would be the C=O (amide) stretching vibration , which is typically very strong and appears around 1680-1660 cm⁻¹.[1] The presence of an N-H stretching band around 3300-3100 cm⁻¹ would also be expected.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its molecular weight and elemental composition.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this class of compounds, typically generating a protonated molecular ion [M+H]⁺.
-
Molecular Ion Peak: For this compound (C₈H₅IN₂), the [M+H]⁺ ion would be expected at an m/z of approximately 257.96. For 6-Iodoquinazolin-4-one (C₈H₅IN₂O), the [M+H]⁺ ion would be at m/z 272.95.
-
Isotopic Pattern: The presence of iodine (¹²⁷I) gives a monoisotopic peak, simplifying the spectrum compared to compounds with chlorine or bromine. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula with high accuracy.
Part 3: Physicochemical Properties for Drug Development
The "developability" of a drug candidate is critically dependent on a trio of physicochemical properties: its ionization state (pKa), lipophilicity (LogP), and aqueous solubility. These parameters govern how a molecule behaves in a biological environment.
Ionization Constant (pKa)
The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. This is paramount, as the ionization state affects solubility, permeability across biological membranes, and binding to the target protein. Quinazoline is a basic compound due to its nitrogen atoms. The pKa dictates the charge of the molecule in different physiological compartments, such as the stomach (low pH) and the intestine (higher pH).
A predicted pKa for the parent this compound is approximately 3.65.[7] This suggests it will be protonated and positively charged in the acidic environment of the stomach but largely neutral at physiological pH (7.4).
This high-throughput method is ideal for early drug discovery when sample quantities may be limited. It relies on the principle that the UV-Vis absorbance spectrum of a chromophore-containing molecule changes as its ionization state changes.[14][15][16]
Causality: The choice of UV-spectrophotometry is based on its sensitivity and the fact that the quinazoline ring is a strong chromophore. By measuring the absorbance change across a range of pH values, one can precisely determine the inflection point of the resulting sigmoidal curve, which corresponds to the pKa.
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a pH range from approximately 2 to 12. At least 10-15 different buffer solutions should be used to ensure a well-defined curve.
-
Plate Preparation: In a 96-well UV-transparent microplate, add a defined volume (e.g., 198 µL) of each buffer solution to different wells.
-
Sample Addition: Add a small volume (e.g., 2 µL) of the 10 mM compound stock solution to each well containing buffer. This creates a final compound concentration of 100 µM with only 1% DMSO, minimizing solvent effects. Include wells with buffer and DMSO only to serve as blanks.
-
Spectroscopic Measurement: Place the plate in a microplate UV-Vis spectrophotometer and record the absorbance spectrum for each well from 230-500 nm.
-
Data Analysis:
-
Subtract the blank absorbance from each sample well.
-
Identify one or more analytical wavelengths where the absorbance changes significantly with pH.
-
Plot the absorbance at the chosen wavelength(s) against the pH of the buffer in each well.
-
Fit the data to a sigmoidal dose-response equation (e.g., the Henderson-Hasselbalch equation). The pH at the inflection point of the curve is the experimental pKa.[17][18]
-
Caption: Workflow for pKa determination via UV-spectrophotometry.
Lipophilicity (LogP/LogD)
Lipophilicity, the "greasiness" of a molecule, is a critical predictor of its ability to cross cell membranes, its binding to plasma proteins, and its potential for CNS penetration. It is quantified as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.
A computed LogP (XLogP3) value for this compound is 1.7.[5] This moderate lipophilicity is often a desirable starting point in drug discovery, balancing membrane permeability with sufficient aqueous solubility.
The shake-flask method is the "gold standard" for LogP determination, directly measuring the partitioning of a compound between n-octanol (simulating a lipid membrane) and water.[19][20][21]
Causality: This method is chosen for its direct and unambiguous measurement of partitioning. The selection of n-octanol and a pH 7.4 buffer is a standardized convention that mimics physiological conditions and allows for cross-study comparisons.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with pH 7.4 phosphate buffer and vice-versa by mixing them vigorously and allowing the layers to separate overnight. This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol for a compound with LogP > 1).
-
Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 5 mL of each). Add a small aliquot of the compound stock solution.
-
Equilibration: Cap the vial and shake it gently at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[22]
-
Calculation: The LogP (or LogD at pH 7.4) is calculated as: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
Caption: Workflow for LogP determination via the Shake-Flask method.
Aqueous Solubility
Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for formulation as an intravenous solution. Poor solubility is a major cause of failure for drug candidates. For early discovery, kinetic solubility is often measured as a high-throughput surrogate for the more time-consuming thermodynamic solubility.
Kinetic solubility measures the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer. It is a rapid method that mimics the conditions of many high-throughput screening assays.[7][23][24][25]
Causality: This method is chosen for speed and efficiency. By starting with the compound dissolved in DMSO, it bypasses the slow dissolution of the solid form, providing a rapid assessment of the concentration limit before precipitation occurs in an aqueous medium.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 20 mM) in 100% DMSO.
-
Plate Preparation: Add aqueous buffer (e.g., pH 7.4 PBS) to the wells of a 96-well microplate.
-
Serial Dilution: Add a small volume of the DMSO stock to the buffer and perform serial dilutions directly in the plate to create a range of compound concentrations. The final DMSO concentration should be kept low and constant (e.g., 1-2%).
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 2 hours) with shaking to allow for precipitation.
-
Precipitate Detection: Determine the point of precipitation. This can be done visually or, more quantitatively, using nephelometry or turbidimetry, which measures light scattering from insoluble particles.[26]
-
Solubility Value: The kinetic solubility is defined as the highest concentration at which no precipitate is detected.
Caption: Workflow for Kinetic Solubility determination.
Conclusion
This compound is more than a mere synthetic intermediate; it is a carefully selected scaffold whose physicochemical properties are integral to its function in medicinal chemistry. Its moderate lipophilicity, basicity, and high thermal stability make it a robust starting point for the synthesis of complex drug candidates. The provided protocols offer standardized, reliable methods for characterizing these critical properties, enabling researchers to make data-driven decisions in the optimization of lead compounds. A thorough understanding and experimental validation of these parameters are self-validating systems that de-risk drug development projects and accelerate the journey from chemical entity to therapeutic agent.
References
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A Comprehensive Technical Guide to 6-Iodoquinazoline and Its Derivatives: Synthesis, Characterization, and Applications in Drug Discovery
Introduction: The Quinazoline Scaffold in Modern Medicinal Chemistry
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] This fused aromatic heterocycle, composed of a benzene ring and a pyrimidine ring, is a versatile building block for designing molecules that can interact with various biological targets.[1] Among its many derivatives, halogenated quinazolines serve as critical intermediates for creating complex molecular architectures. This guide focuses on 6-iodo-substituted quinazolines, particularly 6-Iodoquinazolin-4-one, a key precursor in the synthesis of targeted cancer therapeutics and other novel bioactive compounds.[2] We will delve into its fundamental identifiers, physicochemical properties, detailed synthesis protocols, analytical characterization, and pivotal role in the drug development pipeline.
For clarity, it is important to distinguish between the parent compound, 6-Iodoquinazoline, and its more frequently utilized derivative, 6-Iodoquinazolin-4-one (also known as 6-Iodo-4-hydroxyquinazoline). While both are structurally related, the latter is the primary intermediate discussed in the context of major pharmaceutical applications, such as the synthesis of Lapatinib.[3][4] This guide will provide identifiers for both but will focus its technical discussion on the synthesis and applications of the more prominent 6-Iodoquinazolin-4-one.
Part 1: Core Compound Identification
Precise identification is the cornerstone of chemical research. The following tables summarize the key identifiers for 6-Iodoquinazolin-4-one and its parent compound, this compound.
Table 1: Identifiers for 6-Iodoquinazolin-4-one
| Identifier | Value | Source(s) |
| CAS Number | 16064-08-7 | [3][5][6] |
| IUPAC Name | 6-iodo-3H-quinazolin-4-one | [5] |
| Molecular Formula | C₈H₅IN₂O | [3][5] |
| Molecular Weight | 272.04 g/mol | [5] |
| Canonical SMILES | C1=CC2=C(C=C1I)C(=O)NC=N2 | [5] |
| InChI | InChI=1S/C8H5IN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) | [5] |
| InChIKey | PUGXMZKDRVGIHC-UHFFFAOYSA-N | [5] |
| Synonyms | 6-Iodo-4-hydroxyquinazoline, 6-Iodo-4-quinazolinol, 6-Iodo-4(3H)-quinazolinone | [3][5][6] |
Table 2: Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 848841-54-3 | [7][8] |
| IUPAC Name | This compound | [9] |
| Molecular Formula | C₈H₅IN₂ | [7][10] |
| Molecular Weight | 256.04 g/mol | [7] |
| Canonical SMILES | C1=CC2=NC=NC=C2C=C1I | [10] |
| InChI | InChI=1S/C8H5IN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H | [7] |
| InChIKey | BLJDQJLSUDXUGL-UHFFFAOYSA-N | [7] |
Part 2: Physicochemical and Safety Data
Understanding the physical properties and safety profile of a compound is essential for its handling, storage, and application in experimental workflows.
Table 3: Physicochemical Properties of 6-Iodoquinazolin-4-one
| Property | Value | Source(s) |
| Appearance | White to Off-White or Brown Solid/Powder | [4] |
| Melting Point | 271°C (lit.) | [4] |
| Boiling Point | 401.0 ± 47.0 °C (Predicted) | [4] |
| Density | 2.11 ± 0.1 g/cm³ (Predicted) | [4] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated, Sonicated) | [4] |
| Storage | Keep in a dark place, Sealed in dry, Room Temperature | [4] |
Safety and Handling
According to the Globally Harmonized System (GHS) classifications provided to the European Chemicals Agency (ECHA), 6-Iodoquinazolin-4-one presents the following hazards:
Standard Laboratory Precautions:
-
Handle in a well-ventilated fume hood to avoid inhalation of dust.[12]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12]
-
Avoid contact with skin and eyes.[12]
-
For comprehensive safety information, always consult the supplier-provided Material Safety Data Sheet (MSDS).
Part 3: Synthesis and Mechanistic Insights
6-Iodoquinazolin-4-one is a versatile intermediate that can be converted into other key synthons, such as 4-Chloro-6-iodoquinazoline. This chlorination step is pivotal because the chlorine atom at the 4-position is an excellent leaving group, readily displaced by nucleophiles like amines, which is a common strategy in the synthesis of kinase inhibitors.[13][14]
Experimental Protocol: Synthesis of 4-Chloro-6-iodoquinazoline from 6-Iodoquinazolin-4-one
This protocol describes the conversion of 6-Iodoquinazolin-4-one to 4-Chloro-6-iodoquinazoline, a critical step for subsequent derivatization. The reaction utilizes thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF).
Causality: Thionyl chloride is a powerful chlorinating agent. DMF acts as a catalyst by forming a Vilsmeier-Haack type reagent ([(CH₃)₂N=CHCl]Cl), which is a more reactive electrophile that activates the quinazolinone's carbonyl group, facilitating its conversion to the chloro-substituted product. Refluxing ensures the reaction proceeds to completion.
Methodology: [13]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-Iodoquinazolin-4-one (e.g., 5.0 g, 18 mmol) in thionyl chloride (10 mL).
-
Under a nitrogen atmosphere, slowly add a catalytic amount of dimethylformamide (DMF) (0.5 mL).
-
Heat the mixture to reflux and maintain for approximately 4.5 hours. The progress can be monitored using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (in a fume hood).
-
To ensure complete removal of residual thionyl chloride, add toluene (50 mL) to the residue and evaporate to dryness under reduced pressure. Repeat this azeotropic removal step once more.
-
The resulting crude product, 4-Chloro-6-iodoquinazoline, is obtained as a brown solid (approx. 5.2 g, 99% yield) and can be used in subsequent steps or purified further if necessary.[13]
Caption: Key chlorination step in the synthesis pathway.
Part 4: Applications in Drug Discovery and Chemical Research
The primary value of this compound derivatives lies in their role as versatile scaffolds for building complex, biologically active molecules. The iodine and chlorine atoms provide orthogonal handles for distinct chemical transformations, such as nucleophilic aromatic substitution (at the C4-Cl position) and palladium-catalyzed cross-coupling reactions (at the C6-I position).[13][15]
Key Intermediate for Targeted Cancer Therapy
6-Iodoquinazolin-4-one is most famously known as a key intermediate in the synthesis of Lapatinib .[3] Lapatinib is a dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), used in the treatment of HER2-positive breast cancer.[13] The quinazoline core serves as the ATP-mimetic hinge-binding motif essential for its inhibitory activity.
Scaffold for Novel Bioactive Agents
Beyond Lapatinib, the this compound scaffold is widely exploited by medicinal chemists to develop novel therapeutic candidates. Research has demonstrated that derivatives of this core structure exhibit a wide range of biological activities:
-
Anticancer Agents: Numerous studies focus on synthesizing novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors for various cancers, including non-small-cell lung cancer.[15][16]
-
Antitubercular Agents: Certain this compound derivatives, particularly 4-alkylthio derivatives, have shown promising activity against Mycobacterium tuberculosis.[17][18]
-
Antimicrobial and Anti-inflammatory Activity: The quinazolinone system is a recurring motif in compounds designed for antimicrobial and anti-inflammatory applications.[18]
Caption: Application as a versatile chemical building block.
Part 5: Analytical Characterization
Confirming the identity, structure, and purity of a synthesized compound is a non-negotiable step in chemical research. A suite of analytical techniques is employed for the comprehensive characterization of this compound derivatives.[17][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons. For this compound derivatives, it is used to confirm the substitution pattern on the aromatic rings and the presence of key functional groups (e.g., N-H protons).[17]
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule, confirming the carbon skeleton of the quinazoline core.[20]
-
-
Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of the molecule, providing a precise molecular weight.[17] This is critical for confirming the molecular formula and identifying the product.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For 6-Iodoquinazolin-4-one, characteristic peaks for N-H and C=O (carbonyl) stretching are expected.[17]
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the compound, which is used to verify the empirical formula.[19]
The combination of these techniques provides a self-validating system to ensure the structural integrity and purity of the target compound before its use in further research or development.[21][22][23]
Conclusion
6-Iodoquinazolin-4-one and its related structures are far more than simple chemical intermediates; they are enabling tools for innovation in pharmaceutical sciences. Their well-defined reactivity and structural versatility have cemented their role as indispensable building blocks in the development of life-saving drugs, most notably in oncology. A thorough understanding of their synthesis, characterization, and safe handling, as detailed in this guide, is fundamental for researchers and scientists aiming to leverage this powerful scaffold to create the next generation of therapeutic agents.
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An In-depth Technical Guide to 6-Iodoquinazoline: Molecular Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Iodoquinazoline, a critical heterocyclic building block in medicinal chemistry and drug discovery. The document elucidates its molecular structure, physicochemical properties, and established synthetic methodologies. By offering field-proven insights and detailed experimental context, this guide serves as an essential resource for researchers leveraging this compound in the development of novel therapeutics, particularly in the domain of oncology.
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a privileged scaffold in medicinal chemistry.[1] Quinazoline derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic incorporation of substituents onto this core structure allows for the fine-tuning of pharmacological profiles. The introduction of an iodine atom at the 6-position, yielding this compound, offers a versatile handle for further chemical modifications through various coupling reactions, making it a highly valuable intermediate in the synthesis of complex molecules and targeted therapies.[3][4]
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are pivotal for its application in synthetic chemistry and drug design. A clear understanding of its structure and properties is essential for predicting its reactivity, solubility, and potential interactions with biological targets.
Molecular Structure
This compound consists of a quinazoline core with an iodine atom substituted at the C6 position.
Molecular Formula: C₈H₅IN₂[5]
Canonical SMILES: C1=CC2=C(C=C1I)N=CN=C2
InChI Key: BLJDQJLSUDXUGL-UHFFFAOYSA-N[5]
The structural representation of this compound is depicted below:
Caption: Skeletal structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for experimental design, including solvent selection, reaction condition optimization, and purification strategies.
| Property | Value | Source(s) |
| Molecular Weight | 256.04 g/mol | [5] |
| Monoisotopic Mass | 255.94975 Da | [6] |
| Appearance | Solid | [5] |
| CAS Number | 848841-54-3 | [5] |
Synthesis and Reactivity: A Chemist's Perspective
The synthesis of this compound and its derivatives is a topic of significant interest for organic and medicinal chemists. The presence of the iodine atom provides a reactive site for introducing further complexity, most notably through cross-coupling reactions.
Synthetic Approaches
While a direct, one-step synthesis for this compound is not extensively detailed in readily available literature, its synthesis can be inferred from the preparation of its derivatives. A common strategy involves the construction of the quinazoline ring from appropriately substituted aniline precursors. For instance, the synthesis of 6-iodo-2-methylquinazolin-4(3H)-one initiates with the iodination of anthranilic acid.[7]
A generalized synthetic workflow for accessing the this compound core often involves the following key transformations:
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An In-depth Technical Guide to the Synthesis of Novel 6-Iodoquinazolin-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of an iodine atom at the 6-position significantly enhances the therapeutic potential of these molecules, offering a handle for further functionalization and improving properties such as lipophilicity and molecular absorption.[1] This technical guide provides a comprehensive overview of the synthesis of novel 6-iodoquinazolin-4-one derivatives, detailing established synthetic routes, step-by-step experimental protocols, and the underlying chemical principles. We will explore the strategic importance of this scaffold, delve into the causality behind experimental choices, and present data in a clear, accessible format to empower researchers in the fields of drug discovery and organic synthesis.
Introduction: The Significance of the 6-Iodoquinazolin-4-one Scaffold
Quinazolin-4-ones are a class of fused heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological properties. These include anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[2] The quinazolinone core is found in both natural alkaloids and synthetic drugs.[1]
The strategic incorporation of an iodine atom at the 6-position of the quinazolinone ring system offers several advantages in drug design. The iodine atom can increase the lipophilicity of the molecule, potentially enhancing its ability to cross biological membranes and improving its pharmacokinetic profile.[1] Furthermore, the carbon-iodine bond serves as a versatile synthetic handle for introducing a wide range of substituents through various cross-coupling reactions, enabling the exploration of a broader chemical space and the fine-tuning of biological activity.
The 6-iodoquinazolin-4-one moiety is a key intermediate in the synthesis of several potent therapeutic agents, including kinase inhibitors used in oncology.[3][4] For instance, it is a crucial building block for Lapatinib, a dual tyrosine kinase inhibitor that targets the HER2 and EGFR pathways in the treatment of breast cancer.[4] This highlights the critical importance of robust and efficient synthetic methods to access this valuable scaffold.
Core Synthetic Strategies
The synthesis of 6-iodoquinazolin-4-one derivatives generally revolves around the construction of the heterocyclic quinazolinone ring from appropriately substituted precursors. The most common and reliable strategies start from 2-amino-5-iodobenzoic acid (5-iodoanthranilic acid), a readily accessible starting material.
Strategy A: Cyclocondensation of 2-Amino-5-iodobenzoic Acid with Amides or Nitriles
This is one of the most direct and widely employed methods for the synthesis of the quinazolin-4-one core. The fundamental principle involves the reaction of the amino and carboxylic acid functionalities of 2-amino-5-iodobenzoic acid with a suitable one-carbon or multi-carbon synthon to form the pyrimidinone ring.
Causality of Experimental Choices:
-
Starting Material: 2-Amino-5-iodobenzoic acid is the ideal starting material as it already contains the requisite iodine atom at the desired position and the ortho-amino-acid functionality necessary for cyclization.[1][5]
-
Reagents for Cyclization:
-
Formamide: When heated with 2-amino-5-iodobenzoic acid, formamide serves as both a reactant and a solvent, providing the N1-C2 fragment of the quinazolinone ring to yield unsubstituted 6-iodoquinazolin-4(3H)-one.[6]
-
Acid Anhydrides (e.g., Acetic Anhydride): Reaction with an acid anhydride, such as acetic anhydride, followed by treatment with an amine, is a common method to introduce a substituent at the 2-position.[1][7] The initial reaction forms a benzoxazinone intermediate, which then reacts with an amine to yield the N-substituted quinazolinone.[8]
-
Nitriles: In the presence of a catalyst, such as a copper salt, 2-halobenzamides (which can be derived from 2-amino-5-iodobenzoic acid) can react with nitriles in a nucleophilic addition followed by an intramolecular SNAr reaction to form 2-substituted quinazolin-4-ones.[9]
-
Workflow Diagram:
Caption: General workflow for Strategy B.
Detailed Experimental Protocols
The following protocols are provided as illustrative examples and may require optimization based on the specific substrate and desired product.
Protocol 1: Synthesis of 6-Iodo-2-methylquinazolin-4(3H)-one from 2-Amino-5-iodobenzoic Acid
This protocol is adapted from the method described by Grimmel et al. and has been shown to provide good yields. [1] Step 1: Synthesis of 2-Acetamido-5-iodobenzoic Acid
-
To a solution of 2-amino-5-iodobenzoic acid (1.0 eq) in a suitable solvent such as acetic acid, add acetic anhydride (1.2 eq).
-
Heat the reaction mixture at reflux for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford 2-acetamido-5-iodobenzoic acid.
Step 2: Cyclization to form 6-Iodo-2-methylquinazolin-4(3H)-one
-
A mixture of 2-acetamido-5-iodobenzoic acid (1.0 eq) and a primary amine (e.g., aniline or a substituted aniline, 1.1 eq) is heated in the presence of a dehydrating agent such as phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃) in an inert solvent like toluene.
-
The reaction is typically refluxed for several hours until completion, as monitored by TLC.
-
After cooling, the reaction mixture is carefully quenched with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the desired 6-iodo-2-methyl-3-substituted-quinazolin-4(3H)-one.
Protocol 2: Synthesis of 6-Iodoquinazolin-4(3H)-one via Chlorination and Nucleophilic Substitution
This protocol is a variation that proceeds through a 4-chloro-6-iodoquinazoline intermediate, which is highly reactive towards nucleophiles. [10] Step 1: Synthesis of 6-Iodoquinazolin-4-ol
-
A mixture of 2-amino-5-iodobenzoic acid (1.0 eq) and formamide (excess) is heated at a high temperature (e.g., 150-180 °C) for several hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the solid product is triturated with water, filtered, and dried to give 6-iodoquinazolin-4-ol.
Step 2: Chlorination to 4-Chloro-6-iodoquinazoline
-
To a suspension of 6-iodoquinazolin-4-ol (1.0 eq) in thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), a catalytic amount of dimethylformamide (DMF) is added. [10]2. The mixture is heated to reflux for 4-5 hours. [10]3. After the reaction is complete, the excess thionyl chloride or phosphorus oxychloride is removed under reduced pressure.
-
The residue is co-evaporated with toluene to remove any remaining traces of the chlorinating agent, yielding the crude 4-chloro-6-iodoquinazoline. [10] Step 3: Derivatization of 4-Chloro-6-iodoquinazoline
The highly reactive 4-chloro-6-iodoquinazoline can be reacted with a variety of nucleophiles (amines, alcohols, thiols) to introduce diversity at the 4-position.
Data Presentation and Characterization
The successful synthesis of 6-iodoquinazolin-4-one derivatives must be confirmed by thorough analytical characterization.
Table 1: Key Characterization Data for a Representative 6-Iodoquinazolin-4-one Derivative
| Analysis | Expected Results |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm. The proton at C5 will typically be a doublet, the proton at C7 a doublet of doublets, and the proton at C8 a doublet. Signals for substituents at the 2- and 3-positions will also be present. |
| ¹³C NMR | Carbonyl carbon (C4) signal around δ 160-165 ppm. The carbon bearing the iodine (C6) will have a characteristic chemical shift around δ 90-95 ppm. Other aromatic and substituent carbon signals will be observed in their expected regions. |
| Mass Spec. | The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the target compound. The isotopic pattern for iodine will be observable. |
| IR Spec. | Characteristic C=O stretching vibration for the quinazolinone carbonyl group around 1670-1690 cm⁻¹. N-H stretching may be observed if the 3-position is unsubstituted. |
| Melting Point | A sharp melting point is indicative of a pure compound. |
Conclusion and Future Directions
The synthesis of novel 6-iodoquinazolin-4-one derivatives remains a highly active and important area of research in medicinal chemistry. The synthetic strategies outlined in this guide, primarily centered around the versatile starting material 2-amino-5-iodobenzoic acid, provide a solid foundation for accessing a wide range of structurally diverse compounds. The ability to further functionalize the 6-iodo position through modern cross-coupling methodologies opens up vast possibilities for the development of new therapeutic agents with improved efficacy and selectivity. Future work in this field will likely focus on the development of more sustainable and efficient catalytic systems for the synthesis of these valuable scaffolds, as well as the exploration of their biological activities against a broader range of therapeutic targets.
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Ghorab, M. M., et al. (2021). Novel iodinated quinazolinones bearing sulfonamide as new scaffold targeting radiation induced oxidative stress. Bioorganic & Medicinal Chemistry Letters, 42, 128002. [Link]
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Hampannavar, G. A., et al. (2015). Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones and Pyrazolo[4,3-d]pyrimidin-7(6H)-ones via Amination of sp3 C–H Bond. The Journal of Organic Chemistry, 80(13), 6846-6854. [Link]
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Pérez-Fehrmann, M., et al. (2022). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. RSC Advances, 12(35), 22969-22982. [Link]
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The Quinazoline Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
Introduction: The "Privileged" Nature of the Quinazoline Core
The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, stands as one of the most significant "privileged structures" in the field of medicinal chemistry.[1] First synthesized in 1895, this versatile core has since been identified in over 200 natural alkaloids and a vast array of synthetic compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antihypertensive, anti-inflammatory, antibacterial, and antiviral properties.[3][4] This wide range of biological activities stems from the scaffold's ability to present substituents in a well-defined three-dimensional orientation, enabling potent and selective interactions with a multitude of biological targets.[1] The quinazoline nucleus is a cornerstone of several clinically successful drugs, most notably in the realm of oncology as kinase inhibitors.[5][6] This guide provides a comprehensive exploration of the core chemistry of the quinazoline scaffold, delving into its synthesis, reactivity, and profound impact on drug discovery.
Part 1: Synthesis of the Quinazoline Ring System
The construction of the quinazoline scaffold can be achieved through various synthetic strategies, ranging from classical condensation reactions to modern metal-catalyzed cross-couplings. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
Classical Synthetic Routes
One of the most established methods for constructing the quinazolin-4(3H)-one core is the Niementowski synthesis.[2] This reaction involves the thermal condensation of an anthranilic acid with an amide.[7] The reaction typically requires high temperatures (130–150°C) and proceeds through the formation of an N-acylanthranilic acid intermediate, which subsequently cyclizes with the elimination of water.[7]
The versatility of the Niementowski synthesis lies in its tolerance for a variety of substituents on both the anthranilic acid and the amide, allowing for the generation of a diverse library of quinazolinone derivatives.[7] A common variation utilizes formamide to produce the parent quinazolin-4(3H)-one.[7]
Reaction Mechanism: Niementowski Quinazolinone Synthesis
The mechanism is understood to initiate with the acylation of the amino group of anthranilic acid by the amide, forming an o-amidobenzamide intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final 4(3H)-quinazolinone product.[1][7]
Caption: Mechanism of the Niementowski Quinazolinone Synthesis.[7]
Experimental Protocol: Microwave-Assisted Niementowski Synthesis
Conventional heating for the Niementowski synthesis often requires prolonged reaction times. Microwave-assisted organic synthesis (MAOS) offers a significant improvement, drastically reducing reaction times and frequently enhancing yields.[5][8]
Objective: To synthesize 2-methylquinazolin-4(3H)-one from anthranilic acid and acetamide.
Materials:
-
Anthranilic acid
-
Acetamide
-
Microwave reactor vials
-
Ethanol
-
Acetic acid
Procedure:
-
To a 10 mL microwave reactor vial, add anthranilic acid (1.0 mmol), acetamide (5.0 mmol), ethanol (2 mL), and a catalytic amount of acetic acid (0.1 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150°C for 20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Validation: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected mass for 2-methylquinazolin-4(3H)-one is 160.17 g/mol .
Causality: The use of microwave irradiation provides rapid and uniform heating, which accelerates the rate of the condensation and cyclization steps, leading to a more efficient synthesis compared to conventional oil bath heating.[9] Acetic acid acts as a catalyst to facilitate the initial acylation.
Modern Synthetic Methodologies
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of complex heterocyclic systems, including quinazolines.[10] These methods often offer milder reaction conditions and broader functional group tolerance compared to classical approaches. A notable strategy involves the palladium-catalyzed N-arylation of amidines, followed by a one-pot condensation with an aldehyde to construct the quinazoline ring.[11][12]
Experimental Workflow: One-Pot Palladium-Catalyzed Quinazoline Synthesis
This workflow illustrates the synthesis of a quinazoline derivative from an aryl bromide, an amidine, and an aldehyde in a single pot.[12]
Caption: One-Pot Palladium-Catalyzed Quinazoline Synthesis Workflow.[12]
Protocol: Palladium-Catalyzed Synthesis of 2,4-Diphenylquinazoline
Objective: To synthesize 2,4-diphenylquinazoline from bromobenzene, benzamidine, and benzaldehyde.
Materials:
-
Bromobenzene
-
Benzamidine hydrochloride
-
Benzaldehyde
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (ligand)
-
Cesium carbonate (Cs₂CO₃)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Toluene
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine bromobenzene (1.0 mmol), benzamidine hydrochloride (1.1 mmol), Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.5 mmol).
-
Add dry toluene (3 mL) and stir the mixture at 100°C for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Add benzaldehyde (1.2 mmol) and DDQ (1.2 mmol).
-
Stir the mixture at 110°C for an additional 12 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Validation: Characterize the purified product using spectroscopic methods (NMR, MS) to confirm the structure of 2,4-diphenylquinazoline.
Causality: The palladium catalyst, in conjunction with the Xantphos ligand, facilitates the crucial C-N bond formation between the aryl bromide and the amidine.[12] The subsequent addition of an aldehyde and an oxidant (DDQ) drives the cyclization and aromatization to the final quinazoline product in a one-pot sequence, enhancing operational simplicity.[11]
Part 2: Reactivity and Functionalization
The reactivity of the quinazoline scaffold is characterized by the interplay between the electron-rich benzene ring and the electron-deficient pyrimidine ring. This electronic dichotomy governs the regioselectivity of its functionalization.
Electrophilic and Nucleophilic Substitution
The pyrimidine portion of the quinazoline ring is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the two nitrogen atoms.[13] Conversely, the benzene ring is more susceptible to electrophilic attack, with the order of reactivity being position 8 > 6 > 5 > 7.[13]
The most synthetically useful reactions of the quinazoline core often involve nucleophilic substitution, particularly on halo-substituted derivatives. The C2 and C4 positions are electron-deficient and thus prone to nucleophilic attack.[4]
Regioselective Functionalization of 2,4-Dichloroquinazoline
2,4-Dichloroquinazoline is a key intermediate in the synthesis of many biologically active quinazoline derivatives, including the anticancer drug Gefitinib. The two chlorine atoms exhibit different reactivities, allowing for sequential and regioselective substitution.
The C4 position is significantly more reactive towards nucleophiles than the C2 position.[4][14] This enhanced reactivity is attributed to the greater positive charge density at C4, as revealed by DFT calculations.[14][15] This allows for the selective displacement of the C4-chloro group under mild conditions, while the substitution at C2 typically requires harsher conditions (e.g., higher temperatures).
Protocol: Regioselective Synthesis of 4-Anilino-2-chloroquinazoline
Objective: To demonstrate the regioselective substitution at the C4 position of 2,4-dichloroquinazoline.
Materials:
-
2,4-Dichloroquinazoline
-
Aniline
-
Isopropanol
-
Triethylamine (Et₃N)
Procedure:
-
Dissolve 2,4-dichloroquinazoline (1.0 mmol) in isopropanol (10 mL) in a round-bottom flask.
-
Add aniline (1.0 mmol) and triethylamine (1.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC.
-
Upon completion, the product will precipitate. Collect the solid by filtration.
-
Wash the solid with cold isopropanol and dry to afford the desired 2-chloro-4-anilinoquinazoline.
-
Validation: The regioselectivity can be confirmed using 2D-NMR techniques (e.g., HMBC), which will show correlations confirming the aniline moiety is attached to C4.[14] Mass spectrometry should confirm the monosubstitution product.
Causality: The reaction is performed at room temperature to favor the kinetically controlled substitution at the more reactive C4 position.[4] Triethylamine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Part 3: The Quinazoline Scaffold in Drug Discovery - A Focus on EGFR Inhibitors
The quinazoline core is a prominent pharmacophore in the design of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[6][16] Overexpression or activating mutations of EGFR are key drivers in the development of various cancers, making it a prime therapeutic target.[3][17]
Mechanism of Action of Quinazoline-based EGFR Inhibitors
Quinazoline derivatives like Gefitinib and Erlotinib function as ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[7] They bind to the ATP-binding site within the kinase domain, preventing the phosphorylation of EGFR and blocking the downstream signaling cascades, such as the RAS/RAF/MAPK and PI3K/AKT pathways, that promote cell proliferation and survival.[18][19]
EGFR Signaling Pathway and Inhibition by Quinazolines
Caption: Simplified EGFR signaling pathway and its inhibition by quinazoline-based drugs.[18][19]
Structure-Activity Relationship (SAR) of Quinazoline EGFR Inhibitors
Extensive SAR studies have elucidated the key structural features required for potent EGFR inhibition.[16]
-
The Quinazoline Core: Acts as a scaffold, mimicking the adenine portion of ATP. The N1 nitrogen typically forms a crucial hydrogen bond with the backbone of Met793 in the hinge region of the EGFR kinase domain.
-
The 4-Anilino Group: This moiety occupies the hydrophobic pocket of the ATP-binding site. Substituents on the aniline ring, such as a 3-chloro or 3-ethynyl group, can enhance binding affinity.
-
Substituents at C6 and C7: These positions are solvent-exposed and can be modified to improve pharmacokinetic properties. Long, flexible, basic side chains, such as the morpholinopropoxy group in Gefitinib, often enhance solubility and cellular activity.
Quantitative Data: IC₅₀ Values of Representative Quinazoline Derivatives
The potency of these inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the drug concentration required to inhibit 50% of the target's activity.
| Compound ID | C4-Aniline Substituent | C6/C7 Substituents | Target/Cell Line | IC₅₀ (nM) | Reference |
| Gefitinib | 3-Chloro-4-fluoro | C6: Morpholinopropoxy, C7: Methoxy | EGFR | 2-37 | [20] |
| Erlotinib | 3-Ethynyl | C6, C7: Methoxy | EGFR | 2 | [21] |
| Compound 1 | 3-Bromo | C6: N-Boc glycine | EGFR | 3.2 | [16] |
| Compound 2 | 3,4-Dichloro | C6, C7: Methoxy | A549 (Lung Cancer) | 10 | [22] |
| Compound 3 | 4-((3-fluorobenzyl)oxy) | C6, C7: Methoxy | MCF-7 (Breast Cancer) | 5,910 | [13] |
Conclusion
The quinazoline scaffold has unequivocally established its status as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with its rigid framework suitable for precise interactions with biological targets, has enabled the development of groundbreaking therapies, particularly in oncology. The deep understanding of its core chemistry—from classical and modern synthetic routes to predictable reactivity patterns and detailed structure-activity relationships—continues to empower researchers and drug development professionals. As new biological targets emerge, the versatile and potent quinazoline core is poised to remain a central and invaluable scaffold in the ongoing quest for novel therapeutics.
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Li, J., et al. (2023). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 28(19), 6933. [Link]
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An In-depth Technical Guide to the Solubility and Stability of 6-Iodoquinazolin-4-ol
Abstract
6-Iodoquinazolin-4-ol is a heterocyclic organic compound that serves as a crucial intermediate in medicinal chemistry and drug discovery. Its quinazolinone core is a recognized "privileged structure," forming the backbone of numerous biologically active agents. The iodine substituent at the 6-position provides a strategic site for further molecular elaboration through cross-coupling reactions, making it a versatile building block for creating libraries of novel compounds. Understanding the fundamental physicochemical properties of 6-iodoquinazolin-4-ol, specifically its solubility and stability, is paramount for its effective utilization in drug development pipelines. Poor solubility can impede formulation and lead to erratic bioavailability, while instability can compromise the integrity and shelf-life of both the intermediate and the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for characterizing the solubility and stability of 6-iodoquinazolin-4-ol, offering field-proven insights and detailed experimental protocols to empower researchers in their drug development endeavors.
Introduction to 6-Iodoquinazolin-4-ol: A Key Pharmaceutical Building Block
The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The structure of 6-iodoquinazolin-4-ol, featuring a halogenated benzene ring fused to a pyrimidine ring, presents both opportunities and challenges. The iodine atom at position 6 is particularly significant for its role in structure-activity relationship (SAR) studies, allowing for the introduction of diverse functionalities.[2] However, the crystalline nature and aromaticity of the quinazolinone ring system often result in low aqueous solubility.[3] Furthermore, the carbon-iodine bond can be susceptible to degradation under certain conditions.
This guide will systematically address these critical attributes. We will first explore the theoretical and practical aspects of solubility, followed by a detailed examination of chemical stability through forced degradation studies, in accordance with the International Council for Harmonisation (ICH) guidelines.[4]
Solubility Profiling of 6-Iodoquinazolin-4-ol
The solubility of a compound is a critical determinant of its suitability for further development. It influences everything from the ease of handling in the laboratory to its ultimate bioavailability in a physiological setting. For a compound like 6-iodoquinazolin-4-ol, which is typically a crystalline solid, determining its solubility in a range of relevant solvents is a foundational step.[3]
Theoretical Considerations
The solubility of 6-iodoquinazolin-4-ol is governed by its molecular structure. The planar, aromatic quinazolinone core contributes to a stable crystal lattice, which requires significant energy to overcome during dissolution. The iodine substituent further increases the molecular weight and lipophilicity, generally decreasing aqueous solubility. Conversely, the lactam functionality (-C(=O)NH-) offers hydrogen bonding capabilities, which can aid dissolution in polar protic solvents.
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining the intrinsic solubility of a compound is the shake-flask method, which measures the equilibrium (thermodynamic) solubility.[5][6] This method involves agitating an excess of the solid compound in a solvent for a prolonged period until equilibrium is reached.
Objective: To determine the equilibrium solubility of 6-iodoquinazolin-4-ol in various solvents at controlled temperatures.
Materials:
-
6-Iodoquinazolin-4-ol (solid powder)
-
Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Analytical balance
-
HPLC system with a validated quantitative method
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid 6-iodoquinazolin-4-ol to vials containing a known volume of each test solvent. A visual confirmation of undissolved solid is essential.
-
Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is achieved.[5]
-
Phase Separation: After equilibration, allow the suspensions to settle. Separate the supernatant from the undissolved solid by centrifugation at high speed.
-
Sample Preparation and Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated stability-indicating HPLC method to determine the concentration of 6-iodoquinazolin-4-ol.
-
Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.
Data Presentation:
The experimentally determined solubility data should be compiled into a clear and concise table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| Water | 25 | [Experimental Value] | [Calculated Value] |
| PBS (pH 7.4) | 37 | [Experimental Value] | [Calculated Value] |
| 0.1 N HCl | 37 | [Experimental Value] | [Calculated Value] |
| DMSO | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
Note: The above table is a template for presenting experimentally determined data.
Workflow for Solubility Determination
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Profiling: Forced Degradation Studies
Understanding the chemical stability of 6-iodoquinazolin-4-ol is crucial for defining its storage conditions, shelf-life, and potential degradation pathways. Forced degradation (or stress testing) studies are performed under conditions more severe than accelerated stability testing and are a regulatory requirement for drug development.[4] These studies help to identify likely degradation products and establish stability-indicating analytical methods.[4][7]
Rationale for Forced Degradation
The objective of forced degradation is to intentionally degrade the molecule to an appropriate extent (typically 5-20% degradation) to generate and identify potential degradation products.[8] This information is invaluable for:
-
Elucidating degradation pathways.[4]
-
Developing and validating a stability-indicating analytical method that can resolve the parent compound from all significant degradants.
-
Informing formulation and packaging development to protect the drug substance.
Experimental Protocols for Forced Degradation
Forced degradation studies should be conducted on a single batch of 6-iodoquinazolin-4-ol and should include exposure to acid, base, oxidation, heat, and light, as stipulated by ICH guidelines.[4][9]
Objective: To investigate the stability of 6-iodoquinazolin-4-ol under various stress conditions and to identify potential degradation products.
Materials:
-
6-Iodoquinazolin-4-ol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Temperature-controlled oven
-
Photostability chamber compliant with ICH Q1B guidelines[1][10]
-
Validated stability-indicating HPLC method (typically with photodiode array (PDA) and mass spectrometry (MS) detection)
General Procedure:
-
Prepare stock solutions of 6-iodoquinazolin-4-ol in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Expose the solutions to the stress conditions outlined below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples by the stability-indicating HPLC-PDA-MS method to quantify the remaining parent compound and identify any degradation products.
Specific Stress Conditions:
-
Acid Hydrolysis: Mix the drug solution with 0.1 N to 1 N HCl and keep at room temperature or heat (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the drug solution with 0.1 N to 1 N NaOH and keep at room temperature or heat (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Expose the solid drug substance and a solution of the drug to dry heat in an oven (e.g., 80-100°C).
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][10] A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.
Data Presentation:
Results should be summarized in a table, indicating the percentage of degradation and the formation of any major degradation products.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradation Products (RT) |
| Acid Hydrolysis | 0.1 N HCl | 24 h | 60°C | [Value] | [Retention Times] |
| Base Hydrolysis | 0.1 N NaOH | 8 h | 60°C | [Value] | [Retention Times] |
| Oxidation | 3% H₂O₂ | 24 h | RT | [Value] | [Retention Times] |
| Thermal (Solid) | Dry Heat | 48 h | 80°C | [Value] | [Retention Times] |
| Photolytic (Solution) | ICH Q1B | - | Controlled | [Value] | [Retention Times] |
Note: The above table is a template for presenting experimentally determined data. RT = Retention Time.
Workflow for Stability Assessment
The following diagram outlines the logical progression of a forced degradation study.
Caption: Workflow for Forced Degradation Studies.
Analytical Methodologies
A robust, validated analytical method is the cornerstone of accurate solubility and stability determination. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.
A stability-indicating HPLC method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation. It must be able to separate the parent peak from all degradation product peaks. Method development typically involves screening different columns (e.g., C18, C8), mobile phases (e.g., acetonitrile/water or methanol/water with buffers), and detectors (e.g., UV/Vis PDA, MS).
For the characterization of unknown degradation products, hyphenated techniques such as HPLC-MS/MS are indispensable for obtaining molecular weight and fragmentation data, which are crucial for structure elucidation.[11]
Conclusion
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 6-iodoquinazolin-4-ol. By following the detailed protocols for thermodynamic solubility determination and forced degradation studies, researchers can generate the critical data needed to support the advancement of this important pharmaceutical intermediate. The insights gained from these studies will not only facilitate rational formulation and process development but also ensure the quality and integrity of future drug candidates derived from this versatile scaffold. Adherence to these scientifically sound and regulatory-compliant methodologies is essential for any professional in the field of drug discovery and development.
References
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Methodological & Application
Application Notes and Protocols: Utilizing 6-Iodoquinazoline in Suzuki-Miyaura Cross-Coupling
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the application of 6-iodoquinazoline in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The quinazoline scaffold is a privileged structure in medicinal chemistry, and its functionalization via C-C bond formation is of paramount importance for the development of novel therapeutic agents. This document offers in-depth insights into the reaction mechanism, step-by-step protocols for the synthesis of the this compound precursor and its subsequent cross-coupling, and a guide to troubleshooting and optimization. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Introduction: The Significance of the Quinazoline Scaffold
Quinazoline and its derivatives represent a vital class of N-heterocyclic compounds that form the core of numerous biologically active molecules.[1][2] Their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties, have established them as a cornerstone in modern drug discovery.[3][4] The ability to selectively introduce a wide range of substituents onto the quinazoline core is crucial for modulating the biological activity and pharmacokinetic properties of these compounds.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds. Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool in synthetic organic chemistry.[5] The use of this compound as a coupling partner in this reaction is particularly advantageous due to the high reactivity of the carbon-iodine bond, which often allows for more facile oxidative addition to the palladium catalyst under milder conditions compared to its bromo or chloro counterparts.[6]
This guide will provide the necessary protocols and theoretical background to successfully employ this compound in the synthesis of novel 6-aryl, 6-heteroaryl, and 6-vinyl quinazoline derivatives.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This step results in the formation of a square planar Pd(II) complex. The high reactivity of the C-I bond facilitates this initial, often rate-determining, step.[6]
-
Transmetalation: In this step, the organic moiety from the boronic acid (or its corresponding boronate ester) is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex.[7]
-
Reductive Elimination: The final step involves the formation of the new C-C bond between the quinazoline and the organic group from the boronic acid. The two organic ligands on the palladium complex couple, and the desired product is released, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Synthesis of the this compound Starting Material
A reliable supply of high-purity this compound is essential for successful cross-coupling. A common and effective route involves a two-step synthesis starting from 5-iodoanthranilic acid.
Protocol 3.1: Synthesis of 6-Iodoquinazolin-4(3H)-one
This protocol is adapted from established procedures for the synthesis of quinazolinones from anthranilic acids.[9][10]
Materials:
-
5-Iodoanthranilic acid
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Crushed ice
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine 5-iodoanthranilic acid (1 equivalent) with an excess of formamide (approximately 4-5 equivalents).
-
Fit the flask with a reflux condenser and heat the mixture to 130-140 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing crushed ice with stirring.
-
A precipitate of 6-iodoquinazolin-4(3H)-one will form. Allow the mixture to stand for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water to remove any residual formamide.
-
Dry the product under vacuum to obtain 6-iodoquinazolin-4(3H)-one as a solid. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.
Protocol 3.2: Synthesis of 4-Chloro-6-iodoquinazoline
This protocol describes the chlorination of 6-iodoquinazolin-4(3H)-one, a common strategy to activate the 4-position for further functionalization if desired, or as a precursor to the parent this compound. The following is based on a procedure described in a patent for the synthesis of lapatinib intermediates.[11]
Materials:
-
6-Iodoquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
Toluene or another high-boiling inert solvent
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Triethylamine (if using POCl₃ in toluene)
-
Round-bottom flask
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
Method A (using POCl₃): In a round-bottom flask, suspend 6-iodo-3H-quinazolin-4-one (1 equivalent) in toluene.
-
Add triethylamine (1.1 equivalents) and phosphorus oxychloride (1.2 equivalents).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-6-iodoquinazoline.
Experimental Protocols for Suzuki-Miyaura Cross-Coupling
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound derivatives. Optimization may be required depending on the specific boronic acid used.
Protocol 4.1: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[12]
Materials:
-
6-Iodo-2-phenyl-3-methyl-quinazolin-4(3H)-one (or a similar this compound derivative)
-
Aryl or heteroaryl boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Ethylene glycol dimethyl ether (DME)
-
Microwave vial
-
Microwave reactor
-
Silica gel for column chromatography
Procedure:
-
In a microwave vial, combine the this compound derivative (0.5 mmol, 1 equivalent), the boronic acid (0.55 mmol, 1.1 equivalents), and sodium carbonate (1.25 mmol, 2.5 equivalents).
-
Add ethylene glycol dimethyl ether as the solvent.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol, 4 mol%).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 80 °C (250 W) for 20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 4.2: Conventional Heating Suzuki-Miyaura Coupling
This protocol is suitable for laboratories without access to a microwave reactor.
Materials:
-
6-Iodo-2-phenyl-3-methyl-quinazolin-4(3H)-one (or a similar this compound derivative)
-
Aryl or heteroaryl boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Round-bottom flask with reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add the this compound derivative (0.5 mmol, 1 equivalent), the boronic acid (0.55 mmol, 1.1 equivalents), and sodium carbonate (1.25 mmol, 2.5 equivalents).
-
Add toluene as the solvent.
-
Degas the mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-20 minutes.
-
Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol, 4 mol%).
-
Heat the reaction mixture to 80-90 °C and stir for 10-12 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Representative Examples
The following table summarizes the results for the Suzuki-Miyaura coupling of a 6-iodoquinazolin-4-one derivative with various aryl boronic acids, demonstrating the versatility of this reaction.
| Entry | Boronic Acid | Method | Time | Yield (%) |
| 1 | Phenylboronic acid | Microwave | 20 min | 95 |
| 2 | 4-Methylphenylboronic acid | Microwave | 20 min | 92 |
| 3 | 4-Methoxyphenylboronic acid | Microwave | 20 min | 90 |
| 4 | 4-Chlorophenylboronic acid | Microwave | 20 min | 88 |
| 5 | 2-Thienylboronic acid | Microwave | 20 min | 85 |
| 6 | Phenylboronic acid | Conventional | 10 h | 90 |
Data adapted from reference[12]. The reaction was performed with 6-iodo-2-phenyl-3-methyl-quinazolin-4(3H)-one.
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. Below is a guide to common issues and potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Poorly soluble reagents- Inappropriate base | - Use a fresh batch of catalyst or a pre-catalyst.- Ensure thorough degassing of the solvent.- Choose a solvent system that solubilizes all components at the reaction temperature (e.g., dioxane/water, DMF).- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). |
| Dehalogenation of Starting Material | - Presence of hydride sources- High reaction temperature or long reaction time | - Use anhydrous solvents and reagents.- Avoid alcohol solvents if possible.- Lower the reaction temperature and shorten the reaction time. |
| Protodeboronation of Boronic Acid | - Presence of excess water or acid- High temperature- Instability of the boronic acid | - Use anhydrous conditions or a carefully controlled amount of water.- Use a milder base (e.g., K₃PO₄).- Consider using the corresponding boronate ester (e.g., pinacol ester) which is more stable. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Inefficient transmetalation | - Ensure the reaction is run under a strict inert atmosphere.- Optimize the base and solvent to facilitate transmetalation. |
Optimization of Ligands: For challenging substrates, particularly with heteroaryl boronic acids or sterically hindered partners, the use of more advanced phosphine ligands can be beneficial. Bulky, electron-rich ligands such as SPhos and XPhos have been shown to be highly effective in promoting Suzuki-Miyaura couplings of heteroaryl halides. Consider screening these ligands in combination with a palladium source like Pd(OAc)₂ or a pre-catalyst.
Figure 2: A logical workflow for troubleshooting low conversion in the Suzuki coupling of this compound.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the synthesis of a diverse range of 6-substituted quinazoline derivatives. The high reactivity of the iodo-substituent allows for efficient coupling under relatively mild conditions. By following the detailed protocols and considering the optimization and troubleshooting strategies outlined in this guide, researchers can effectively utilize this important building block to accelerate their drug discovery and development programs.
References
-
Green Synthesis and In Vitro Anti Oxidant Activity of 6-aryl-quinazolin-4(3H)-ones via Suzuki Cross Coupling. Oriental Journal of Chemistry. Available at: [Link]
-
Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. PubMed Central. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available at: [Link]
-
Suzuki-Miyaura cross-coupling of 4a–e with arylboronic acids. ResearchGate. Available at: [Link]
-
Synthesis of quinazolinones from reaction of formamide with anthranilic acids. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]
-
Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. IJIRT. Available at: [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura conditions for C-6 reaction of 8. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Available at: [Link]
-
Novel quinazoline derivatives: key pharmacological activities. Ayu.shiksha. Available at: [Link]
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Taylor & Francis Online. Available at: [Link]
-
Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). ACS Publications. Available at: [Link]
-
Sandmeyer reaction. Khan Academy. Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]
-
SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
One-pot reductive cyclization to antitumor quinazoline precursors. Arkivoc. Available at: [Link]
-
Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Organic Chemistry Portal. Available at: [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Enantiomerically Enriched Potassium β-Trifluoroboratoamides with Various Aryl- and Hetaryl Chlorides. NIH. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit. Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Available at: [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]
-
Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. ResearchGate. Available at: [Link]
-
SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. Available at: [Link]
-
Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC - NIH. Available at: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]
- Preparation method of lapatinib intermediate and analogues thereof. Google Patents.
-
Suzuki-Miyaura Cross-Coupling. Yoneda Labs. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]
-
Suzuki Cross Coupling Reaction-A Review. ResearchGate. Available at: [Link]
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- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Functionalization of the 6-Iodoquinazoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline core is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Its versatility is greatly enhanced by strategic functionalization, allowing for the precise modulation of pharmacological properties. The 6-iodoquinazoline derivative, in particular, serves as a pivotal intermediate. The carbon-iodine bond is the most reactive of the halogens in catalytic cycles, making the 6-position an ideal anchor point for introducing molecular diversity via palladium-catalyzed cross-coupling reactions.[4] This guide provides an in-depth exploration of three indispensable protocols for the functionalization of this compound: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. Each section offers a detailed, step-by-step protocol, explains the underlying mechanistic principles, and presents quantitative data to guide experimental design.
The Quinazoline Scaffold: A Privileged Structure in Drug Discovery
Quinazoline and its derivatives are heterocyclic scaffolds renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6] The ability to install diverse substituents around the quinazoline ring system is paramount for optimizing drug-target interactions, improving pharmacokinetic profiles, and developing novel intellectual property. The 6-iodo substituent provides a reliable and highly reactive handle for achieving this diversification through robust C-C and C-N bond-forming reactions.[7][8]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for creating a carbon-carbon bond between the 6-position of the quinazoline ring and various aryl or heteroaryl partners. This is fundamental for synthesizing biaryl structures, a common motif in kinase inhibitors and other targeted therapies.[9][10] The reaction's tolerance for a wide range of functional groups makes it exceptionally valuable in the late-stage functionalization of complex molecules.
Underlying Principle & Catalytic Cycle
The reaction couples the this compound with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. The catalytic cycle involves three key steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Sources
- 1. Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols: 6-Iodoquinazoline as a Key Intermediate in the Synthesis of Lapatinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lapatinib, a potent dual tyrosine kinase inhibitor of both the Epidermal Growth Factor Receptor (EGFR/HER1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), is a cornerstone in the treatment of HER2-positive breast cancer.[1][2] The efficacy of Lapatinib is intrinsically linked to its precise molecular architecture, the synthesis of which relies on a series of meticulously controlled chemical transformations. Central to many synthetic routes is the 6-iodoquinazoline core, a critical intermediate that serves as a versatile scaffold for the strategic introduction of key pharmacophoric elements. This document provides an in-depth guide to the synthesis of Lapatinib with a focus on the preparation and utilization of this compound intermediates, offering detailed protocols, mechanistic insights, and practical guidance for researchers in the field of medicinal chemistry and drug development.
Introduction: The Strategic Importance of the Quinazoline Scaffold
The 4-anilinoquinazoline scaffold is a well-established pharmacophore in the design of ATP-competitive kinase inhibitors. In Lapatinib, this core structure correctly orients the molecule within the ATP-binding pocket of EGFR and HER2, leading to the inhibition of receptor autophosphorylation and the subsequent blockade of downstream signaling pathways, such as the PI3K/Akt and MAPK cascades.[1][3][4] The journey from simple precursors to the final, complex structure of Lapatinib involves the sequential and controlled formation of several key bonds. The use of a halogenated quinazoline intermediate, specifically this compound, provides a strategic advantage. The iodine atom at the 6-position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the efficient and regioselective introduction of the furan moiety present in the final drug molecule.[5][6]
Mechanism of Action: Dual Inhibition of EGFR and HER2 Signaling
Lapatinib exerts its therapeutic effect by reversibly inhibiting the tyrosine kinase activity of both EGFR and HER2.[1][2] Overexpression of HER2 is a key driver in 20-25% of breast cancers, leading to aggressive tumor growth.[1] Unlike monoclonal antibodies like trastuzumab which target the extracellular domain of HER2, Lapatinib is a small molecule that penetrates the cell membrane and acts on the intracellular kinase domain.[4] This allows it to inhibit signaling even in some cases of trastuzumab resistance. By blocking both EGFR and HER2, Lapatinib provides a comprehensive blockade of downstream signaling pathways crucial for cell proliferation, survival, and metastasis.[1][3][7]
Caption: Lapatinib inhibits EGFR and HER2 signaling pathways.
Synthetic Strategy Overview
A common and efficient synthetic route to Lapatinib hinges on the construction of the this compound core, followed by a nucleophilic aromatic substitution and a subsequent cross-coupling reaction. The general workflow is outlined below.
Caption: Overall synthetic workflow for Lapatinib.
Detailed Experimental Protocols
Part 1: Synthesis of the this compound Core
Protocol 1: Synthesis of 6-Iodoquinazolin-4(3H)-one from 2-Amino-5-iodobenzoic Acid
This initial step involves the cyclization of 2-amino-5-iodobenzoic acid with formamide to form the quinazolinone ring system.
-
Materials:
-
2-Amino-5-iodobenzoic acid
-
Formamide
-
50% Aqueous ethanol
-
-
Procedure:
-
A suspension of 2-amino-5-iodobenzoic acid (101.3 g, 0.3852 mol) in formamide (210 mL) is heated to approximately 165°C.[8]
-
The reaction mixture is maintained at this temperature for approximately 3.75 hours, during which a dark brown solution will form at around 100°C.[8]
-
After the reaction is complete, the mixture is cooled to room temperature, resulting in a thick suspension.
-
The suspension is diluted with 50% aqueous ethanol (500 mL).
-
The solid product is collected by filtration, washed with 50% aqueous ethanol (250 mL), and dried.
-
This procedure typically affords the desired 6-iodoquinazolin-4(3H)-one in high yield (84-88%).[6]
-
Protocol 2: Synthesis of 4-Chloro-6-iodoquinazoline
The hydroxyl group of the quinazolinone is then converted to a chloro group, which is a better leaving group for the subsequent nucleophilic aromatic substitution.
-
Materials:
-
6-Iodoquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Dichloromethane (DCM)
-
-
Procedure (using Thionyl Chloride):
-
To a solution of 6-iodoquinazolin-4-ol (5.0 g, 18 mmol) in thionyl chloride (10 mL), slowly add dimethylformamide (DMF) (0.5 mL).[1]
-
Heat the mixture to reflux and maintain for 4.5 hours.[1]
-
After cooling to room temperature, evaporate the reaction mixture to dryness under reduced pressure.
-
To ensure complete removal of residual thionyl chloride, dissolve the residue in dichloromethane (DCM) (20 mL), add toluene (50 mL), and evaporate to dryness. Repeat this co-evaporation step once more.
-
The desired 4-chloro-6-iodoquinazoline is typically obtained as a brown solid in near-quantitative yield (99%).[1]
-
Part 2: Assembly of the Lapatinib Framework
Protocol 3: Synthesis of N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine
This step involves the crucial C-N bond formation via nucleophilic aromatic substitution, coupling the quinazoline core with the substituted aniline side chain.
-
Materials:
-
4-Chloro-6-iodoquinazoline
-
3-Chloro-4-(3-fluorobenzyloxy)aniline
-
Isopropanol or Acetonitrile
-
-
Procedure:
-
A mixture of 4-chloro-6-iodoquinazoline (10.0 g) and 3-chloro-4-(3-fluorobenzyloxy)aniline (or a similar aniline derivative like 4-amino-2-chlorophenol as described in a patent) is refluxed in a suitable solvent such as acetonitrile (100 mL) for 1 hour.[5]
-
The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration.
-
The crude product can be further purified if necessary, for instance, by neutralization with a base like sodium carbonate if a hydrochloride salt is formed.[5]
-
Protocol 4: Suzuki Coupling to Introduce the Furan Moiety
The iodine at the 6-position of the quinazoline ring is replaced with the furan side chain via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
-
Materials:
-
N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine
-
5-Formyl-2-furylboronic acid
-
Palladium catalyst (e.g., Pd/C or Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or NEt₃)
-
Solvent (e.g., DME/Methanol mixture)
-
-
General Procedure:
-
In a reaction vessel, combine N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine (1 equivalent), 5-formyl-2-furylboronic acid (1.1-1.5 equivalents), and a base such as K₂CO₃ (2-3 equivalents).
-
Add the palladium catalyst (e.g., 10% Pd/C).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
Degassed solvent, such as a mixture of dimethoxyethane (DME) and methanol, is added.[6][9]
-
The reaction mixture is heated (e.g., to 50°C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.[6]
-
Upon completion, the reaction is worked up by filtering the catalyst and removing the solvent. The crude product is then purified, typically by column chromatography. A reported yield for a similar Suzuki coupling step is 96%.[2][10]
-
Protocol 5: Reductive Amination to Complete the Lapatinib Synthesis
The final step involves the formation of the amine linkage on the furan ring through reductive amination.
-
Materials:
-
Aldehyde precursor from Protocol 4
-
2-(Methylsulfonyl)ethylamine
-
Reducing agent (e.g., Sodium triacetoxyborohydride or catalytic hydrogenation with Pd/C)
-
Solvent (e.g., Tetrahydrofuran (THF) or DME/Methanol)
-
-
Procedure (using Catalytic Hydrogenation):
-
The aldehyde precursor is dissolved in a suitable solvent mixture like DME/Methanol.
-
2-(Methylsulfonyl)ethylamine is added to form the imine in situ.
-
A palladium on carbon (Pd/C) catalyst is added.
-
The mixture is subjected to a hydrogen atmosphere (e.g., 1 bar H₂) and heated (e.g., to 50°C).[6]
-
The reaction is monitored until completion.
-
The catalyst is filtered off, and the solvent is removed to yield the crude Lapatinib base.
-
The final product can be purified by crystallization, often as a ditosylate salt. A reported yield for this reductive amination step is 94%.[2][10]
-
Data Summary
| Step | Reaction | Key Reagents | Solvent | Typical Yield | Reference |
| 1 | Cyclization | 2-Amino-5-iodobenzoic acid, Formamide | Formamide | 84-88% | [6][8] |
| 2 | Chlorination | 6-Iodoquinazolin-4-one, SOCl₂/DMF | Thionyl Chloride | ~99% | [1] |
| 3 | Nucleophilic Aromatic Substitution | 4-Chloro-6-iodoquinazoline, Substituted Aniline | Acetonitrile/Isopropanol | - | [5] |
| 4 | Suzuki Coupling | Iodo-quinazoline intermediate, Furylboronic acid, Pd/C | DME/Methanol | ~96% | [2][6][10] |
| 5 | Reductive Amination | Aldehyde precursor, 2-(Methylsulfonyl)ethylamine, Pd/C, H₂ | DME/Methanol | ~94% | [2][6][10] |
Note: Yields are indicative and can vary based on specific reaction conditions and scale.
Conclusion
The synthesis of Lapatinib via the this compound intermediate represents a robust and scalable approach to this important anticancer agent. The strategic use of the iodo-substituent facilitates a highly efficient Suzuki-Miyaura cross-coupling, which is a key bond-forming event in the overall synthesis. The protocols outlined in this document provide a comprehensive guide for researchers, emphasizing the critical aspects of each synthetic step. By understanding the underlying chemistry and adhering to meticulous experimental technique, the successful synthesis of Lapatinib and its analogues can be readily achieved, paving the way for further research and development in the field of targeted cancer therapy.
References
-
Mechanism of Action of Lapatinib. (URL: [Link])
-
Practical synthesis of lapatinib. Journal of China Pharmaceutical University, 41(4), 317-320. (URL: [Link])
- Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applic
-
The Chemistry Behind Lapatinib: An Intermediate's Role. (URL: [Link])
-
Practical synthesis of lapatinib. (URL: [Link])
-
HER2/epidermal growth factor receptor (EGFR) signalling pathway in breast cancer. (URL: [Link])
-
What is the mechanism of Lapatinib Ditosylate Hydrate? (URL: [Link])
-
Assessing a sustainable manufacturing route to lapatinib. (URL: [Link])
- Synthetic method of lap
- Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts. (URL: )
- Preparation method of lapatinib intermedi
- Process for the preparation of lap
- 4-aminoquinazoline derivatives and methods of use thereof. (URL: )
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Rapid and Efficient Synthesis of 6-Aryl-Quinazolin-4-ones via Microwave-Assisted Suzuki Coupling
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Gemini
Abstract
The quinazolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Traditional multi-step syntheses of substituted quinazolinones are often hampered by long reaction times, harsh conditions, and modest yields. This application note details a robust and highly efficient two-step protocol for the synthesis of 6-aryl-quinazolin-4-ones, leveraging the power of microwave-assisted organic synthesis (MAOS). The methodology involves the initial microwave-mediated cyclization to form a 6-bromo-quinazolin-4-one intermediate, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, also under microwave irradiation, to introduce diverse aryl moieties. This approach dramatically reduces reaction times from hours to minutes, improves yields, and offers a greener synthetic alternative, making it ideal for the rapid generation of compound libraries in drug discovery programs.[2][3][4]
Introduction: The Power of Microwave Synthesis
The efficiency of synthetic chemistry is a cornerstone of modern drug development. Microwave-assisted synthesis has emerged as a transformative technology, utilizing dielectric heating to achieve rapid and uniform temperature elevation within a reaction mixture.[3][5] This mechanism, which involves the interaction of polar molecules with an oscillating electric field, leads to significant rate enhancements compared to conventional heating methods.[5] Key advantages include:
-
Drastically Reduced Reaction Times: Reactions that take hours or days can often be completed in minutes.[2][5]
-
Higher Product Yields: Rapid heating can minimize the formation of by-products, leading to cleaner reactions and higher yields.[6]
-
Improved Purity: The reduction in side reactions simplifies product purification.[2]
-
Greener Chemistry: Shorter reaction times and improved efficiency reduce energy consumption and solvent waste.
This protocol applies these advantages to the synthesis of 6-aryl-quinazolin-4-ones, a class of compounds requiring a key carbon-carbon bond formation, a transformation perfectly suited for acceleration by microwave energy.
Overall Synthetic Strategy
The synthesis of 6-aryl-quinazolin-4-ones is strategically divided into two main stages. This approach allows for modularity, where a common intermediate can be diversified in the final step to produce a wide array of analogues.
-
Formation of the Core Intermediate: A 6-halo-quinazolin-4-one is synthesized. The halogen, typically bromine, serves as a versatile "handle" for subsequent cross-coupling reactions. This is achieved through a microwave-assisted condensation and cyclization of a readily available 2-amino-5-halobenzoic acid derivative.[7][8]
-
Aryl Group Installation via Suzuki Coupling: The crucial C-C bond is formed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the 6-bromo intermediate and a suitable arylboronic acid.[9][10] This reaction is exceptionally reliable and tolerates a wide range of functional groups, making it a cornerstone of modern organic synthesis.[9]
Caption: Overall two-step strategy for 6-aryl-quinazolin-4-one synthesis.
Detailed Experimental Protocols
Safety Precaution: All experiments involving microwave reactors must be conducted in appropriate high-pressure glass vials with proper shielding. Always consult the microwave reactor's user manual before operation. Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 6-Bromo-2-phenyl-quinazolin-4(3H)-one (Intermediate)
Principle: This procedure utilizes a solvent-free, Lewis acid-catalyzed condensation of 2-aminobenzamide (formed in situ or pre-formed from 2-amino-5-bromobenzoic acid) with benzaldehyde, followed by oxidative cyclization under microwave irradiation. Antimony(III) trichloride (SbCl₃) has been shown to be an effective catalyst for this transformation.[8][11]
Materials:
-
2-Amino-5-bromobenzamide (or 2-amino-5-bromobenzoic acid[12])
-
Benzaldehyde
-
Antimony(III) trichloride (SbCl₃)
-
Ethanol (for recrystallization)
-
10 mL microwave process vial with a magnetic stir bar
-
Monomode microwave reactor
Step-by-Step Procedure:
-
To a 10 mL microwave process vial, add 2-amino-5-bromobenzamide (1.0 mmol, 215 mg).
-
Add benzaldehyde (1.1 mmol, 117 mg, 112 µL).
-
Add antimony(III) trichloride (SbCl₃) (0.01 mmol, 2.3 mg). Note: A stock solution of the catalyst in a volatile solvent can be used for easier handling of small quantities; evaporate the solvent before proceeding.
-
Seal the vial with a cap.
-
Place the vial inside the microwave reactor cavity.
-
Irradiate the mixture at a constant temperature of 140°C for 10 minutes with magnetic stirring. Use a power setting of around 200 W, allowing the instrument to modulate power to maintain the target temperature.[8]
-
After the reaction is complete, cool the vial to room temperature using a compressed air stream.
-
Open the vial carefully in a fume hood.
-
Add 5 mL of hot ethanol to the solid residue and triturate to break up the solid.
-
Filter the hot suspension, wash the collected solid with cold ethanol (2 x 3 mL), and dry under vacuum to yield the product as a white or off-white solid.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling for 6-Aryl-quinazolin-4(3H)-ones
Principle: The C-Br bond at the 6-position of the quinazolinone core is coupled with an arylboronic acid using a palladium catalyst and a base. The microwave irradiation dramatically accelerates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[9][13]
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Materials:
-
6-Bromo-2-phenyl-quinazolin-4(3H)-one (from Protocol 1)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
10 mL microwave process vial with a magnetic stir bar
-
Monomode microwave reactor
Step-by-Step Procedure:
-
To a 10 mL microwave process vial, add 6-bromo-2-phenyl-quinazolin-4(3H)-one (0.5 mmol, 151 mg).
-
Add the desired arylboronic acid (0.75 mmol, 1.5 equivalents). For example, 4-methoxyphenylboronic acid (114 mg).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 29 mg, 5 mol%).
-
Add sodium carbonate (1.0 mmol, 106 mg).
-
Add 1,4-dioxane (3 mL) and deionized water (1 mL) to the vial.
-
Seal the vial tightly.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 120°C for 20 minutes with vigorous stirring.
-
After completion, cool the vial to room temperature.
-
Dilute the reaction mixture with 15 mL of water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford the pure 6-aryl-2-phenyl-quinazolin-4(3H)-one.
Representative Results
The described protocol is highly versatile and can be used to synthesize a variety of 6-aryl-quinazolin-4-ones. The following table provides expected outcomes for the coupling of 6-bromo-2-phenyl-quinazolin-4(3H)-one with various arylboronic acids.
| Entry | Arylboronic Acid | Product | MW Time (min) | Typical Yield (%) |
| 1 | Phenylboronic acid | 2,6-Diphenyl-quinazolin-4(3H)-one | 20 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-2-phenyl-quinazolin-4(3H)-one | 20 | 88-96 |
| 3 | 4-Fluorophenylboronic acid | 6-(4-Fluorophenyl)-2-phenyl-quinazolin-4(3H)-one | 20 | 82-91 |
| 4 | 3-Thienylboronic acid | 2-Phenyl-6-(thiophen-3-yl)-quinazolin-4(3H)-one | 25 | 75-85 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 2-Phenyl-6-(4-(trifluoromethyl)phenyl)-quinazolin-4(3H)-one | 25 | 78-87 |
Discussion: The Rationale Behind the Protocol
-
Causality in Microwave Heating: The choice of a polar solvent system like dioxane/water in the Suzuki coupling is deliberate. Water absorbs microwave energy exceptionally well, leading to rapid heating, while dioxane helps to solubilize the organic reagents. This combination ensures efficient and uniform heating of the reaction mixture, which is crucial for driving the catalytic cycle forward.[5]
-
The Suzuki Catalyst System: The Suzuki-Miyaura reaction is a complex catalytic process.
-
Catalyst: Pd(PPh₃)₄ is a robust, albeit air-sensitive, Pd(0) source that readily initiates the catalytic cycle. For less reactive substrates, or for optimization, other catalyst/ligand systems like Pd(dppf)Cl₂ can be employed.[13][14]
-
Base: The base (Na₂CO₃) plays a critical role. It activates the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step where the aryl group is transferred from boron to palladium.[9]
-
Potential Pitfalls: A primary side reaction in Suzuki couplings is protodeboronation, where the boronic acid is cleaved by a proton source before it can couple.[13] The rapid reaction times afforded by microwave heating significantly minimize the opportunity for this and other decomposition pathways to occur, contributing to the higher yields observed.
-
-
Self-Validation and Trustworthiness: The protocol is designed to be self-validating. The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC) or LC-MS. A successful reaction will show the consumption of the 6-bromo starting material and the appearance of a new, typically less polar, product spot. The final products should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm their identity and purity.
Conclusion
This application note provides a detailed, reliable, and highly efficient microwave-assisted methodology for the synthesis of 6-aryl-quinazolin-4-ones. By leveraging rapid microwave heating, this two-step protocol drastically shortens synthesis time, improves yields, and facilitates the rapid diversification of the quinazolinone core. This approach is exceptionally well-suited for medicinal chemistry and drug discovery campaigns where speed and efficiency are paramount.
References
- Microwave assisted synthesis of five membered nitrogen heterocycles - PMC. (n.d.). National Institutes of Health (NIH).
- Microwave synthesis: a green method for benzofused nitrogen heterocycles. (2024). innovareacademics.in.
- Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (2025). ResearchGate.
- Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC. (n.d.). National Institutes of Health (NIH).
- Mali, D. R., et al. (2017). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research, 10(4), 288-297.
- Microwave synthesis of 3-substituted quinazolinones. (n.d.). ResearchGate.
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). National Institutes of Health (NIH).
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (n.d.). ResearchGate.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). Frontiers.
- Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. (2023). National Institutes of Health (NIH).
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC. (n.d.). National Institutes of Health (NIH).
- Application Notes and Protocols: Suzuki-Miyaura Coupling of Quinazolin-2-ylboronic Acid. (n.d.). Benchchem.
- Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3. (2018). Semantic Scholar.
- 2-Amino-5-bromobenzoic acid synthesis. (n.d.). ChemicalBook.
- Efficient palladium-catalyzed Suzuki C–C coupling of novel urea/thiourea-based quinazolines. (2019). ResearchGate.
- Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. (n.d.). Scholars Research Library.
- Kang, H.-J., et al. (2018). Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3. Heterocyclic Communications.
- Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with... (n.d.). ResearchGate.
- One-pot synthesis of 4(3H)–quinazolinones under solvent free... (n.d.). ResearchGate.
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The Versatile Scaffold: Harnessing 4-Chloro-6-iodoquinazoline in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery, the quinazoline core stands as a privileged scaffold, forming the backbone of numerous therapeutic agents. Among its many derivatives, 4-chloro-6-iodoquinazoline has emerged as a particularly valuable and versatile building block. Its strategic placement of reactive handles—a nucleophilic substitution-prone chlorine at the 4-position and a metal-catalyzed coupling-ready iodine at the 6-position—offers medicinal chemists a powerful tool for the synthesis of diverse and potent bioactive molecules. This guide provides an in-depth exploration of the applications of 4-chloro-6-iodoquinazoline, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The Strategic Importance of 4-Chloro-6-iodoquinazoline in Drug Design
The utility of 4-chloro-6-iodoquinazoline lies in its dual reactivity, which allows for sequential and selective functionalization. The chlorine atom at the C4 position is readily displaced by nucleophiles, most notably anilines, a key reaction in the synthesis of a vast number of kinase inhibitors.[1] Concurrently, the iodine atom at the C6 position serves as a versatile handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This orthogonal reactivity is paramount for generating extensive libraries of compounds for structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
One of the most prominent applications of this scaffold is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors.[2][3] EGFR is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[2][4][5][6][7] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] Quinazoline-based inhibitors, often synthesized from 4-chloro-6-iodoquinazoline, act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting downstream signaling.[7]
Key Applications and Synthetic Strategies
The primary applications of 4-chloro-6-iodoquinazoline in medicinal chemistry revolve around its use as a scaffold for:
-
Kinase Inhibitors: Predominantly targeting EGFR and other tyrosine kinases implicated in oncology.
-
Anticancer Agents: Broadly, through mechanisms that may include kinase inhibition, apoptosis induction, and anti-proliferative effects.
-
Antimicrobial Agents: Demonstrating the versatility of the quinazoline scaffold beyond oncology.
The following sections provide detailed protocols for the key synthetic transformations of 4-chloro-6-iodoquinazoline.
Application Protocol 1: Synthesis of 4-Anilino-6-iodoquinazoline Derivatives via Nucleophilic Aromatic Substitution
This protocol details the fundamental reaction of displacing the 4-chloro group with a substituted aniline, a cornerstone in the synthesis of numerous EGFR inhibitors.
Rationale: The electron-withdrawing nature of the quinazoline ring system activates the C4 position towards nucleophilic attack. The choice of a suitable base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Isopropanol is a commonly used solvent due to its ability to dissolve both the reactants and to facilitate the reaction at elevated temperatures.
Experimental Protocol:
-
Materials:
-
4-chloro-6-iodoquinazoline
-
Substituted aniline (1.1 equivalents)
-
Isopropanol (IPA)
-
Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base (1.5 equivalents)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a round-bottom flask, add 4-chloro-6-iodoquinazoline (1.0 equivalent) and the substituted aniline (1.1 equivalents).
-
Add isopropanol to achieve a concentration of approximately 0.1 M.
-
Add the base (e.g., DIPEA, 1.5 equivalents) to the mixture.
-
Place the flask under an inert atmosphere.
-
Heat the reaction mixture to reflux (typically around 80-90 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution upon cooling. If so, collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
-
Self-Validation: The identity and purity of the synthesized 4-anilino-6-iodoquinazoline derivative should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of characteristic signals for both the quinazoline core and the aniline moiety, along with the correct molecular ion peak in the mass spectrum, will validate the successful synthesis.
Application Protocol 2: Suzuki-Miyaura Cross-Coupling for C6-Arylation
This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups at the C6 position of the quinazoline ring.
Rationale: The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. A base is required to activate the boronic acid for the transmetalation step. A biphasic solvent system, such as dioxane and water, is often employed to dissolve both the organic substrate and the inorganic base.
Experimental Protocol:
-
Materials:
-
4-Anilino-6-iodoquinazoline derivative (from Protocol 1)
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 4-anilino-6-iodoquinazoline derivative (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (2-5 mol%).
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture, typically between 80-100 °C, and stir vigorously for a period ranging from 2 to 24 hours.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[8]
-
Purify the crude product by column chromatography on silica gel.
-
Self-Validation: Successful coupling is confirmed by the disappearance of the starting material on TLC/LC-MS and the appearance of a new product spot/peak. NMR spectroscopy should show signals corresponding to the newly introduced aryl group, and mass spectrometry will confirm the expected molecular weight of the C-C coupled product.
Application Protocol 3: Sonogashira Coupling for C6-Alkynylation
This protocol describes the Sonogashira coupling for the introduction of alkyne moieties at the C6 position, a common strategy to probe the active site of target proteins.
Rationale: The Sonogashira coupling utilizes a palladium catalyst for the oxidative addition to the C-I bond and a copper(I) co-catalyst to activate the terminal alkyne. An amine base is typically used to neutralize the HI byproduct and as a solvent.
Experimental Protocol:
-
Materials:
-
4-Anilino-6-iodoquinazoline derivative (from Protocol 1)
-
Terminal alkyne (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, as solvent or co-solvent)
-
Co-solvent (e.g., THF or DMF, if needed)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 4-anilino-6-iodoquinazoline derivative (1.0 equivalent), the palladium catalyst, and CuI.
-
Add the degassed amine base and any co-solvent.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with aqueous ammonium chloride solution (to remove copper salts) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Self-Validation: The successful formation of the alkynylated product can be verified by the presence of the characteristic alkyne signals in the ¹H and ¹³C NMR spectra and the correct molecular ion in the mass spectrum.
Data Presentation: Biological Activity of 4-Anilinoquinazoline Derivatives
The derivatization of the 4-chloro-6-iodoquinazoline scaffold has led to the discovery of numerous potent kinase inhibitors. The following table summarizes the inhibitory activities (IC₅₀ values) of selected 4-anilinoquinazoline derivatives against EGFR.
| Compound ID | R Group at C6 | Aniline Moiety | EGFR IC₅₀ (nM) | Reference |
| Gefitinib | Methoxy | 3-Chloro-4-fluoroaniline | 25.42 | [9] |
| Erlotinib | Methoxy | 3-Ethynylphenylamine | 33.25 | [9] |
| Compound 7i | Arylurea | 3-Chloro-4-fluoroaniline | 17.32 | [9] |
| Compound 19h | 2-Nitroimidazole containing side chain | 3-Ethynylphenylamine | 0.47 | [10] |
| Compound 9c | Alkyl-substituted | Varied | 150 (EGFRWT) | [10] |
| Compound 9d | Alkyl-substituted | Varied | 200 (EGFRWT) | [10] |
Note: The specific aniline moieties for compounds 9c and 9d are complex and can be found in the cited reference.
Visualization of Key Concepts
Diagram 1: Synthetic Utility of 4-Chloro-6-iodoquinazoline
Caption: Simplified EGFR signaling cascade and the point of intervention for quinazoline-based inhibitors.
Conclusion
4-Chloro-6-iodoquinazoline is a cornerstone intermediate in modern medicinal chemistry, providing a robust and flexible platform for the synthesis of a wide range of biologically active compounds. Its unique and orthogonal reactivity at the C4 and C6 positions allows for the systematic exploration of chemical space, which is essential for the optimization of drug candidates. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to fully leverage the potential of this versatile scaffold in their drug discovery endeavors. The continued exploration of derivatives from this starting material holds significant promise for the development of novel therapeutics, particularly in the realm of oncology.
References
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Weiner, L. M., et al. (2021). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. International Journal of Molecular Sciences, 22(23), 12975. [Link]
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da Cunha, S., et al. (2017). Expression of EGFR and Molecules Downstream to PI3K/Akt, Raf-1-MEK-1-MAP (Erk1/2), and JAK (STAT3) Pathways in Invasive Lung Adenocarcinomas Resected at a Single Institution. Pathology Research International, 2017, 8563863. [Link]
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Normanno, N., et al. (2006). Downstream signaling pathway of EGFR via RAS/RAF/MAPK. Annals of Oncology, 17(Supplement 7), vii13-vii14. [Link]
-
Ciardiello, F., & Tortora, G. (2008). Overview of the main EGFR signaling pathways and their effects on cell behavior. Annals of Oncology, 19(Supplement 7), vii20-vii26. [Link]
-
National Cancer Institute. (n.d.). Signaling pathways and effects of EGFR. NCI Visuals Online. [Link]
-
ResearchGate. (n.d.). IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. [Link]
-
Wang, Y., et al. (2015). Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. European Journal of Medicinal Chemistry, 89, 55-66. [Link]
-
ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]
-
Zhang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 678586. [Link]
-
Yin, H., et al. (2022). Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention. Frontiers in Pharmacology, 13, 868334. [Link]
-
Mohammed, A. H., et al. (2024). Synthesis, Antitumor Activities, and Molecular Modeling of 4-Anilinoquinazoline Derivatives as EGFR-TK Inhibitors. ResearchGate. [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link]
-
Selvita Laboratories. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Google Patents. (n.d.). A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
-
Chutia, R., et al. (2025). A green and sustainable approach for the synthesis of Pd/CuFe2O4 MNPs and its catalytic application in Sonogashira cross-coupling reaction. International Journal of New Chemistry, 12(3), 329-339. [Link]
-
ResearchGate. (n.d.). The Sonogashira reaction of iodobenzene and phenylacetylene at different cycles. [Link]
-
Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 206-215. [Link]
-
Semantic Scholar. (n.d.). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907-2913. [Link]
-
ResearchGate. (n.d.). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. [Link]
-
PubChem. (n.d.). N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-3-ium-4-amine chloride. [Link]
-
ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene. [Link]
-
Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(ix), 150-176. [Link]
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Application Note: A Practical Guide to the Synthesis of Functionalized Quinazoline Derivatives via Stille Cross-Coupling
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The functionalization of the quinazoline core, particularly through the formation of carbon-carbon bonds, is a critical step in the development of novel drug candidates. This guide provides an in-depth overview and practical protocols for employing the Stille cross-coupling reaction to synthesize substituted quinazoline derivatives. We will explore the reaction mechanism, key experimental parameters, detailed step-by-step procedures, and a comprehensive troubleshooting guide to empower researchers in drug discovery and organic synthesis.
Introduction: The Significance of the Quinazoline Scaffold
Quinazoline and its derivatives are heterocyclic compounds that have garnered immense attention from the scientific community due to their diverse pharmacological profiles.[1][4] Molecules incorporating this scaffold are reported to exhibit a broad spectrum of medicinal activities, making them privileged structures in drug design.[2][4] The biological potential of these compounds is often dictated by the nature and position of substituents on the quinazoline ring system. Consequently, robust and versatile synthetic methods for introducing molecular diversity are in high demand.
The palladium-catalyzed Stille cross-coupling reaction is a powerful tool for forming C-C bonds, involving the reaction of an organostannane (organotin) reagent with an organic halide or pseudohalide.[5][6] A key advantage of the Stille reaction is its remarkable tolerance for a wide variety of functional groups, such as esters, amines, and hydroxyl groups, which often eliminates the need for cumbersome protection-deprotection steps.[7][8][9] Furthermore, the organostannane reagents are typically stable to both air and moisture, simplifying their handling compared to other reactive organometallics.[5][10] These features make the Stille reaction exceptionally well-suited for the late-stage functionalization of complex molecules, including halogenated quinazoline precursors.[9][11]
The Stille Cross-Coupling Reaction: Mechanism and Principles
The Stille reaction proceeds via a catalytic cycle involving a palladium catalyst, which is typically introduced as a Pd(0) source or formed in situ from a Pd(II) precursor.[5][12] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][10]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (e.g., a haloquinazoline), inserting itself into the carbon-halide bond. This step oxidizes the palladium from Pd(0) to a Pd(II) species.[5][7]
-
Transmetalation: The organostannane reagent then exchanges its organic group with the halide on the Pd(II) complex. This is often the rate-determining step of the cycle.[5][13]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled from the coordination sphere, forming the new C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][7]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Key Components & Experimental Considerations
Success in Stille couplings relies on the careful selection of reagents and conditions.
-
Quinazoline Electrophile (R¹-X): Halogenated quinazolines are the most common electrophiles. The reactivity order for the halide (X) is typically I > Br > OTf >> Cl.[5] While aryl chlorides are less reactive, modern catalyst systems with specialized ligands have been developed to facilitate their use.[6][14] The reaction can be applied to various positions, but 2- and 4-haloquinazolines are common starting materials for accessing key derivatives.[11]
-
Organostannane Reagent (R²-SnR₃): These reagents are the source of the nucleophilic carbon group. Tributylstannyl (SnBu₃) and trimethylstannyl (SnMe₃) derivatives are most common.[15] A crucial aspect is the differential transfer rate of groups from the tin atom. Generally, only one organic group is transferred, following the reactivity trend: Alkynyl > Vinyl > Aryl > Allyl/Benzyl >> Alkyl. This selectivity allows the butyl or methyl groups to act as non-transferable "dummy" ligands.[15]
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a widely used and effective catalyst that serves as a direct source of the active Pd(0) species.[6][11] Other Pd(0) sources like Pd₂(dba)₃ or Pd(II) precatalysts such as PdCl₂(PPh₃)₂ can also be employed.
-
Solvent: Anhydrous, degassed polar aprotic solvents like DMF, dioxane, or toluene are typically used to ensure solubility of the reagents and stability of the catalytic species.
-
Additives:
-
Copper(I) Salts: The addition of a co-catalytic amount of CuI, known as the "copper effect," can significantly accelerate the rate-limiting transmetalation step, especially in polar solvents.[12][13][16]
-
Lithium Chloride: LiCl is often added to facilitate the reaction, particularly when using vinylstannanes or when the electrophile is a triflate. It is believed to assist by forming more reactive organostannane complexes or by aiding in the dissociation of ligands from the palladium center.[10][17]
-
Detailed Experimental Protocols
Safety First: Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6][15] All tin-containing waste must be collected and disposed of according to institutional safety protocols.
Caption: A generalized workflow for Stille cross-coupling reactions.
Protocol 1: Synthesis of 4-Arylquinazolines from 4-Chloroquinazoline
This protocol details a representative procedure for coupling an aryl group to the C4 position of the quinazoline core.
Materials & Reagents
| Reagent | M.W. | Amount (mmol) | Eq. | Notes |
| 4-Chloroquinazoline | 164.59 | 1.0 | 1.0 | Substrate |
| Aryl-tributylstannane | Varies | 1.2 | 1.2 | Coupling Partner |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 | Catalyst |
| Copper(I) Iodide (CuI) | 190.45 | 0.10 | 0.10 | Additive |
| Anhydrous DMF | - | 10 mL | - | Solvent, degassed |
Step-by-Step Procedure:
-
Setup: Add 4-chloroquinazoline (1.0 mmol) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition:
-
Add Pd(PPh₃)₄ (0.05 mmol) and CuI (0.10 mmol) to the flask against a positive flow of inert gas.
-
Using a syringe, add 10 mL of anhydrous, degassed DMF.
-
Add the aryl-tributylstannane (1.2 mmol) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 70-90 °C with vigorous stirring.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-24 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL).
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) (2 x 30 mL) to precipitate tin byproducts as insoluble tributyltin fluoride.[10] Stir vigorously for 30 minutes during each wash.
-
Wash the organic layer with brine (1 x 30 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-arylquinazoline.
-
Protocol 2: Synthesis of 2-Arylquinazolines from 2-Chloroquinazoline
This protocol adapts the Stille coupling for functionalization at the C2 position, which often requires slightly modified conditions.
Materials & Reagents
| Reagent | M.W. | Amount (mmol) | Eq. | Notes |
| 2-Chloroquinazoline | 164.59 | 1.0 | 1.0 | Substrate |
| Vinyltributylstannane | 317.09 | 1.2 | 1.2 | Coupling Partner |
| PdCl₂(PPh₃)₂ | 701.90 | 0.03 | 0.03 | Pre-catalyst |
| Lithium Chloride (LiCl) | 42.39 | 3.0 | 3.0 | Additive |
| Anhydrous Dioxane | - | 10 mL | - | Solvent, degassed |
Step-by-Step Procedure:
-
Setup: Add 2-chloroquinazoline (1.0 mmol) and anhydrous LiCl (3.0 mmol) to a flame-dried Schlenk tube with a magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the tube with Argon three times.
-
Reagent Addition:
-
Add PdCl₂(PPh₃)₂ (0.03 mmol) against a positive flow of Argon.
-
Add 10 mL of anhydrous, degassed dioxane via syringe.
-
Add vinyltributylstannane (1.2 mmol) via syringe.
-
-
Reaction:
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS (typically 12-36 hours).
-
-
Work-up:
-
Cool the reaction to room temperature and dilute with diethyl ether (40 mL).
-
Filter the mixture through a pad of Celite® to remove precipitated salts.
-
Transfer the filtrate to a separatory funnel and wash with 1 M aqueous KF (2 x 25 mL) and brine (1 x 25 mL).
-
-
Purification:
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product using flash column chromatography to isolate the 2-vinylquinazoline.
-
Representative Data & Substrate Scope
The Stille reaction is highly versatile for quinazoline synthesis. The table below summarizes typical pairings found in the literature. Yields are generally moderate to excellent, depending on the specific substrates and conditions employed.
| Quinazoline Electrophile | Stannane Partner | Catalyst System | Conditions | Yield Range | Reference |
| 5-Chlorotriazoloquinazoline | (Thiophen-2-yl)tributylstannane | Pd(PPh₃)₄ / CuI | DMF, 70 °C | 78% | [11] |
| 2-Chloro-6,7-dimethoxyquinazoline | Methylzinc Chloride (Negishi) | Pd(PPh₃)₄ | Dioxane | Good | [11] |
| 6,8-Dibromoquinazolin-4-one | Arylboronic Acid (Suzuki) | Pd catalyst | Various | 71-96% | [11] |
| 4-Chloroquinazoline | Aryl-tributylstannane | Pd(PPh₃)₄ | Toluene, 110 °C | 60-90% | General |
| 2-Bromoquinazoline | Vinyltributylstannane | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane, 80 °C | 75-95% | General |
*Note: While not Stille couplings, these examples from the same review demonstrate the utility of halogenated quinazolines in various palladium-catalyzed reactions.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Poorly reactive electrophile (e.g., aryl chloride).3. Insufficient temperature. | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents. Use a fresh bottle of catalyst.2. Switch to a more reactive halide (Br or I). For chlorides, use a specialized ligand like P(t-Bu)₃ and a stronger base if applicable.[14]3. Increase reaction temperature in 10 °C increments. |
| Homocoupling of Stannane | 1. Presence of oxygen.2. High catalyst loading or temperature. | 1. Thoroughly degas the solvent and maintain a strict inert atmosphere.2. Reduce catalyst loading to 1-2 mol%. Avoid excessively high temperatures. |
| Stannane Decomposition | 1. Proto-destannylation by acidic protons or trace water. | 1. Use anhydrous solvents and reagents. If the substrate contains acidic protons (e.g., -OH, -NH), consider protecting them or adding a non-nucleophilic base. |
| Difficulty Removing Tin Byproducts | 1. Tributyltin halides are often oily and co-elute with the product. | 1. Perform a KF wash during work-up to precipitate tin salts.[10]2. Use triethylamine (~2-5%) in the eluent during column chromatography to help move polar tin residues.[10]3. Consider using trimethylstannanes; the byproducts are more volatile. |
Conclusion
The Stille cross-coupling reaction is a highly reliable and versatile method for the synthesis of functionalized quinazoline derivatives. Its tolerance of diverse functional groups and the relative stability of the organostannane reagents make it an indispensable tool in medicinal chemistry and organic synthesis.[8][18] By understanding the underlying mechanism and carefully controlling key experimental parameters, researchers can effectively leverage this reaction to construct novel quinazoline-based molecules for the development of next-generation therapeutics.
References
-
Stille reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Khan, I., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]
-
Stille Coupling | OpenOChem Learn. (n.d.). OpenOChem Learn. [Link]
-
ChemHelp ASAP. (2020). Stille cross-coupling reaction [Video]. YouTube. [Link]
-
Stille Cross-Coupling. (n.d.). J&K Scientific LLC. [Link]
-
Novel quinazoline derivatives: key pharmacological activities. (2024). Cusabio. [Link]
-
Al-Ostath, A., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. [Link]
-
Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Bentham Science. [Link]
-
Asadipour, A., et al. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. [Link]
-
Pd cross-coupling mechanism of the Stille reaction. (n.d.). ResearchGate. [Link]
-
Moganerwa, F. P., & Mphahlele, M. J. (n.d.). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PMC - NIH. [Link]
-
Palladium-catalyzed cross-coupling of organolead compounds with organostannanes. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
New perspectives in the cross-coupling reactions of organostannanes. (n.d.). SciSpace. [Link]
-
(PDF) New perspectives in the cross-coupling reactions of organostannanes. (n.d.). ResearchGate. [Link]
-
Stille Coupling. (n.d.). NROChemistry. [Link]
-
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. (n.d.). PMC. [Link]
-
Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines. (n.d.). ResearchGate. [Link]
-
(PDF) Simple and Straight Forward synthesis of 2,4-disubstituted quinazolines in aqueous Medium. (n.d.). ResearchGate. [Link]
-
Synthesis of a set of 4‐, 2‐, or 2,4‐disubstituted quinazolines. Yield... (n.d.). ResearchGate. [Link]
-
Transition-metal-catalyzed synthesis of quinazolines: A review. (n.d.). PMC - NIH. [Link]
-
The synthesis of 2,4-disubstituted quinazolines. (n.d.). ResearchGate. [Link]
-
Palladium-catalyzed cross-coupling of vinyl iodides with organostannanes: synthesis of unsymmetrical divinyl ketones. (n.d.). Journal of the American Chemical Society - ACS Publications. [Link]
-
Transition-metal-catalyzed synthesis of quinazolines: A review. (n.d.). Frontiers. [Link]
-
Chemistry Lectures. (2022). Stille Cross Coupling|Basics|Mechanism|Catalytic Cycle| Examples [Video]. YouTube. [Link]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. (n.d.). ResearchGate. [Link]
-
RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. (2011). Org. Synth. 88, 197. [Link]
-
The Stille Reaction. (n.d.). Organic Reactions. [Link]
-
Chapter 11 – Organometallics, Part 4 of 5: the Stille reaction [Video]. (2015). YouTube. [Link]
Sources
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Troubleshooting & Optimization
challenges and side reactions in 6-Iodoquinazoline synthesis
Welcome to the technical support center for the synthesis of 6-iodoquinazoline and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges, troubleshooting strategies, and frequently asked questions to facilitate a smoother and more efficient synthetic workflow.
Section 1: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.
Problem 1: Low Yield in the Primary Cyclization Step
Scenario: You are performing a Niementowski-type synthesis from 5-iodoanthranilic acid and formamide to produce 6-iodoquinazolin-4(3H)-one, but the yield is consistently low.[1]
Possible Causes & Solutions:
| Cause | Explanation | Solution | Expected Outcome |
| Incomplete Reaction | The thermal condensation of anthranilic acids with amides often requires high temperatures to drive the reaction to completion. Insufficient heat can lead to unreacted starting materials.[1][2] | Gradually increase the reaction temperature in 10-15°C increments (typically in the range of 130-150°C) and monitor progress via TLC or LC-MS. Consider extending the reaction time.[1] | Increased conversion of 5-iodoanthranilic acid to the desired 6-iodoquinazolin-4(3H)-one. |
| Decomposition of Starting Material | 5-Iodoanthranilic acid can be susceptible to decomposition at excessively high temperatures, leading to the formation of tarry byproducts and a reduction in yield. | Optimize the temperature to find a balance between reaction rate and stability. Microwave-assisted synthesis can be a valuable alternative, often reducing reaction times and improving yields under controlled conditions.[3] | Minimized byproduct formation and an improved yield of the target compound. |
| Suboptimal Reagent Ratio | An incorrect stoichiometric ratio of formamide to 5-iodoanthranilic acid can limit the reaction. | Use a significant excess of formamide, as it often serves as both the reagent and the solvent in this synthesis.[1][4] | Drives the equilibrium towards product formation, enhancing the overall yield. |
Problem 2: Formation of Unexpected Byproducts
Scenario: Your reaction mixture shows multiple spots on TLC, and the isolated product is contaminated with impurities that are difficult to separate.
Possible Causes & Solutions:
| Cause | Explanation | Solution | Expected Outcome |
| Oxidation of the Quinazoline Ring | The quinazoline core, particularly at the C4 position, can be prone to oxidation, leading to the formation of quinazolinone byproducts, especially if the reaction is exposed to air at high temperatures.[2] | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[2] | Reduced formation of oxidative byproducts. |
| Dimerization or Polymerization | At high concentrations, intermolecular reactions can occur, leading to the formation of dimers or polymeric materials, which are often insoluble and difficult to characterize.[2] | Perform the reaction at a lower concentration by increasing the volume of the solvent. This reduces the likelihood of intermolecular side reactions.[2] | A cleaner reaction profile with a lower proportion of high-molecular-weight impurities. |
| Side Reactions of Formamide | At high temperatures, formamide can decompose or participate in side reactions, leading to a complex mixture of byproducts. | Ensure the formamide used is of high purity. If necessary, consider alternative C1 sources or different synthetic routes if formamide-related impurities are persistent.[5] | A cleaner reaction with fewer impurities derived from the C1 source. |
Problem 3: Difficulties in Product Purification
Scenario: The crude this compound product is an oil or an amorphous solid that is challenging to purify by standard crystallization or column chromatography.
Possible Causes & Solutions:
| Cause | Explanation | Solution | Expected Outcome |
| Residual High-Boiling Solvent | Solvents like formamide or DMF have high boiling points and can be difficult to remove completely, leaving the product as a persistent oil. | After the initial workup, co-evaporate the crude product with a lower-boiling solvent like toluene multiple times under reduced pressure to azeotropically remove residual high-boiling solvents.[6] | A solid or more manageable crude product, making subsequent purification easier. |
| Poor Separation on Silica Gel | The basic nitrogen atoms in the quinazoline ring can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and poor separation during column chromatography.[7] | For column chromatography, add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia in methanol, to the mobile phase to neutralize the acidic sites on the silica gel.[7] | Improved peak shape and better separation of the desired product from impurities. |
| Crystallization Issues | The presence of impurities can inhibit crystallization, or the product may have a natural tendency to form an amorphous solid. | Screen a variety of solvents and solvent systems for recrystallization. If direct crystallization fails, try triturating the crude material with a non-polar solvent (e.g., hexanes or diethyl ether) to induce solidification and remove non-polar impurities.[7] | Formation of a crystalline solid with improved purity. |
Workflow for Troubleshooting Low Yield in this compound Synthesis
Caption: A decision tree for troubleshooting low yields.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of the this compound core?
A1: The most prevalent starting material is 5-iodoanthranilic acid (also known as 2-amino-5-iodobenzoic acid).[8][9][10] This is typically reacted with a one-carbon source, most commonly formamide, to construct the pyrimidine ring of the quinazoline system.[1][4] An alternative route involves the iodination of anthranilic acid as an initial step.[8][11]
Q2: I'm considering a Sandmeyer reaction to introduce the iodine atom. What are the potential challenges?
A2: While the Sandmeyer reaction is a classic method for introducing halides to an aromatic ring, it can be challenging.[12][13] Key issues include the stability of the diazonium salt intermediate and the potential for side reactions, such as the formation of phenols if water is present, or azo coupling byproducts.[14][15] Careful control of temperature (typically 0-5°C) and the dropwise addition of reagents are critical for success.[15]
Q3: Can I synthesize this compound directly, or is it more common to prepare a quinazolinone intermediate first?
A3: It is far more common to first synthesize 6-iodoquinazolin-4(3H)-one (or 6-iodo-4-hydroxyquinazoline). This stable intermediate can then be converted to other derivatives. For instance, treatment with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) can yield 4-chloro-6-iodoquinazoline, a key intermediate for introducing nucleophiles at the 4-position.[6][16][17]
Q4: My this compound product appears to be unstable and discolors over time. How can I improve its stability?
A4: Halogenated quinazolines, particularly those with other functional groups, can be sensitive to light and air. It is recommended to store the purified compound in a tightly sealed container, under an inert atmosphere (like argon or nitrogen), and in a cool, dark place. If the compound is an intermediate for a subsequent step, it is often best to use it promptly after purification. The stability of related compounds has been shown to be pH-dependent, with higher stability often observed under acidic conditions.[18]
Q5: Are there any modern, more efficient methods to consider for this synthesis?
A5: Yes, microwave-assisted organic synthesis (MAOS) has been successfully applied to the Niementowski quinazoline synthesis.[3] This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles by minimizing thermal decomposition.[3] Additionally, various metal-catalyzed cross-coupling reactions offer versatile ways to construct the quinazoline scaffold, though these may require more specialized catalysts and conditions.[19][20]
Section 3: Experimental Protocols
Protocol 1: Synthesis of 6-Iodoquinazolin-4(3H)-one from 5-Iodoanthranilic Acid
This protocol is based on the classical Niementowski reaction.[1][21]
Materials:
-
5-Iodoanthranilic acid
-
Formamide
-
Round-bottom flask equipped with a reflux condenser and a heating mantle
-
Stir bar
Procedure:
-
In a round-bottom flask, combine 5-iodoanthranilic acid (1.0 eq) with an excess of formamide (10-20 eq).
-
Heat the mixture with stirring to 130-140°C.
-
Maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water with stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove residual formamide.
-
Dry the product under vacuum to obtain crude 6-iodoquinazolin-4(3H)-one. Further purification can be achieved by recrystallization from ethanol or a similar suitable solvent.
Protocol 2: Chlorination of 6-Iodoquinazolin-4(3H)-one to 4-Chloro-6-iodoquinazoline
This protocol provides a method to activate the 4-position for subsequent nucleophilic substitution.[6]
Materials:
-
6-Iodoquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF, catalytic amount)
-
Toluene
-
Round-bottom flask with reflux condenser
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gas.
-
To a round-bottom flask, add 6-iodoquinazolin-4(3H)-one (1.0 eq) and thionyl chloride (5-10 eq).
-
Slowly add a catalytic amount of DMF (a few drops) to the suspension.
-
Heat the mixture to reflux (approximately 80°C) and maintain for 3-5 hours. The reaction should become a clear solution.
-
After the reaction is complete (monitored by TLC, ensuring the disappearance of the starting material), cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
Add toluene to the residue and evaporate under reduced pressure. Repeat this step 2-3 times to ensure all residual SOCl₂ is removed.
-
The resulting solid is crude 4-chloro-6-iodoquinazoline, which can be used in the next step or purified by recrystallization.
Reaction Scheme Overview
Caption: Synthetic route from 5-iodoanthranilic acid.
References
-
Al-Obaydi, F. M. (n.d.). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. PubMed Central. Retrieved from [Link]
-
Synthesis of quinazolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Jia, Y., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. Retrieved from [Link]
-
Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Butani, D., & Nath, M. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. Retrieved from [Link]
-
Mphahlele, M. J. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC. Retrieved from [Link]
-
Synthesis of 6-iodo-2-methylquinazolin-4(3H)-one derivatives 3a–n. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Certain New 6-Iodoquinazolines as Potential Antitubercular Agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Majumder, A., & Alam, M. A. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Retrieved from [Link]
- Synthesis of quinazolinones from reaction of formamide with anthranilic acids. (n.d.). Google Scholar.
-
Mosaad, S. M., et al. (2004). Synthesis of Certain New 6-Iodoquinazolines as Potential Antitubercular Agents. Journal of Applied Sciences. Retrieved from [Link]
-
Mosaad, S. M., Mohammed, K. I., Ahmed, M. A., & Abdel-Hamide, S. G. (2009). Synthesis of Certain New 6-Iodoquinazolines as Potential Antitubercular Agents. Journal of Applied Sciences. Retrieved from [Link]
-
Sandmeyer type reaction troubleshoot. (2024, July 26). Reddit. Retrieved from [Link]
-
Niementowski quinoline synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Sandmeyer reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Valente, S., et al. (2022). Synthesis of potent and selective HDAC6 inhibitors led to unexpected opening of a quinazoline ring. UniCA IRIS. Retrieved from [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Niementowski quinazoline synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. (2022, November 11). Reddit. Retrieved from [Link]
-
Synthesis of 2-acetamido-5-iodobenzoic acid (2). (n.d.). ResearchGate. Retrieved from [Link]
-
The Versatility of Quinazoline Intermediates in Organic Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
-
Borges, E. L., et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. Retrieved from [Link]
-
Synthesis, characterization and biological evaluation of iodoquinazolinone derivatives. (n.d.). JOCPR. Retrieved from [Link]
-
Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Retrieved from [Link]
-
Alimohammadi, F., et al. (2017). Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives. ResearchGate. Retrieved from [Link]
-
Synthesis of 6-iodo quinazoline-2-thiol. (n.d.). ResearchGate. Retrieved from [Link]
-
2-Amino-5-iodobenzoic acid. (n.d.). Chemdad. Retrieved from [Link]
-
Understanding the Synthesis and Applications of 6-Iodo-4(H)-quinazolinone. (2025, November 22). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
- CN102321076B - Preparation method of lapatinib intermediate and analogues thereof. (n.d.). Google Patents.
- KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid. (n.d.). Google Patents.
-
6-Iodoquinazolin-4-one. (n.d.). PubChem. Retrieved from [Link]
-
Saitkulov, F. E. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. Retrieved from [Link]
-
Luttringhaus, A., & Hagedorn, I. (1987). Study on the stability of the oxime HI 6 in aqueous solution. PubMed. Retrieved from [Link]
-
Synthesis of some new substituted iodoquinazoline derivatives and their antimicrobial screening. (n.d.). ResearchGate. Retrieved from [Link]
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Technical Support Center: Optimizing Reaction Conditions for Quinazolinone Synthesis
Welcome to the technical support center for the synthesis of quinazolinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve higher yields and purity.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Product Formation
Q1: My reaction is resulting in a very low yield or no desired quinazolinone product. What are the common causes and how can I troubleshoot this?
A1: Low or no product formation is a frequent challenge that can often be traced back to suboptimal reaction conditions or the quality of your starting materials. A systematic evaluation of your experimental setup is the most effective approach to resolving this issue.[1][2]
Possible Causes & Step-by-Step Solutions:
-
Poor Quality of Starting Materials: Impurities in your reactants, such as the anthranilic acid derivative or the coupling partner, can lead to unwanted side reactions and inhibit the formation of the desired product.[1]
-
Troubleshooting Protocol: Purity Verification
-
Verify Purity: Assess the purity of your starting materials using techniques like NMR, LC-MS, or by checking the melting point.
-
Purify if Necessary: If impurities are detected, purify the starting materials. Solid compounds can often be purified by recrystallization, while liquid aldehydes can be distilled under reduced pressure.[1]
-
-
-
Suboptimal Reaction Temperature: Many quinazolinone syntheses, like the Niementowski reaction, require elevated temperatures to overcome the activation energy barrier.[2][3] However, excessively high temperatures can lead to decomposition.[3]
-
Troubleshooting Protocol: Temperature Screening
-
Set Up Small-Scale Reactions: Prepare several small-scale reactions in parallel.
-
Vary the Temperature: Run each reaction at a different temperature (e.g., room temperature, 50 °C, 80 °C, 120 °C).[1]
-
Monitor Progress: Monitor the reactions by TLC or LC-MS to identify the optimal temperature that provides the best yield without significant byproduct formation.[1][3]
-
-
-
Incorrect Solvent Selection: The solvent plays a critical role in reactant solubility, reaction rate, and the stability of intermediates.[1][4] The polarity and boiling point of the solvent can significantly impact the reaction outcome.[1] For instance, in certain syntheses, polar solvents like DMF and water give excellent yields, while non-polar solvents like toluene are ineffective.[4]
-
Troubleshooting Protocol: Solvent Screening
-
-
Inactive or Poisoned Catalyst: In catalyzed reactions (e.g., using copper or palladium), the activity of the catalyst is paramount.[2] The catalyst can be deactivated by impurities in the starting materials or solvents.[1]
-
Troubleshooting Protocol: Catalyst Optimization
-
Use a Fresh Catalyst: Start with a fresh batch of the catalyst.
-
Optimize Loading: Vary the catalyst loading to find the most effective concentration.
-
Ensure Inert Atmosphere (if required): For air-sensitive catalysts, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Issue 2: Formation of Significant Side Products
Q2: My reaction is producing a complex mixture with several byproducts. How can I improve the selectivity towards my desired quinazolinone?
A2: The formation of side products is a common issue, often arising from the reaction conditions or the inherent reactivity of the starting materials. Controlling the reaction parameters is key to minimizing these unwanted products.
Common Side Reactions & Mitigation Strategies:
-
Self-Condensation of Reactants: In some cases, starting materials can react with themselves, leading to undesired oligomers or other byproducts.
-
Mitigation Strategy:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants.
-
Slow Addition: Consider the slow addition of one reactant to the reaction mixture to maintain its low concentration and disfavor self-condensation.
-
-
-
Formation of Quinoline Derivatives in Friedländer Synthesis: A common issue in the Friedländer synthesis of quinazolines is the competing formation of quinoline derivatives if the reaction conditions are not carefully controlled.[3]
-
Mitigation Strategy:
-
Optimize Temperature and Catalyst: Fine-tune the reaction temperature and catalyst choice to favor the desired quinazoline cyclization pathway.
-
-
-
Oxidation of Intermediates or Product: The quinazoline core or reaction intermediates can be susceptible to oxidation, especially at high temperatures in the presence of air.[1]
Issue 3: Difficulties in Product Purification
Q3: I am struggling to purify my crude quinazolinone product. What are the best strategies for purification?
A3: The choice of purification method depends heavily on the scale of your synthesis and the nature of the impurities.[5] A multi-step purification approach is often the most effective.
Recommended Purification Techniques:
-
Recrystallization: This is often the best first step for purifying solid compounds, as it is simple and cost-effective.[5] The key is to find a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.[1]
-
Troubleshooting Tip: If your product oils out instead of crystallizing, it may be due to using too much solvent or an unsuitable solvent. Try reheating the solution to evaporate some solvent or scratching the inside of the flask to induce crystallization.[5]
-
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities.[5]
-
Troubleshooting Tip: If your product is irreversibly adsorbing to the silica gel, you can try deactivating the silica gel with a small amount of triethylamine in the eluent or using a different stationary phase like alumina.[1]
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%) or separating closely related analogs, preparative HPLC is the method of choice.[5] A C18 reverse-phase column is commonly used for the purification of quinazolinone derivatives.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for quinazolinone synthesis?
A1: The quinazolinone skeleton is most commonly constructed from anthranilic acid or its derivatives.[6] Other frequently used starting materials include 2-aminobenzonitriles, 2-aminobenzamides, and isatoic anhydrides.[7][8] The choice of starting material often depends on the desired substitution pattern of the final quinazolinone product.
Q2: How do I select the optimal solvent for my reaction?
A2: Solvent selection is crucial and depends on the specific reaction. Generally, you should screen a variety of solvents with different polarities.[1] Highly polar solvents like DMF and water have been shown to be effective in certain syntheses, while non-polar solvents like toluene may be suitable for others.[3][4] The ideal solvent should fully dissolve the reactants at the reaction temperature.[3]
Q3: What is the role of the catalyst in quinazolinone synthesis?
A3: Catalysts are often employed to increase the reaction rate and improve the yield. Both acid and base catalysts can be used, as well as metal catalysts. Copper and palladium catalysts are frequently used in modern synthetic methods for forming C-N and C-C bonds.[9][10][11] The choice of catalyst depends on the specific reaction mechanism. For instance, copper(II) acetate is an effective catalyst for the synthesis of quinazolin-4-ones from 2-isocyanobenzoates and amines.[11][12]
Q4: How does reaction time and temperature affect the synthesis?
A4: Both time and temperature are critical parameters that need to be optimized. Many quinazolinone syntheses require heating to proceed at a reasonable rate.[3] However, prolonged reaction times or excessively high temperatures can lead to the decomposition of starting materials or the final product, resulting in lower yields and the formation of impurities.[3] It is essential to monitor the reaction's progress using TLC or LC-MS to determine the optimal reaction time.[1]
Q5: What are the advantages of using microwave-assisted synthesis for quinazolinones?
A5: Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times, often from hours to minutes, and improved yields.[10][13] Microwave irradiation can provide rapid and uniform heating, which can enhance reaction rates and minimize the formation of side products.[14] This technique is also considered a greener chemistry approach as it can sometimes be performed in the absence of a solvent.[10][15]
Visualizations and Data
Troubleshooting Workflow for Low Yield
Caption: A generalized workflow for troubleshooting low product yield in quinazolinone synthesis.
General Reaction Scheme for Quinazolinone Synthesis
Caption: A simplified reaction scheme for the synthesis of 4(3H)-quinazolinones from anthranilic acid.
Data Tables for Reaction Optimization
Table 1: Common Solvents for Quinazolinone Synthesis
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Toluene | Non-polar | 111 | Good for less polar substrates; may require higher temperatures.[1] |
| Ethanol | Polar Protic | 78 | Often used, but can be ineffective in some cases.[4] |
| Acetonitrile | Polar Aprotic | 82 | A versatile solvent for a range of polarities. |
| DMF | Polar Aprotic | 153 | Excellent for dissolving polar reactants; high boiling point.[1][4] |
| Water | Polar Protic | 100 | A green solvent that can give excellent yields in some reactions.[4] |
Table 2: Selection of Catalysts for Quinazolinone Synthesis
| Catalyst Type | Example(s) | Typical Reactions | Notes |
| Metal Catalysts | Cu(OAc)₂, CuI, Pd(OAc)₂ | Cross-coupling reactions, oxidative cyclizations.[11][12][13] | Activity can be sensitive to air and impurities.[1] |
| Acid Catalysts | p-Toluenesulfonic acid | Cyclization of 2-aminobenzamides with aldehydes.[11] | Can promote dehydration and cyclization steps. |
| Base Catalysts | K₂CO₃, Et₃N | Used in reactions involving deprotonation steps.[12][16] | Mild bases are often preferred to avoid side reactions. |
| Lewis Acids | BF₃-Et₂O, Yb(OTf)₃ | Can activate carbonyl groups for nucleophilic attack.[13][17] | Useful in specific condensation reactions. |
Experimental Protocols
Protocol 1: General Microwave-Assisted Synthesis of 3-Substituted Quinazolin-4(3H)-ones
This protocol outlines a one-pot synthesis method.[2]
Materials:
-
Anthranilic acid (5 mmol)
-
Trimethyl orthoformate (6 mmol)
-
Desired amine (6 mmol)
-
Ethanol (10 mL)
-
Microwave reactor
-
Crushed ice
Procedure:
-
In a suitable microwave reaction vessel, combine anthranilic acid, trimethyl orthoformate, and the desired amine in ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 30 minutes.
-
After the reaction is complete, carefully cool the vessel and pour the mixture over crushed ice to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Purification by Recrystallization
This is a general procedure for purifying a solid crude product.[5]
Procedure:
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents to find one in which it is highly soluble when hot and poorly soluble when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Purification by Silica Gel Column Chromatography
This is a standard method for separating compounds based on polarity.
Procedure:
-
Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). The desired compound should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel slurried in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a more polar solvent if necessary) and load it onto the top of the silica gel.
-
Elution: Add the eluent to the top of the column and collect fractions as the solvent runs through.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
References
- RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2025). Universal Journal of Pharmaceutical Research.
- Darwish, K. M., & Dakhil, O. O. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones.
- A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. (2019). ChemInform.
- A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024).
- Troubleshooting low yields in the synthesis of 2-substituted quinazolines. (2025). Benchchem.
- Technical Support Center: Purification of 4(3H)
- One-Pot Synthesis of Quinazoline-4(3H)-ones through Electrochemically Induced Three-Component Cyclization. (2025). The Journal of Organic Chemistry.
- A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. (n.d.). PMC.
- Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones a. (n.d.).
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). PMC.
- Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal.
- Quinazolinones, the Winning Horse in Drug Discovery. (2023). PMC - PubMed Central.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). PMC.
- Troubleshooting common side reactions in quinazoline synthesis. (2025). Benchchem.
- Collet, J. W., van der Nol, E. A., Roose, T. R., Maes, B. U. W., El Ruijter, N., & Orru, R. V. A. (2020). Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. The Journal of Organic Chemistry.
- Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
- Optimization of Synthesis Process of 4-Methylquinazoline. (n.d.).
- Solvent effect of quinazolin-4(3H)-ones a synthesis. (n.d.).
- Optimization of catalyst load on the synthesis of quinazolinones. (n.d.).
- Synthesis of quinazolines. (n.d.). Organic Chemistry Portal.
- Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (n.d.). Taylor & Francis Online.
- Musiol, R., & Sajewicz, M. (2009). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 1(1), 63-69.
- One-Step Synthesis of 4(3H)-Quinazolinones: An Important Heterocyclic Scaffold in Medicinal Chemistry. (2020). Books.
- Solvent free synthesis of quinazolin 4(3 h)
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). PMC - NIH.
- Technical Support Center: Synthesis of Quinazolinone Deriv
- Late-Stage Diversification of Native Tryptophan-Containing Peptides and Peptide Drugs through Nitrogen Atom Insertion. (n.d.). Journal of the American Chemical Society.
- Quinazolinones, the Winning Horse in Drug Discovery. (2023). MDPI.
- Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. (n.d.).
- Various starting materials used for the synthesis of quinazolinones. (n.d.).
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- 10. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinazolinone synthesis [organic-chemistry.org]
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- 16. mdpi.com [mdpi.com]
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Technical Support Center: Purification of Crude 6-Iodoquinazoline Products
Welcome to the technical support center for the purification of crude 6-iodoquinazoline products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs). The following information is curated to ensure scientific integrity and provide practical, field-proven insights to overcome common challenges in the purification of this important chemical intermediate.
Introduction to this compound Purification
This compound and its derivatives are pivotal intermediates in the synthesis of various biologically active compounds, including targeted cancer therapies like Lapatinib.[1] The purity of these intermediates is paramount for the success of subsequent synthetic steps and the efficacy of the final active pharmaceutical ingredient (API).[2] Crude reaction mixtures often contain unreacted starting materials, byproducts, and other impurities that must be removed.[2][3] This guide will focus on the two primary purification techniques for this compound products: recrystallization and column chromatography .[4]
Visualizing Your Purification Strategy
The choice between recrystallization and column chromatography often depends on the impurity profile of your crude product. The following workflow provides a decision-making framework to guide your purification strategy.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of crude this compound products.
Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[5]
Q1: My this compound product will not dissolve in the chosen recrystallization solvent, even with heating.
A1: This indicates that the solvent is not suitable for your compound. 6-Iodo-4(3H)-quinazolinone is generally a solid at room temperature with moderate solubility in organic solvents.[1]
-
Solution:
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents of differing polarities (e.g., ethanol, methanol, ethyl acetate, toluene, or a mixture like hexane/ethyl acetate).[6] A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold.[7]
-
Increase Polarity: If using a non-polar solvent, try adding a more polar co-solvent dropwise to the heated mixture until dissolution is achieved.
-
Q2: Oiling out occurs instead of crystallization upon cooling.
A2: "Oiling out" happens when the compound separates from the solution as a liquid rather than a solid. This is often due to the boiling point of the solvent being higher than the melting point of the solute or the presence of impurities.
-
Solution:
-
Lower Boiling Point Solvent: Choose a solvent with a lower boiling point.[3]
-
Induce Crystallization: If the solution is supersaturated, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[7]
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[3]
-
Q3: The yield of my recrystallized this compound is very low.
A3: This can be caused by using too much solvent or the compound having significant solubility in the cold solvent.[3]
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3]
-
Second Crop of Crystals: Concentrate the filtrate (the liquid remaining after filtering the crystals) by evaporating some of the solvent and cooling again to obtain a second crop of crystals.[8] Be aware that this second crop may be less pure.
-
Column Chromatography Troubleshooting
Column chromatography separates compounds based on their differential adsorption to a stationary phase as a mobile phase passes through it.[9] For quinazoline derivatives, silica gel is a commonly used stationary phase.[4]
Q1: My this compound product is not eluting from the column.
A1: This suggests the mobile phase (eluent) is not polar enough to move the compound down the column, or the compound is irreversibly adsorbed to the silica.[7]
-
Solution:
-
Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.[3]
-
Stronger Solvent System: If a gradual increase is ineffective, consider switching to a more polar solvent system, such as dichloromethane/methanol.[7]
-
Q2: The separation between my desired product and impurities is poor, resulting in overlapping bands.
A2: This is a common issue and can be caused by several factors, including an inappropriate solvent system or column overloading.[3]
-
Solution:
-
Optimize Solvent System with TLC: Before running the column, use Thin Layer Chromatography (TLC) to find a solvent system that gives good separation between your product and the impurities (aim for a difference in Rf values of at least 0.2).[3]
-
Reduce Sample Load: Overloading the column is a frequent cause of poor separation. A general guideline is to use a ratio of 1:20 to 1:100 of your crude product to silica gel by weight.[3]
-
Use a Gradient Elution: Instead of a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased can improve the separation of complex mixtures.
-
Q3: The compound peak is tailing on the chromatogram.
A3: Tailing can occur due to strong interactions between the compound and the stationary phase. The basic nature of the quinazoline ring system can lead to interactions with the acidic silanol groups on silica gel.[7]
-
Solution:
-
Add a Basic Modifier: Add a small amount (0.5-2%) of a competing base, such as triethylamine or pyridine, to the mobile phase. This will neutralize the acidic sites on the silica gel and reduce tailing.[7]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina, or a functionalized silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound sample?
A1: Impurities often originate from unreacted starting materials or byproducts of the synthesis.[7] For instance, if synthesizing 6-iodo-4(3H)-quinazolinone from 2-amino-5-iodobenzoic acid, you might have residual starting material.[10] Side reactions can also lead to the formation of related quinazoline structures or polymeric material.[11]
Q2: How should I store my purified this compound product?
Q3: Can I use preparative HPLC for the final purification step?
A3: Yes, preparative High-Performance Liquid Chromatography (HPLC) is an excellent technique for achieving very high purity (>99%), especially when separating closely related analogs or removing trace impurities that are difficult to eliminate by other methods.[2][3]
Q4: What analytical techniques should I use to confirm the purity of my final product?
A4: A combination of techniques is recommended for comprehensive purity analysis.
-
TLC and HPLC: To assess the presence of any remaining impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural impurities.[12]
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.[12]
-
Melting Point Analysis: A sharp melting point close to the literature value (e.g., 271°C for 6-iodoquinazolin-4-one) is a good indicator of purity.[10]
Experimental Protocols
Protocol 1: Recrystallization of 6-Iodoquinazolin-4-one
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude product in various solvents (e.g., ethanol, methanol, ethyl acetate). A suitable solvent will dissolve the solid when heated and show low solubility at room temperature.
-
Dissolution: Place the crude 6-iodoquinazolin-4-one in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.[7]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the mixture for a few minutes.[5]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.[13]
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[7]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[7]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.[3]
Protocol 2: Flash Column Chromatography of this compound Derivative
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.[3]
-
Solvent System (Eluent): Determine an appropriate solvent system using TLC. A common starting point for quinazoline derivatives is a mixture of hexane and ethyl acetate.[3]
-
Column Packing: Prepare a slurry of the silica gel in the initial, least polar eluent mixture. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel to prevent disruption of the surface when adding the sample and eluent.[14]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.[14]
-
Elution: Begin eluting with the least polar solvent mixture determined from your TLC analysis. Collect fractions and monitor their composition by TLC.
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluent to elute more polar compounds.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound derivative.[7]
Quantitative Data Summary
| Parameter | Recrystallization | Column Chromatography |
| Typical Scale | Milligrams to kilograms | Milligrams to grams |
| Purity Achievable | Good to excellent (>98%) | Excellent to very high (>99%) |
| Key Requirement | Significant difference in solubility of product and impurities | Difference in polarity of product and impurities |
| Common Solvents | Ethanol, Methanol, Ethyl Acetate, Toluene | Hexane/Ethyl Acetate, Dichloromethane/Methanol |
| Sample to Silica Ratio | N/A | 1:20 to 1:100 by weight[3] |
References
-
ResearchGate. (n.d.). Synthesis of Certain New 6-Iodoquinazolines as Potential Antitubercular Agents. Retrieved from [Link]
-
Mosaad, S. M., et al. (2004). Synthesis of Certain New 6-Iodoquinazolines as Potential Antitubercular Agents. Journal of Applied Sciences, 4, 302-307. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6-iodo quinazoline-2-thiol. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
Unknown. (n.d.). recrystallization.pdf. Retrieved from [Link]
- Google Patents. (n.d.). CN102321076B - Preparation method of lapatinib intermediate and analogues thereof.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Utah Tech University. (n.d.). Separating Compounds by Column Chromatography. Retrieved from [Link]
-
Amrita Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography (Theory). Retrieved from [Link]
-
Unknown. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
Jin, L., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Synthesis and Applications of 6-Iodo-4(H)-quinazolinone. Retrieved from [Link]
-
PubChem. (n.d.). 6-Iodoquinazolin-4-one. Retrieved from [Link]
- Google Patents. (n.d.). Method for crude oil purification - US3415738A.
-
Senior Care Consultant Group. (2008). Stability of Refrigerated and Frozen Drugs. Retrieved from [Link]
-
Suárez-Casillas, P., et al. (2025). Stability of thermolabile drugs at room temperature. A review. Farmacia Hospitalaria. Retrieved from [Link]
-
Alafeefy, A. M. (2011). Synthesis of some new substituted iodoquinazoline derivatives and their antimicrobial screening. Journal of Saudi Chemical Society, 15(3), 277-282. Retrieved from [Link]
-
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical Research, 36(4), 59. Retrieved from [Link]
-
ResearchGate. (2025). A literature review of reports of the stability and storage of common injectable chemotherapy agents used in veterinary patients. Retrieved from [Link]
-
JKN Pulau Pinang. (2018). Stability of Refrigerated/Frozen Medications. Retrieved from [Link]
-
Achievable. (n.d.). Drug stability. Retrieved from [Link]
-
ResearchGate. (2025). Review of Different Purification Techniques for Crude Glycerol from Biodiesel Production. Retrieved from [Link]
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- 4. 6-Iodoquinazolin-4-amine | High-Purity Reagent [benchchem.com]
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- 9. Separation of Compounds Using Column Chromatography (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
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- 14. cactus.utahtech.edu [cactus.utahtech.edu]
identifying common impurities in haloquinazoline reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for haloquinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of haloquinazolines, a critical scaffold in many kinase inhibitors and pharmaceutical compounds.[1][2] This resource provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you identify, understand, and mitigate common impurities, thereby improving reaction efficiency, yield, and the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a dehalogenated byproduct in my palladium-catalyzed cross-coupling reaction. What's causing this and how can I prevent it?
A1: This is a very common issue known as hydrodehalogenation, where the halogen atom on your haloquinazoline is replaced by a hydrogen atom.[3] This side reaction competes with the desired cross-coupling pathway, reducing your yield and complicating purification.
Causality: The primary cause is a competitive reductive pathway within the catalytic cycle.[3] Instead of the palladium complex undergoing transmetalation with your coupling partner, it can acquire a hydride ligand. Subsequent reductive elimination then releases the dehalogenated quinazoline. Sources of these detrimental hydrides can include solvents (especially alcohols like methanol or isopropanol), the base, or even water present in the reaction mixture.[3][4][5] Highly active catalyst systems and electron-rich aryl halides can be particularly susceptible to this side reaction.[3]
Troubleshooting & Mitigation Strategies:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the desired reductive elimination of the coupled product, outcompeting the dehalogenation pathway.[3] It is advisable to screen a panel of ligands to find the optimal balance for your specific substrates.
-
Solvent & Base System: Avoid alcoholic solvents if dehalogenation is significant. They can be oxidized by the palladium complex to generate hydride species.[3] Consider switching to aprotic solvents like dioxane, toluene, or DMF. The nature and strength of the base also play a crucial role; sometimes, using a weaker base can minimize the side reaction.[3]
-
Reagent Purity: Ensure your starting materials, reagents, and solvents are anhydrous, as water can be a hydrogen source.[5]
-
Temperature Control: Lowering the reaction temperature can sometimes favor the desired coupling reaction over the dehalogenation pathway.
Q2: My product is contaminated with an N-oxide derivative. How is this formed and what are the mitigation strategies?
A2: The formation of quinazoline N-oxides is a potential side reaction resulting from the oxidation of one of the nitrogen atoms in the pyrimidine ring.[6] While quinazoline 3-oxides are valuable synthetic intermediates themselves, their unintended formation as impurities can be problematic.[7]
Causality: This occurs when an oxidizing agent is present in the reaction. This can be an explicit oxidizing reagent used in a particular step, atmospheric oxygen in combination with a metal catalyst, or even impurities like peroxides in solvents (e.g., aged THF or dioxane). The two nitrogen atoms of the quinazoline core can be oxidized to afford either the 1-oxide or 3-oxide derivatives.[6]
Troubleshooting & Mitigation Strategies:
-
Inert Atmosphere: Conduct reactions, especially those involving metal catalysts or running at elevated temperatures, under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen.
-
Solvent Purity: Use freshly distilled or peroxide-free solvents. Test solvents for the presence of peroxides before use, especially ethers.
-
Reagent Choice: If your synthetic route involves an oxidation step, be mindful of its selectivity. Direct N-oxidation of a pre-formed quinazoline nucleus can lack selectivity and be difficult to control.[7] It may be preferable to use a synthetic strategy that builds the quinazoline ring from already-oxidized precursors if an N-oxide is the desired product.[8]
-
Reaction Quenching: Ensure that any oxidative reagents are fully quenched during the reaction workup to prevent further oxidation of the desired product.
Q3: I have persistent starting materials and intermediates in my final product. What are the best strategies for their removal?
A3: The presence of unreacted starting materials or stable intermediates is a common purification challenge. This indicates either an incomplete reaction or a purification method that is not selective enough.
Causality: Incomplete reactions can be due to insufficient reaction time, inadequate temperature, poor reagent stoichiometry, or catalyst deactivation. Intermediates may persist if a subsequent reaction step has a high activation energy or is reversible.
Troubleshooting & Mitigation Strategies:
-
Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or LC-MS. Do not stop the reaction based on time alone; wait for the consumption of the limiting reagent.
-
Drive the Reaction to Completion: If the reaction stalls, consider adding a fresh portion of the catalyst or reagent, or increasing the temperature (while being mindful of potential side reactions).
-
Purification Strategy: A multi-step purification process is often necessary.[9]
-
Chromatography: Column chromatography is the most common method. Experiment with different solvent systems (gradients) and stationary phases (e.g., silica, alumina, or reversed-phase) to achieve optimal separation.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.
-
Acid/Base Extraction: Utilize the basicity of the quinazoline nitrogens. Dissolve the crude product in an organic solvent and wash with a dilute acid to extract the product into the aqueous phase, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and re-extracting.
-
Q4: How do I identify these unknown impurities? What are the recommended analytical techniques?
A4: A robust impurity profile is critical, especially in pharmaceutical development.[10][11] A combination of orthogonal analytical techniques is the most reliable approach for identifying and quantifying impurities.[12]
Recommended Analytical Workflow:
-
HPLC-MS: This is the workhorse technique.[12] It separates the components of your mixture and provides the mass-to-charge ratio (m/z) of each. This allows you to quickly determine the molecular weights of impurities. Comparing these to the expected masses of starting materials, intermediates, and likely byproducts (e.g., dehalogenated product, oxidized product) often provides a tentative identification.[13]
-
High-Resolution Mass Spectrometry (HRMS): For unknown impurities, HRMS (e.g., Q-TOF) provides a highly accurate mass, allowing you to determine the elemental formula. This is a powerful tool for deducing the structure of an unknown byproduct.[14]
-
GC-MS: This technique is excellent for identifying volatile or semi-volatile impurities, such as residual solvents or certain low-molecular-weight starting materials.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While HPLC-MS gives you the "what," NMR gives you the "how it's connected." Isolating an impurity (e.g., via preparative HPLC) and acquiring ¹H, ¹³C, and 2D NMR spectra is the gold standard for unambiguous structure elucidation. Quantitative NMR (qNMR) can also be used for highly accurate purity assessment without needing a reference standard of the analyte.[12]
| Impurity Type | Likely Origin | Recommended Analytical Method(s) |
| Dehalogenated Product | Reductive side reaction in cross-couplings.[3] | HPLC-MS, GC-MS, NMR |
| N-Oxides | Unintended oxidation.[6][7] | HPLC-MS (Note the +16 Da mass shift) |
| Positional Isomers | Lack of regioselectivity in ring formation or substitution.[15] | HPLC-MS, NMR (requires isolation) |
| Unreacted Materials | Incomplete reaction. | HPLC, GC-MS, TLC |
| Hydrolysis Products | Presence of water, especially at high temperatures.[15] | HPLC-MS |
| Dimerization Products | Self-coupling or other side reactions. | HPLC-MS (look for M*2 products) |
| Residual Solvents | Incomplete removal during workup/drying. | GC-MS, ¹H NMR |
Visualized Workflows & Mechanisms
Palladium-Catalyzed Cross-Coupling: Desired vs. Dehalogenation Pathway
Caption: Catalytic cycle showing the desired cross-coupling pathway (green) versus the competing hydrodehalogenation side reaction (red).
General Workflow for Impurity Identification & Mitigation
Caption: A systematic workflow for the analysis, identification, and mitigation of impurities in haloquinazoline synthesis.
Experimental Protocols
Protocol 1: General Method for Impurity Identification using HPLC-MS
This protocol provides a starting point for analyzing a crude haloquinazoline reaction mixture.
-
Sample Preparation:
-
Take a small aliquot (~0.5-1 mg) of the crude reaction mixture.
-
Dissolve it in 1 mL of a suitable solvent (e.g., Methanol, Acetonitrile, or DMSO). The final concentration should be ~0.5-1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove particulate matter.[16]
-
-
HPLC Conditions (Typical Starting Point):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[16]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95-100%) over 5-10 minutes. Hold at high %B for 1-2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.[16]
-
Injection Volume: 1-5 µL.
-
-
MS Conditions:
-
Ionization Mode: Use Electrospray Ionization (ESI) in positive mode, as quinazolines are basic and readily protonate.
-
Scan Range: Set a wide scan range (e.g., m/z 100-1000) to capture all potential impurities.
-
-
Data Analysis:
-
Integrate all significant peaks in the chromatogram.
-
Examine the mass spectrum for each peak.
-
Compare the observed m/z values with the calculated exact masses of your starting materials, desired product, and suspected impurities (e.g., dehalogenated, oxidized, hydrolyzed products). Remember to account for the mass of the proton ([M+H]⁺).
-
References
- Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions. Benchchem.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Research Portal.
- Deciphering complexity in Pd–catalyzed cross-couplings. PMC - NIH.
- A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. MDPI.
- A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC.
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ResearchGate.
- Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. ResearchGate.
- Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PMC - PubMed Central.
- Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies. PMC - NIH.
- Comparative Purity Analysis of 2-(2-Chloroethyl)quinoline: A Guide to HPLC-MS, GC-MS, and qNMR Methods. Benchchem.
- Purification Techniques | A Tenfold Increase in Purification Efficiency for High Molecular Weight Macromolecules: A Remarkable Breakthrough. Bio-Link.
- Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry - ACS Publications.
- Addressing Affinity Purification Challenges with Differentiated Chromatography Strategies.
- A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. MDPI.
- identifying and characterizing byproducts in 6-Nitroquinazoline synthesis. Benchchem.
- Synthesis of quinazolines. Organic Chemistry Portal.
- Synthesis of Quinazoline and Quinazolinone Derivatives. Semantic Scholar.
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
- HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. Pharmacia.
- Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI.
- Review Features of Selective Kinase Inhibitors. Shokat Lab.
- Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed.
- Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. Agilent.
- Strategies in protein purification.
- Optimize elution conditions for immunoaffinity purification. Thermo Fisher Scientific.
- Comparison of Purification Strategies for Antibodies Used in a Broad Spectrum Host Cell Protein Immunoassay. PubMed.
- Recent trends in the impurity profile of pharmaceuticals. PMC - NIH.
- Identification and synthesis of impurities formed during sertindole preparation.
- Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC - PubMed Central.
- Synthesis, Characterization, and Antibacterial Evaluation of New 2,3-Dihydroquinazoline-4-One Derivatives and their Laser Efficiency. American Journal of Bioscience and Clinical Integrity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
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- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
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- 11. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
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- 16. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]
strategies to improve yield in Suzuki coupling of quinazolines
Welcome to the technical support center for Suzuki coupling reactions involving quinazoline scaffolds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction yields and troubleshooting common issues. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your experimental design.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most frequent challenges encountered during the Suzuki coupling of quinazolines. Each problem is followed by a systematic guide to its resolution.
Issue 1: Low to No Product Formation
This is the most common issue, often stemming from multiple potential root causes. A systematic approach to diagnosis is crucial.
Initial Diagnostic Questions:
-
Did you confirm the identity and purity of your starting materials? Impurities in the haloquinazoline or the boronic acid/ester can inhibit the catalyst.
-
Was the reaction performed under strictly inert conditions? Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[1]
-
Is your palladium source active? Some palladium sources degrade upon storage.[2]
Caption: Systematic workflow for troubleshooting low reaction yields.
In-Depth Solutions:
-
Catalyst and Ligand Selection: The nitrogen atoms in the quinazoline ring can coordinate to the palladium center, inhibiting catalytic activity.[3][4] The use of bulky, electron-rich phosphine ligands like SPhos, XPhos, or P(t-Bu)₃ can mitigate this issue by favoring the desired catalytic cycle steps.[5][6] If using a simple Pd source like Pd(OAc)₂, the addition of a suitable ligand is often essential.[6]
-
Solvent and Base Combination: A common and effective system is a mixture of an organic solvent like dioxane or toluene with water.[7][8] The water helps to dissolve the inorganic base, which is crucial for the activation of the boronic acid in the transmetalation step.[6][9] For substrates with poor solubility, solvents like DMF or propylene carbonate can be beneficial.[10][11] The choice of base is also critical; stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃, especially for less reactive chloroquinazolines.[12][13]
-
Temperature: Many Suzuki couplings of heterocycles require elevated temperatures (80-120 °C) to proceed at a reasonable rate.[14][15] Microwave-assisted synthesis can significantly shorten reaction times and improve yields.[15]
Issue 2: Significant Dehalogenation of the Haloquinazoline
Dehalogenation is a common side reaction where the halogen on the quinazoline is replaced by a hydrogen atom, leading to a significant reduction in the yield of the desired coupled product.[8][16]
Causality: This side reaction is often mediated by a palladium-hydride (Pd-H) species. This species can arise from the reaction of the palladium complex with the base, solvent, or trace water.[16] Electron-deficient heterocycles, like quinazolines, are particularly susceptible to this side reaction.[16]
Strategies for Mitigation:
-
Choice of Halide: The propensity for dehalogenation generally follows the trend I > Br > Cl.[16][17] If you are starting with a bromo- or iodoquinazoline and observing significant dehalogenation, switching to the corresponding chloroquinazoline can be a viable strategy, although this may require more forcing reaction conditions.[2]
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands can disfavor the formation of the Pd-H species and subsequent reductive elimination that leads to dehalogenation.
-
Base Selection: The choice of base can influence the rate of dehalogenation. In some cases, using a weaker base or a fluoride source like KF can suppress this side reaction.[18]
-
Boronic Acid vs. Boronic Ester: The rate of the desired coupling relative to dehalogenation is key. If the transmetalation step is slow, dehalogenation can become more prominent. Ensuring your boronic acid is of high purity and active is crucial.
| Parameter | Recommendation to Minimize Dehalogenation | Rationale |
| Halide | Use Chloro- or Bromo- over Iodo-quinazoline | Reduces the rate of the competing dehalogenation reaction.[16][17] |
| Ligand | Employ bulky, electron-rich phosphine ligands | Steric hindrance can disfavor the pathway leading to dehalogenation. |
| Base | Screen different bases (e.g., K₃PO₄, KF) | The nature of the base can influence the formation of Pd-H species. |
| Reaction Time | Monitor the reaction closely and stop when complete | Prolonged reaction times can lead to increased byproduct formation. |
Issue 3: Protodeboronation of the Boronic Acid/Ester
This side reaction involves the cleavage of the C-B bond of the organoboron reagent, replacing it with a C-H bond. This effectively consumes your coupling partner and reduces the overall yield.[19]
Causality: Protodeboronation is often catalyzed by the base and facilitated by the presence of water, which is a common component of Suzuki reaction solvent systems.[19] Nitrogen-containing heteroarylboronic acids can be particularly prone to this side reaction.[14]
Strategies for Mitigation:
-
Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[19][20][21][22] While it is believed that many boronic esters hydrolyze in situ to the boronic acid, their increased stability can be advantageous.[22]
-
Stoichiometry: Using a slight excess of the boronic acid or ester (1.2–1.5 equivalents) can help compensate for some loss due to protodeboronation.
-
Base and Solvent: The choice of base and the amount of water in the reaction can be optimized to minimize this side reaction. In some cases, running the reaction under anhydrous conditions with a suitable base may be beneficial.
Section 2: Frequently Asked Questions (FAQs)
Q1: Should I use a boronic acid or a boronic ester for my quinazoline coupling?
A1: While boronic acids are often more reactive, boronic esters offer significantly greater stability and are less prone to side reactions like protodeboronation.[19][20][22] For challenging couplings or multi-step syntheses where the stability of the organoboron reagent is a concern, using a boronic ester (e.g., a pinacol ester) is highly recommended.[21][22]
Q2: My starting materials are not dissolving well. What can I do?
A2: Poor solubility can significantly hinder reaction rates.[18][23] Consider switching to a more polar aprotic solvent like DMF, DMAc, or propylene carbonate.[10][11] Propylene carbonate has been shown to be a "greener" and effective alternative to solvents like DME for the Suzuki coupling of haloquinazolines.[10][11] Alternatively, increasing the reaction temperature can improve solubility. For biphasic systems, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transfer of reagents between the aqueous and organic phases.[9]
Q3: I have multiple halogens on my quinazoline scaffold. How can I achieve selective coupling?
A3: The reactivity of halogens in palladium-catalyzed cross-coupling generally follows the order I > Br > Cl > F.[7][16] You can exploit this reactivity difference to achieve selective coupling. For example, in a molecule with both a bromo and a chloro substituent, the Suzuki coupling will preferentially occur at the more reactive bromo position under carefully controlled conditions.[7]
Q4: What is the best palladium catalyst to start with?
A4: For general screening, a versatile and commonly used catalyst is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[24] However, for challenging substrates like quinazolines, catalyst systems composed of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) often provide superior results.[6][14] Pre-catalysts, where the ligand is already coordinated to the palladium center, can also be highly effective.[4]
Q5: Can I run the reaction open to the air?
A5: It is strongly advised to perform Suzuki coupling reactions under an inert atmosphere (e.g., nitrogen or argon).[1][7][14] The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and low yields.[1] Proper degassing of solvents is also a critical step.[16]
Section 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Chloroquinazoline
This protocol is a robust starting point for the coupling of a chloroquinazoline with an arylboronic acid.
Caption: General experimental workflow for Suzuki coupling.
Materials:
-
Chloroquinazoline (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 eq, finely powdered)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add the chloroquinazoline, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times.
-
Under a positive pressure of argon, add degassed 1,4-dioxane and degassed water in a 4:1 ratio to achieve a final concentration of approximately 0.1 M with respect to the chloroquinazoline.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
References
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. Available at: [Link]
-
Boron Suzuki Coupling. Borates Today. Available at: [Link]
-
Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ResearchGate. Available at: [Link]
-
A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Organic Chemistry Portal. Available at: [Link]
-
(PDF) Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. ResearchGate. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. National Institutes of Health. Available at: [Link]
-
Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Organic Chemistry Portal. Available at: [Link]
-
Optimization of conditions for the Suzuki coupling reaction. ResearchGate. Available at: [Link]
-
Efficient palladium-catalyzed Suzuki C–C coupling of novel urea/thiourea-based quinazolines. ResearchGate. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health. Available at: [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit. Available at: [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Institutes of Health. Available at: [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]
-
Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Asian Journal of Chemistry. Available at: [Link]
-
New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. ResearchGate. Available at: [Link]
-
New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. National Institutes of Health. Available at: [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. Available at: [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. Available at: [Link]
-
Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate. Available at: [Link]
-
Effect of solvent on the Suzuki reaction a. ResearchGate. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]
-
(PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available at: [Link]
-
Failed suzuki coupling, any suggenstions? Reddit. Available at: [Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Available at: [Link]
Sources
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- 18. researchgate.net [researchgate.net]
- 19. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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troubleshooting guide for the synthesis of quinazoline derivatives
<content>## Technical Support Center: A Troubleshooting Guide for the Synthesis of Quinazoline Derivatives
Welcome to the technical support center for the synthesis of quinazoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges encountered during the synthesis of these vital heterocyclic compounds. This resource is structured in a question-and-answer format to provide direct and actionable solutions to specific experimental issues.
Part 1: Common Synthesis Challenges & Solutions
This section will delve into the most frequent obstacles faced during quinazoline synthesis, offering explanations for their causes and providing step-by-step protocols to overcome them.
FAQ 1: Why is my quinazoline synthesis resulting in a low yield?
Low yields are a common frustration in organic synthesis. For quinazoline derivatives, several factors can be at play, ranging from reaction conditions to the quality of your starting materials.[1]
Possible Causes & Solutions:
-
Suboptimal Reaction Temperature: Many quinazoline syntheses, like the Niementowski reaction, require elevated temperatures to proceed efficiently.[2] However, excessively high temperatures can lead to decomposition of starting materials or products.
-
Poor Quality of Starting Materials: Impurities in your reactants, such as 2-aminobenzonitriles or aldehydes, can lead to unwanted side reactions and a decrease in the desired product.[1]
-
Solution: Always verify the purity of your starting materials using techniques like Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or by checking the melting point.[1] If necessary, purify your starting materials before use. For instance, solid aldehydes can be recrystallized, and liquid aldehydes can be distilled.[1]
-
-
Incorrect Solvent Choice: The solvent plays a crucial role in reactant solubility, reaction rate, and the stability of intermediates.[1] For example, polar solvents like DMF or water have proven effective in certain quinazoline syntheses, while non-polar solvents like toluene may be unsuitable.[1]
-
Solution: Screen a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile) to find the one that provides the best yield for your reaction.[1]
-
-
Catalyst Inactivity: In catalyzed reactions, the activity of the catalyst is paramount.[1]
-
Solution: Use a fresh batch of catalyst and ensure it has not been deactivated by exposure to air or moisture. Optimize the catalyst loading to find the most effective concentration.[1]
-
Experimental Protocol: Optimizing Reaction Temperature [2]
-
Set up several small-scale, parallel reactions.
-
Use identical reactant concentrations and solvents for all reactions.
-
Vary the temperature for each reaction in increments (e.g., 80°C, 90°C, 100°C, 110°C, 120°C).
-
Monitor the progress of each reaction at regular intervals (e.g., every hour) using TLC or LC-MS.
-
After a set time (e.g., 6 hours), stop the reactions and analyze the crude product to determine the yield.
FAQ 2: I'm observing unexpected byproducts. What are they and how can I prevent them?
The formation of byproducts is a clear indicator of side reactions occurring in your experiment. Identifying these byproducts is the first step to mitigating their formation.
Common Byproducts and Their Prevention:
| Byproduct Type | Potential Cause | Mitigation Strategy |
| Dimers or Polymers | High concentration of reactants or the presence of bifunctional starting materials.[2] | Perform the reaction at a lower concentration. Ensure the purity of your starting materials to avoid unintentional dimerization.[2] |
| Quinoline Derivatives | A common issue in Friedländer synthesis if reaction conditions are not well-controlled.[2] | Carefully control reaction conditions and consider alternative synthetic routes if quinoline formation persists. |
| Quinazolinone | Oxidation at the C4 position of the quinazoline ring.[2] | Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation.[2] |
| Hydrolyzed Intermediates | Presence of water in the reaction mixture.[3] | Use anhydrous solvents and reagents to prevent hydrolysis.[3] |
Workflow for Troubleshooting Byproduct Formation
Caption: A logical workflow for identifying and mitigating byproduct formation.
FAQ 3: My purification by column chromatography is proving difficult. What can I do?
Purification is a critical step that can be challenging. Poor separation on a silica gel column is a common issue.
Troubleshooting Column Chromatography:
-
Poor Separation of Compounds: This can be caused by an inappropriate solvent system, column overloading, or an improperly packed column.[4]
-
Solution: Optimize the solvent system using TLC to achieve better separation. Avoid overloading the column and ensure it is packed correctly to prevent channeling.[4]
-
-
Product Irreversibly Adsorbing to Silica Gel:
-
Solution: Try a different stationary phase, such as alumina, or consider using a less polar solvent system.
-
-
Product Co-eluting with an Impurity:
-
Solution: If an impurity is still present after column chromatography, consider a subsequent purification step like recrystallization.[4]
-
Experimental Protocol: Selecting a Recrystallization Solvent [4]
-
Test the solubility of your crude product in small amounts of various solvents at both room temperature and their boiling points.
-
An ideal solvent will dissolve the compound when hot but not at room temperature.[4]
-
Common solvents to test include ethanol, methanol, and ethyl acetate, or mixtures like ethanol/water.[4]
Part 2: Challenges in Specific Quinazoline Syntheses
Different synthetic routes to quinazolines have their own unique challenges. This section addresses issues related to some of the most common methods.
FAQ 4: What are the primary challenges with classical quinazoline syntheses like Niementowski, Friedländer, and Bischler?
These foundational methods, while widely used, are known to have certain drawbacks.[2]
-
Niementowski Reaction: This reaction, which involves the condensation of anthranilic acids with amides, can suffer from low yields.[2][5] This may be due to the high temperatures required, which can lead to decomposition, or inefficient cyclization of the intermediate.[2]
-
Friedländer Synthesis: This method can be prone to the formation of quinoline byproducts if the reaction conditions are not carefully controlled.[2]
-
Bischler Synthesis: Traditionally, this synthesis requires harsh conditions, including high temperatures and pressures for extended periods.[2][6] Modern approaches, such as using ultrasound, can help to mitigate these issues by allowing the reaction to proceed under milder conditions.[6]
Visualizing the Niementowski Reaction Pathway
Caption: The key steps of the Niementowski quinazoline synthesis.
Part 3: Scale-Up and Stability Considerations
Moving from a small-scale laboratory synthesis to a larger scale for production introduces a new set of challenges. Additionally, the stability of the final product is a critical factor.
FAQ 5: My yield dropped significantly when I scaled up my synthesis. Why did this happen?
A decrease in yield upon scale-up is a frequent problem and is often related to issues with mass and heat transfer.[3]
Troubleshooting Scale-Up:
-
Inefficient Mixing: As the reaction volume increases, ensuring uniform mixing becomes more difficult.
-
Solution: Use appropriate stirring equipment and techniques to ensure the reaction mixture remains homogeneous.
-
-
Poor Heat Transfer: Larger reaction volumes have a smaller surface area-to-volume ratio, making it harder to control the internal temperature.[3]
-
Solution: Use a jacketed reactor with a temperature control unit and monitor the internal temperature closely. For highly exothermic reactions, consider adding one of the reactants portion-wise.[3]
-
-
Changes in Reaction Kinetics: The optimal concentration at a small scale may not be ideal for a larger batch.[3]
-
Solution: You may need to re-optimize the reaction concentration by experimenting with slight variations in solvent volume.[3]
-
FAQ 6: Are there any known stability issues with quinazoline derivatives?
The stability of quinazoline derivatives can be influenced by factors such as the solvent, temperature, and exposure to light.[7][8]
-
Solvent Effects: Some quinazoline derivatives have shown greater stability in aqueous solutions compared to DMSO.[9]
-
Temperature Effects: Studies have indicated that room temperature (around 22°C) may be the optimal storage temperature for some quinazoline solutions.[7]
-
Photostability: Certain quinazoline derivatives are sensitive to light and should be stored in the dark to prevent degradation.[7]
Part 4: Characterization and Analysis
Accurate characterization of your synthesized quinazoline derivatives is essential to confirm their structure and purity.
FAQ 7: My ¹H NMR spectrum has more peaks than I expected. What's going on?
Unexpected peaks in an NMR spectrum can be perplexing, but there are several common explanations.[10]
-
Tautomerism: Quinazolinones can exist in different tautomeric forms (amide and imidic acid forms), which can lead to two sets of signals in the NMR spectrum.[10] The equilibrium between these tautomers can be influenced by the solvent, temperature, and pH.[10]
-
Impurities: Residual starting materials, byproducts, or purification solvents are frequent sources of extra peaks.[10]
-
Solvent Effects: The solvent can affect the tautomeric equilibrium and hydrogen bonding, which can alter the chemical shifts in the NMR spectrum.[10]
Experimental Protocol: D₂O Exchange for Identifying N-H Protons [10]
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add a drop or two of deuterium oxide (D₂O) to the NMR tube and gently shake to mix.
-
Re-acquire the ¹H NMR spectrum.
-
The signal corresponding to the exchangeable N-H proton will decrease in intensity or disappear after the addition of D₂O.
References
- Troubleshooting common side reactions in quinazoline synthesis - Benchchem. (n.d.).
- Troubleshooting low yields in the synthesis of 2-substituted quinazolines - Benchchem. (n.d.).
- Technical Support Center: Scale-Up Synthesis of Quinazoline Derivatives - Benchchem. (n.d.).
- Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC. (2021, April 19).
- Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives - Benchchem. (n.d.).
- Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria - ResearchGate. (2025, November 8).
- Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. (2011, August 24).
- Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. (2013, June 3).
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC. (n.d.).
- Technical Support Center: Troubleshooting Unexpected NMR Spectra of 4(3H)-Quinazolinone - Benchchem. (n.d.).
Sources
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- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. benchchem.com [benchchem.com]
Navigating the Labyrinth of Scale-Up: A Technical Support Center for Mass and Heat Transfer Limitations
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the journey from a promising laboratory-scale reaction to a robust manufacturing process, researchers and drug development professionals often encounter the formidable challenges of mass and heat transfer limitations. The principles that govern a well-mixed flask do not simply multiply with volume; they transform, creating complex hurdles that can impede reaction kinetics, compromise product quality, and even lead to hazardous runaway reactions.[1][2][3] This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to navigate these challenges, grounded in scientific expertise and practical, field-proven insights.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Scale-Up Transfer Phenomena
This section addresses common questions and foundational concepts related to mass and heat transfer limitations during process scale-up.
1.1 What are mass and heat transfer limitations in the context of process scale-up?
In essence, as the volume of a reactor increases, the surface area-to-volume ratio decreases significantly.[2] This fundamental geometric shift is at the heart of scale-up challenges.
-
Mass transfer limitations occur when the rate at which reactants are transported to the reaction site or products are removed becomes slower than the intrinsic rate of the chemical or biological reaction.[4][5] This can lead to localized areas of high or low reactant concentration, impacting reaction selectivity and yield. A common example is the insufficient supply of oxygen in large-scale aerobic fermentations.[4][6]
-
Heat transfer limitations arise from the reduced relative surface area available for heat exchange in larger vessels.[2][7] For exothermic reactions, this can lead to an inability to effectively remove the heat generated, causing temperature gradients and potentially hazardous thermal runaways.[2][3] Conversely, for endothermic reactions, providing sufficient heat uniformly can become challenging.
1.2 Why can't I just increase the stirring speed to overcome these limitations?
While increasing agitation is a common first instinct, it's not a universal solution and can introduce new problems.
-
Shear Stress: In cell culture applications, excessive agitation can create high shear stress, damaging or killing sensitive mammalian cells.[8]
-
Power Consumption: The power required for mixing increases dramatically with scale. Simply maintaining the same power per unit volume can be energy-intensive and may not be feasible with the available equipment.
-
Non-Uniform Mixing: In large tanks, even with powerful impellers, achieving uniform mixing can be difficult. "Dead zones" with poor mixing can still exist, leading to localized mass and heat transfer issues.[9]
1.3 What are the key dimensionless numbers I should be aware of for scale-up?
Dimensionless numbers provide a way to compare the behavior of systems at different scales by relating various physical properties. Key numbers for mass and heat transfer include:
-
Reynolds Number (Re): Characterizes the flow regime (laminar vs. turbulent). Maintaining a similar Reynolds number can help achieve similar flow patterns during scale-up.
-
Nusselt Number (Nu): Represents the ratio of convective to conductive heat transfer. It is crucial for evaluating the efficiency of heat transfer from a surface to a fluid.
-
Sherwood Number (Sh): The mass transfer equivalent of the Nusselt number, it represents the ratio of convective to diffusive mass transport.
-
Prandtl Number (Pr) and Schmidt Number (Sc): These relate momentum diffusivity to thermal and mass diffusivity, respectively, and are important for characterizing the fluid's properties.[9]
1.4 How can I predict potential mass and heat transfer limitations before scaling up?
Proactive modeling and small-scale experiments are crucial.
-
Scale-Down Models: Developing a representative scale-down model of the large-scale process allows for the investigation of potential limitations in a controlled laboratory setting.
-
Reaction Calorimetry: This technique is essential for determining the heat of reaction and the maximum heat release rate, which are critical for assessing the risk of thermal runaway.[10][11]
-
Computational Fluid Dynamics (CFD): CFD is a powerful modeling tool that can simulate fluid flow, heat transfer, and mass transfer within a reactor.[12][13][14] It can help identify potential dead zones, temperature gradients, and areas of high shear before physical scale-up.[15]
Section 2: Troubleshooting Guides - Addressing Specific In-Process Challenges
This section provides a structured, question-and-answer approach to troubleshooting common issues encountered during scale-up experiments.
Issue: My reaction is significantly slower at the larger scale, even though the temperature and reactant concentrations are the same.
Possible Cause: Mass transfer limitation, specifically the rate of reactant mixing.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a slow reaction at scale.
Detailed Steps:
-
Characterize Mixing Time: The mixing time (often denoted as t95, the time to reach 95% homogeneity) is a critical parameter.[2] If the mixing time at the larger scale is significantly longer than the half-life of your reaction, then the reaction rate is likely limited by how quickly the reactants are being mixed.
-
Experimental Protocol: Mixing Time Determination (Tracer Study)
-
Objective: To experimentally measure the mixing time in your reactor at different agitation speeds.
-
Materials: A non-reactive tracer (e.g., a concentrated salt solution or a pH indicator) and a corresponding sensor (e.g., conductivity probe or pH meter).
-
Procedure:
-
Fill the reactor with the process fluid (or a suitable surrogate with similar physical properties).
-
Position the sensor in a location expected to be the last to homogenize (e.g., near the vessel wall, far from the impeller).
-
Start the agitator at the desired speed.
-
Inject a pulse of the tracer near the liquid surface.
-
Record the sensor output over time until a stable reading is achieved.
-
The mixing time is the time taken for the sensor reading to reach and remain within ±5% of the final steady-state value.
-
-
-
Data Analysis and Action:
-
Compare the experimentally determined mixing time to the reaction half-life.
-
If mixing is the limiting factor, consider the following actions presented in the table below.
-
| Action | Rationale | Considerations |
| Increase Agitation Speed | Enhances turbulence and reduces mixing time. | Increased power consumption and potential for shear damage to sensitive materials.[8] |
| Change Impeller Type | Different impellers provide different flow patterns (axial vs. radial). An axial flow impeller (e.g., pitched blade turbine) is often better for bulk blending, while a radial flow impeller (e.g., Rushton turbine) is good for gas dispersion. | The optimal impeller depends on the specific process requirements. |
| Modify Baffling | Baffles prevent vortexing and promote top-to-bottom mixing, improving overall efficiency. | Improperly designed baffles can create dead zones. |
Issue: I'm observing unexpected byproducts and a decrease in product purity at the larger scale.
Possible Cause: Poor heat transfer leading to localized "hot spots" or poor mass transfer leading to localized high concentrations of reactants.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for increased byproduct formation.
Detailed Steps:
-
Assess Thermal Uniformity: For exothermic reactions, localized hot spots can accelerate side reactions that have a higher activation energy.
-
Experimental Protocol: Temperature Mapping
-
Objective: To determine the temperature distribution within the reactor.
-
Materials: Multiple temperature probes (thermocouples or RTDs) of sufficient length to reach different locations within the reactor.
-
Procedure:
-
Strategically place temperature probes at various radial and axial positions within the reactor.
-
Run the reaction under the scaled-up conditions.
-
Record the temperature at each location throughout the course of the reaction.
-
-
-
Data Analysis and Action:
-
Analyze the temperature data to identify any significant gradients.
-
If hot spots are detected, implement strategies to improve heat removal as outlined in the table below.
-
| Strategy | Mechanism | Implementation Notes |
| Enhanced Cooling | Increases the temperature driving force for heat transfer. | Ensure the cooling system has the capacity for the increased load. Consider the use of internal cooling coils for very large reactors, but be mindful of cleaning and maintenance challenges. |
| Controlled Feed Rate | Limits the instantaneous rate of heat generation, allowing the cooling system to keep up.[10] | This may increase the overall batch time. Reaction calorimetry data is invaluable for designing an optimal feed profile.[10] |
| Improved Mixing | Better circulation helps to distribute heat more evenly throughout the reactor. | Refer to the strategies in the previous troubleshooting guide for improving mixing. |
If temperature is uniform, investigate mass transfer limitations. Localized high concentrations of one reactant can favor the formation of byproducts. Consider changing the feed point to a location of high turbulence (e.g., near the impeller) to promote rapid dispersion.
Issue: My aerobic cell culture is not reaching the expected cell density at the larger scale.
Possible Cause: Oxygen mass transfer limitation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low cell density in aerobic cultures.
Detailed Steps:
-
Monitor Dissolved Oxygen (DO): Ensure that the DO level is being accurately monitored and controlled at the large scale. A drop below the critical DO level for your cell line will limit growth.
-
Characterize the Volumetric Mass Transfer Coefficient (kLa): The kLa value is a measure of the efficiency of oxygen transfer from the gas phase to the liquid phase.[4][6] It is a critical parameter for scaling up aerobic fermentations.
-
Experimental Protocol: kLa Measurement (Dynamic Gassing-Out Method)
-
Objective: To determine the kLa of the bioreactor under specific operating conditions.
-
Materials: A calibrated DO probe, nitrogen gas, and air (or oxygen-enriched air).
-
Procedure:
-
Fill the bioreactor with the cell-free culture medium.
-
Set the agitation and temperature to the desired process conditions.
-
Sparge with nitrogen to strip out the dissolved oxygen until the DO reading is close to zero.
-
Switch the gas supply to air at a known flow rate.
-
Record the DO concentration over time as it increases.
-
-
-
Data Analysis and Action:
-
The kLa can be calculated from the slope of a plot of ln(C* - C) versus time, where C* is the saturation DO concentration and C is the DO concentration at time t.
-
Compare the kLa at the large scale to the oxygen uptake rate (OUR) of your culture at the target cell density. The Oxygen Transfer Rate (OTR = kLa * (C* - C)) must be greater than or equal to the OUR.
-
If the OTR is limiting, consider the options in the following table.
-
| Action | Impact on OTR | Potential Downsides |
| Increase Agitation Speed | Increases gas bubble dispersion and residence time, improving kLa. | Higher shear stress on cells, increased power consumption.[8] |
| Increase Sparging Rate | Increases the interfacial area for mass transfer. | Can lead to excessive foaming. |
| Use Oxygen-Enriched Air | Increases the driving force for mass transfer (C*). | Increased cost and safety considerations. |
Section 3: Advanced Tools and Future Outlook
The field of process scale-up is continually evolving. Beyond the experimental techniques described, advanced modeling and process analytical technology (PAT) are becoming increasingly important.
-
Computational Fluid Dynamics (CFD): As previously mentioned, CFD allows for the in silico simulation of reactor performance, providing detailed insights into flow patterns, heat distribution, and mass transfer that are difficult to obtain experimentally.[12][13][14][15] This can significantly de-risk the scale-up process by identifying potential issues early in the design phase.
-
Machine Learning and AI: The integration of machine learning and artificial intelligence with numerical methods is an emerging area that holds promise for enhancing the prediction, optimization, and control of heat and mass transfer phenomena.[16] These approaches can analyze large datasets from experiments and simulations to develop predictive models for scale-up.[17]
By combining a strong foundational understanding of mass and heat transfer principles with systematic troubleshooting and the adoption of modern modeling tools, researchers and drug development professionals can successfully navigate the complexities of process scale-up, ensuring the efficient and robust translation of their innovations from the lab to production.
References
- Experimental measurement techniques Definition - Heat and Mass Transfer Key Term. (n.d.). Google Cloud.
- Influence of mixing and heat transfer in process scale-up - DiVA portal. (2022). DiVA.
- Bioreactor Scale-Up: Mass Transfer - BioProcess International. (2024). BioProcess International.
- Computational Fluid Dynamics for Modeling of Hydrotreating Fixed-Bed Reactors: A Review. (n.d.). MDPI.
- Computational Fluid Dynamics for Chemical Reactor Engineering - SciSpace. (n.d.). SciSpace.
- Assessing the Heat Transfer Modeling Capabilities of CFD Software for Involute-Shaped Plate Research Reactors - MDPI. (n.d.). MDPI.
- Scale-Up of Cell Cultures : Impact of Bioreactor Environment - Tridiagonal Software. (n.d.). Tridiagonal Software.
- Mass Transfer Analogy Measurement Techniques. (n.d.). Incropera.
- Rules of Thumb: Scale-up - Features - The Chemical Engineer. (2023). The Chemical Engineer.
- Heat Transfer and Process Scale-up - Mettler Toledo. (n.d.). Mettler Toledo.
- Heat transfer coefficient: a review of measurement techniques - ResearchGate. (n.d.). ResearchGate.
- 12.4 Computational Fluid Dynamics (CFD) for Heat and Mass Transfer - Fiveable. (n.d.). Fiveable.
- CFD-Calculation of Fluid Flow in VVER-1000 Reactors - Science Alert. (2008). Science Alert.
- Reactor Design Scale Up | PDF - Scribd. (n.d.). Scribd.
- Bioreactor scale-up and oxygen transfer rate in microbial processes: an overview - PubMed. (2008). PubMed.
- Convective Mass Transfer Coefficient Measurement Techniques - ACA Publishing ®. (2025). ACA Publishing.
- Mass and Heat Transfer Limitations and Other Aspects of the Use of Large-Scale Catalytic Reactors | Request PDF - ResearchGate. (n.d.). ResearchGate.
- Mass-Transfer Coefficient: Theoretical and Empirical Correlates - BioProcess International. (2025). BioProcess International.
- 5 Common Challenges in Scaling Up an API - Neuland Labs. (2017). Neuland Labs.
- (8f) AMBR®250 Scale-DOWN MODEL Limitations and MASS Transfer Characterization. (2020). AIChE.
- MEASUREMENT OF CONVECTIVE HEAT TRANSFER COEFFICIENTS WITH SUPERCRITICAL CO2 USING THE WILSON-PLOT TECHNIQUE - OSTI. (n.d.). OSTI.gov.
- Heat Transfer & Mass Transfer - Deogiri College. (n.d.). Deogiri College.
- Heat and mass transfer scale-up issues during freeze-drying, III: Control and characterization of dryer differences via operational qualification tests - NIH. (n.d.). National Institutes of Health.
- A CFD model for predicting the heat transfer in the industrial scale packed bed. (n.d.). ScienceDirect.
- Special Issue on “Industrial Chemistry Reactions: Kinetics, Mass Transfer and Industrial Reactor Design” - MDPI. (2022). MDPI.
- What are issues/things to consider when scaling up reactions from the lab to a factory? (2021). Reddit.
- Recent Progress in Heat and Mass Transfer Modeling for Chemical Vapor Deposition Processes - MDPI. (n.d.). MDPI.
- Process intensification – Overcoming impediments to heat and mass transfer enhancement when solids are present, via the IbD project | Request PDF - ResearchGate. (2025). ResearchGate.
- Process Intensification and Process Scale-up: Gaps and Opportunities | Manufacturing USA. (2021). Manufacturing USA.
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minimizing byproduct formation in Niementowski quinazoline synthesis
Welcome to the Technical Support Center for the Niementowski Quinazoline Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this powerful reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on minimizing byproduct formation and maximizing the yield and purity of your target quinazolinone.
Introduction to the Niementowski Quinazoline Synthesis
The Niementowski reaction is a cornerstone in heterocyclic chemistry, offering a direct route to the quinazolin-4(3H)-one scaffold through the thermal condensation of an anthranilic acid with an amide.[1][2] This "privileged structure" is central to numerous pharmacologically active compounds, making the mastery of this synthesis crucial for drug discovery programs.[3]
The reaction typically proceeds through the formation of an N-acylanthranilic acid (o-amidobenzamide) intermediate, which then undergoes intramolecular cyclization and dehydration to yield the desired quinazolinone.[3] While robust, the high temperatures often required (130-220 °C) can lead to a variety of side reactions and byproduct formations that complicate purification and reduce yields.[2][3] This guide will dissect these issues and provide actionable solutions.
Core Reaction and Intermediate Formation
The desired reaction pathway involves two key steps: N-acylation of the anthranilic acid followed by intramolecular cyclization. Understanding this is key to troubleshooting, as many issues arise from deviations from this pathway.
Caption: Desired reaction pathway for the Niementowski Synthesis.
Troubleshooting Guide: Minimizing Byproduct Formation
This section addresses specific problems you may encounter during the Niementowski synthesis, their probable causes, and detailed protocols to mitigate them.
Q1: My reaction is complete, but the yield is low and I see a significant amount of a lower molecular weight byproduct. What is it and how can I prevent it?
A1: This is a classic sign of thermal decarboxylation of your starting material, anthranilic acid.
-
Causality & Mechanism: Anthranilic acid and its derivatives are susceptible to decarboxylation at high temperatures (often above their melting points), leading to the formation of aniline and carbon dioxide.[4][5] This side reaction consumes your starting material, directly reducing the yield of the desired quinazolinone. The aniline formed can also potentially react with other components in the mixture, leading to further impurities.
Caption: Decarboxylation of anthranilic acid at high temperatures.
-
Solutions & Protocols:
-
Optimize Reaction Temperature: The most direct solution is to lower the reaction temperature. Systematically screen temperatures in 5-10°C increments to find the minimum temperature required for a reasonable reaction rate.[3]
-
Microwave-Assisted Synthesis: Microwave irradiation is a highly effective technique for driving the Niementowski reaction at lower bulk temperatures and significantly shorter reaction times, which minimizes thermal decomposition.[6]
-
Use of Catalysts: The addition of a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a protic acid (e.g., p-toluenesulfonic acid) can facilitate the initial acylation and subsequent cyclization, often allowing for lower reaction temperatures.
-
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Temperature | 130-220 °C | Often lower, e.g., 150 °C |
| Reaction Time | Several hours | Minutes |
| Decarboxylation | High risk | Significantly reduced |
Q2: My TLC/LC-MS shows a major spot/peak with a mass corresponding to the N-acylanthranilic acid intermediate. Why isn't the cyclization proceeding?
A2: Incomplete cyclization of the N-acylanthranilic acid intermediate is a common hurdle, often related to reaction conditions or substrate electronics.
-
Causality & Mechanism: The cyclization step requires the nucleophilic attack of the amide nitrogen onto the carboxylic acid's carbonyl carbon, followed by dehydration. This process can be slow or incomplete if the reaction temperature is too low, the reaction time is insufficient, or if there are electronic or steric factors hindering the cyclization. For instance, electron-withdrawing groups on the anthranilic acid ring can decrease the nucleophilicity of the amide nitrogen, slowing down the cyclization.
-
Solutions & Protocols:
-
Increase Temperature/Time: If you are confident that thermal decomposition is not the primary issue, cautiously increasing the reaction temperature or extending the reaction time can drive the cyclization to completion.
-
Dehydrating Agents: In solvent-based systems, the addition of a dehydrating agent can help shift the equilibrium towards the cyclized product. However, this is less common in the traditional neat (solvent-free) Niementowski reaction.
-
Catalysis: As mentioned previously, acid catalysis can promote the cyclization step by protonating the carboxylic acid carbonyl, making it more electrophilic.
-
Q3: I'm observing high molecular weight byproducts and my product is difficult to purify. What could be causing this?
A3: The formation of dimers or polymers is likely occurring, especially under highly concentrated or very high-temperature conditions. [3]
-
Causality & Mechanism: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization. For instance, the N-acylanthranilic acid intermediate could react with another molecule of anthranilic acid, initiating a polymerization cascade. This is a form of step-growth polymerization.[7]
Caption: Intermolecular reactions leading to dimerization/polymerization.
-
Solutions & Protocols:
-
Solvent-Based Reaction: If conducting the reaction neat, consider switching to a high-boiling point, inert solvent (e.g., Dowtherm A, diphenyl ether). This allows for better temperature control and lower effective reactant concentrations, favoring the intramolecular cyclization.
-
Gradual Addition: In a solvent-based system, the gradual addition of one of the reactants can help maintain a low instantaneous concentration, further suppressing intermolecular side reactions.
-
Q4: My product has a different heterocyclic core than the expected quinazolinone. What happened?
A4: The structure of your amide component can lead to alternative cyclization pathways.
-
Causality & Mechanism: While simple amides yield quinazolinones, more complex starting materials can undergo different reactions. For example, it has been shown that the reaction of anthranilic acid with ethyl acetoacetate does not yield the expected quinolone, but instead forms a pyrano[3,2-c]quinoline-2,5-dione.[6][8] This occurs because the initial product can react with a second molecule of the β-ketoester.
-
Solutions & Protocols:
-
Careful Reagent Selection: Be mindful of the reactivity of your chosen amide. If it possesses other reactive functional groups, consider protecting them or choosing a different synthetic route.
-
Thorough Characterization: Always rigorously characterize your final product using techniques like NMR, mass spectrometry, and IR spectroscopy to confirm that the desired ring system has been formed.
-
Frequently Asked Questions (FAQs)
-
Q: Can I run the Niementowski reaction under anhydrous conditions?
-
A: Yes, and it is highly recommended. While the reaction produces water, starting with anhydrous reagents and solvents (if used) will prevent the hydrolysis of the amide starting material and the quinazolinone product, especially under acidic or basic conditions.
-
-
Q: How do substituents on the anthranilic acid affect the reaction?
-
A: Electron-donating groups on the anthranilic acid ring generally increase the nucleophilicity of the amino group, facilitating the initial N-acylation. Conversely, strong electron-withdrawing groups can make the acylation and subsequent cyclization more difficult, potentially requiring harsher conditions which in turn can lead to more byproducts.[3]
-
-
Q: What is a good starting point for optimizing the reaction temperature?
-
A: Begin with the lower end of the typically reported range, around 130-140 °C for conventional heating. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow and no product is forming, gradually increase the temperature in 10 °C increments. If you observe significant decomposition (e.g., charring or the appearance of multiple byproduct spots), reduce the temperature.
-
-
Q: Are there any greener alternatives to high-boiling point solvents?
-
A: Microwave-assisted, solvent-free synthesis is an excellent green chemistry approach.[6] Additionally, the use of recyclable catalysts can improve the environmental footprint of the reaction.
-
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Niementowski Synthesis
-
In a microwave-safe reaction vessel, combine the anthranilic acid (1.0 eq) and the amide (2.0-5.0 eq).
-
If using a catalyst, add it at this stage (e.g., montmorillonite K-10, 5-10 wt%).[6]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 150 °C) for 10-40 minutes. The power should be modulated to maintain the target temperature.
-
After cooling, add a suitable solvent (e.g., ethanol) to the reaction mixture and heat to dissolve the product.
-
Allow the solution to cool to room temperature or place it in an ice bath to precipitate the product.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
Protocol 2: Temperature Optimization for Conventional Heating
-
Set up several small-scale reactions in parallel in a heating block or oil bath.
-
To each reaction vessel, add the anthranilic acid and the amide in the desired ratio (typically neat).
-
Set each reaction to a different temperature (e.g., 130 °C, 140 °C, 150 °C, 160 °C).
-
Monitor each reaction at regular intervals (e.g., every 30 minutes) by taking a small aliquot, dissolving it in a suitable solvent, and analyzing by TLC or LC-MS.
-
After a set time (e.g., 4 hours), cool all reactions and assess the product-to-byproduct ratio to determine the optimal temperature.
By understanding the underlying mechanisms of byproduct formation and systematically applying these troubleshooting strategies, you can significantly improve the outcome of your Niementowski quinazoline syntheses.
References
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - Frontiers. Available at: [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC. Available at: [Link]
-
Niementowski quinoline synthesis - Wikipedia. Available at: [Link]
-
THE DECARBOXYLATION OF ANTHRANILIC ACID. Available at: [Link]
-
THE DECARBOXYLATION OF ANTHRANILIC ACID - Semantic Scholar. Available at: [Link]
-
Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Available at: [Link]
-
Niementowski quinazoline synthesis - Wikipedia. Available at: [Link]
-
The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: a new access to pyrano[3,2-c]quinoline-2,5-dion - Arkivoc. Available at: [Link]
-
Synthesis of Heterocycles from Anthranilic acid and its Derivatives - CORE. Available at: [Link]
-
SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES - Generis Publishing. Available at: [Link]
-
Niementowski quinazoline synthesis - chemeurope.com. Available at: [Link]
-
Reaction of Anthranilic Acid Amides with Cyclic Anhydrides | Request PDF - ResearchGate. Available at: [Link]
-
(PDF) SYNTHESIS OF FUNCTIONAL GROUPS-CONTAINING AMIDE TYPE POLYMERS. Available at: [Link]
-
Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors - PubMed. Available at: [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC - PubMed Central. Available at: [Link]
-
Condensation reactions and formation of amides, esters, and nitriles under hydrothermal conditions - PubMed. Available at: [Link]
-
20.17: Polymerization - Condensation Polymers - Chemistry LibreTexts. Available at: [Link]
-
Redetermination of N‐acetylanthranilic acid at 158K - Semantic Scholar. Available at: [Link]
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- 5. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Structural Analysis and Characterization of 6-Iodoquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a halogen atom, such as iodine, at the 6-position can significantly modulate the compound's physicochemical properties and biological activity, making 6-Iodoquinazoline a key intermediate in the synthesis of targeted therapeutics.[1] Accurate structural characterization is paramount to understanding its reactivity and potential as a pharmacophore.
This guide will compare and contrast the application of various analytical techniques for the comprehensive characterization of this compound, providing both theoretical grounding and practical, field-proven insights.
Comparative Spectroscopic and Structural Analysis
A multi-technique approach is essential for the unambiguous structural confirmation of this compound. The following sections detail the application and expected outcomes of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Single-Crystal X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide critical information.
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Data Acquisition: Acquire the spectrum at room temperature. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
Expected ¹H NMR Data for this compound
The predicted ¹H NMR spectrum of this compound in DMSO-d6 would show distinct signals for the protons on the quinazoline ring system.[2] The protons on the benzene ring will be influenced by the electron-withdrawing iodine atom, leading to a downfield shift compared to unsubstituted quinazoline.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~9.3 | s | - |
| H4 | ~8.6 | s | - |
| H5 | ~8.2 | d | ~2.0 |
| H7 | ~8.0 | dd | ~8.8, 2.0 |
| H8 | ~7.6 | d | ~8.8 |
Table 1: Predicted ¹H NMR spectral data for this compound.
Comparative Analysis
Compared to unsubstituted quinazoline, the iodine at the C6 position will deshield the adjacent protons (H5 and H7) due to its inductive effect. The proton at C5 is expected to appear as a doublet with a small meta-coupling to H7. The proton at C7 will be a doublet of doublets due to ortho-coupling with H8 and meta-coupling with H5. The H8 proton will be a doublet due to ortho-coupling with H7. The protons on the pyrimidine ring (H2 and H4) will appear as singlets at a downfield chemical shift.
¹³C NMR spectroscopy provides information about the carbon framework of the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A high-field NMR spectrometer (e.g., 100 MHz or higher).
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
Expected ¹³C NMR Data for this compound
The iodine atom's most significant impact will be on the chemical shift of the carbon to which it is attached (C6), which will be shifted significantly upfield due to the heavy atom effect. The other carbon signals will also be affected by the substitution.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C2 | ~158 |
| C4 | ~150 |
| C4a | ~127 |
| C5 | ~130 |
| C6 | ~95 |
| C7 | ~138 |
| C8 | ~129 |
| C8a | ~151 |
Table 2: Predicted ¹³C NMR spectral data for this compound.[3][4][5]
Causality Behind Experimental Choices
The choice of a high-field NMR spectrometer is crucial for resolving the closely spaced signals in the aromatic region of both ¹H and ¹³C spectra. Deuterated DMSO is a common solvent for quinazoline derivatives due to its excellent dissolving power.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
-
Ionization: Use a standard electron ionization (EI) source (70 eV).
-
Mass Analysis: Employ a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their m/z ratio.
Expected Mass Spectrum for this compound
The mass spectrum of this compound will show a prominent molecular ion peak ([M]⁺) at m/z 256, corresponding to its molecular weight. Due to the presence of iodine, a characteristic isotopic pattern will not be observed as iodine is monoisotopic (¹²⁷I).
Fragmentation Pattern
The fragmentation of quinazolines under EI conditions often involves the loss of small neutral molecules. For this compound, key fragmentation pathways are predicted to be:
-
Loss of HCN: A common fragmentation for pyrimidine-containing rings, leading to a fragment at m/z 229.
-
Loss of Iodine: Cleavage of the C-I bond would result in a fragment at m/z 129, corresponding to the quinazoline radical cation.
-
Loss of C₂H₂N: Fragmentation of the pyrimidine ring can also lead to the loss of a C₂H₂N radical, resulting in a fragment at m/z 215.
| m/z | Proposed Fragment |
| 256 | [C₈H₅IN₂]⁺ (Molecular Ion) |
| 229 | [C₇H₅IN]⁺ |
| 129 | [C₈H₅N₂]⁺ |
| 102 | [C₇H₄N]⁺ |
Table 3: Predicted major fragments in the EI mass spectrum of this compound.[2][6][7][8]
Comparative Analysis
The mass spectrum of this compound can be compared to that of unsubstituted quinazoline (MW = 130). The molecular ion of this compound is shifted by 126 mass units, corresponding to the substitution of a hydrogen atom with an iodine atom. The fragmentation pattern will also be different, with the presence of iodine-containing fragments and the possibility of iodine loss.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
Expected FT-IR Spectrum for this compound
The FT-IR spectrum will show characteristic absorption bands for the aromatic C-H, C=N, and C=C bonds of the quinazoline ring system. The C-I bond vibration is expected in the far-infrared region and may not be observed with a standard mid-IR spectrometer.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100-3000 | Aromatic C-H stretching |
| 1620-1580 | C=N stretching |
| 1580-1450 | Aromatic C=C stretching |
| 850-800 | C-H out-of-plane bending (aromatic) |
| ~550 | C-I stretching |
Table 4: Expected FT-IR absorption bands for this compound.[9]
Comparative Analysis
The FT-IR spectrum of this compound will be very similar to that of unsubstituted quinazoline in the mid-IR region. The most significant difference will be the presence of the C-I stretching vibration in the far-IR. The substitution pattern on the benzene ring can also be inferred from the C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region.
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a range of 200-400 nm.
Expected UV-Vis Spectrum for this compound
Aromatic compounds like quinazoline exhibit characteristic absorption bands due to π → π* transitions. The spectrum of this compound is expected to show two or three main absorption bands.
| λmax (nm) | Transition |
| ~220-230 | π → π |
| ~270-280 | π → π |
| ~310-320 | π → π* |
Table 5: Expected UV-Vis absorption maxima for this compound in a non-polar solvent.[10][11][12][13][14]
Comparative Analysis
The introduction of the iodine atom is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinazoline. This is due to the extension of the chromophore and the influence of the halogen's lone pairs of electrons. The solvent can also influence the position and intensity of the absorption bands.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of molecules in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow a single crystal of this compound of suitable size and quality from an appropriate solvent.
-
Data Collection: Mount the crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.
Expected Crystallographic Data for this compound
| Parameter | Value for 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one | Expected for this compound |
| Crystal System | Monoclinic | Dependent on crystal packing |
| Space Group | C2 | Dependent on crystal packing |
| C-I Bond Length (Å) | ~2.1 | ~2.1 |
| Quinazoline Ring | Planar | Planar |
Table 6: Comparative crystallographic data.
Comparative Analysis
The C-I bond length in this compound is expected to be around 2.1 Å, which is a typical value for an iodine atom attached to an aromatic ring. The quinazoline ring system is expected to be essentially planar. The crystal packing will be influenced by intermolecular interactions, such as hydrogen bonding (if applicable) and π-π stacking.
Conclusion: A Synergistic Approach to Structural Elucidation
The comprehensive structural analysis and characterization of this compound require a synergistic combination of spectroscopic and crystallographic techniques. While NMR spectroscopy provides the fundamental connectivity of the molecule, mass spectrometry confirms the molecular weight and offers insights into its stability. FT-IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic properties, respectively. Finally, single-crystal X-ray crystallography, when feasible, offers the ultimate proof of structure in the solid state.
By comparing the experimental data obtained from these techniques with that of unsubstituted quinazoline and other derivatives, researchers can gain a deep understanding of the structural and electronic effects of the iodine substituent. This knowledge is crucial for the rational design and development of novel quinazoline-based therapeutic agents.
References
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Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization and biological evaluation of iodoquinazolinone derivatives. [Link]
-
ResearchGate. (2025). Synthesis of Certain New 6-Iodoquinazolines as Potential Antitubercular Agents. [Link]
-
Oriental Journal of Chemistry. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. [Link]
-
De Gruyter. (2019). Crystal structure of 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one, C17H15IN2O. [Link]
-
The Royal Society of Chemistry. (2024). Supporting Information. [Link]
-
ResearchGate. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. [Link]
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MDPI. (2021). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. [Link]
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ResearchGate. (n.d.). Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a. [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
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University of Alabama at Birmingham. (2010). Ion fragmentation of small molecules in mass spectrometry. [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
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Oriental Journal of Chemistry. (2017). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
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University of Southampton. (n.d.). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. [Link]
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A Senior Application Scientist's Guide to Validating the Biological Activity of Novel Iodoquinazoline Derivatives
For researchers, medicinal chemists, and drug development professionals, the emergence of novel iodoquinazoline derivatives presents a promising frontier in targeted cancer therapy. The quinazoline scaffold is a well-established pharmacophore, forming the backbone of several FDA-approved kinase inhibitors. The strategic addition of an iodine atom can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its potency and selectivity.
This guide provides a comprehensive framework for the preclinical validation of new iodoquinazoline derivatives, focusing on their anticancer activity. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and compare the performance of hypothetical novel compounds against established clinical agents. Our approach is grounded in scientific integrity, ensuring that each step contributes to a robust and reliable assessment of therapeutic potential.
The Rationale: Targeting Key Oncogenic Pathways
Many iodoquinazoline derivatives have been designed as inhibitors of protein tyrosine kinases (PTKs), which are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer, making PTKs prime targets for therapeutic intervention. Two of the most relevant targets for quinazoline-based inhibitors are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3]
-
EGFR Signaling: EGFR is a transmembrane receptor that, upon activation by ligands like EGF, triggers a cascade of downstream events, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[4][5] These pathways ultimately promote cell proliferation and inhibit apoptosis.[4][6] Mutations or overexpression of EGFR can lead to uncontrolled cell growth and are implicated in various cancers, including non-small cell lung cancer (NSCLC).[3][6]
-
VEGFR-2 Signaling: VEGFR-2 is the primary mediator of the pro-angiogenic effects of VEGF.[7][8] Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, supplying tumors with necessary nutrients and oxygen.[3][9] Inhibition of VEGFR-2 can effectively stifle tumor progression by cutting off its blood supply.[3]
Therefore, a primary objective in validating new iodoquinazoline derivatives is to quantify their inhibitory activity against EGFR and VEGFR-2 and to assess their downstream effects on cancer cell viability, apoptosis, and cell cycle progression.
Experimental Workflow for Biological Validation
A systematic approach is essential for the comprehensive evaluation of new chemical entities. The following workflow outlines the key stages in validating the biological activity of iodoquinazoline derivatives.
Caption: A streamlined workflow for the biological validation of novel iodoquinazoline derivatives.
Detailed Experimental Protocols
Here, we provide step-by-step methodologies for the core assays required to validate the anticancer activity of new iodoquinazoline derivatives.
In Vitro Cytotoxicity: The MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT116, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the iodoquinazoline derivatives and reference compounds (Erlotinib, Sorafenib) in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12] PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[12]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the iodoquinazoline derivatives at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI staining solutions and incubate for 15 minutes at room temperature in the dark.[13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[14] Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C for several weeks after fixation.[15]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA).[3][14]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[3]
Comparative Performance Data
To contextualize the activity of new iodoquinazoline derivatives, it is crucial to compare their performance against established drugs targeting similar pathways. Erlotinib is an EGFR inhibitor, and Sorafenib is a multi-kinase inhibitor that targets both VEGFR and the RAF/MEK/ERK pathway.[16][17][18][19]
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of Iodoquinazoline Derivatives and Reference Drugs
| Compound | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) | HepG2 (Liver) |
| Iodoquinazoline A | 5.11 | 6.85 | 5.40 | 5.55 |
| Iodoquinazoline B | 6.24 | 6.80 | 6.12 | 7.35 |
| Erlotinib | >20 | 20 | >20 | 25 |
| Sorafenib | ~5-10 | ~5-10 | ~5-10 | ~6 |
Note: IC50 values for Iodoquinazoline A and B are hypothetical and based on representative data from published studies for novel iodoquinazoline derivatives.[2] IC50 values for Erlotinib and Sorafenib are approximate and compiled from various sources.[7][16][20]
Table 2: Comparative Kinase Inhibitory Activity (IC50, µM)
| Compound | EGFR Kinase | VEGFR-2 Kinase |
| Iodoquinazoline A | 0.30 | 0.50 |
| Iodoquinazoline B | 0.42 | 0.92 |
| Erlotinib | 0.002 | >10 |
| Sorafenib | >10 | 0.09 |
Note: IC50 values for Iodoquinazoline A and B are hypothetical and based on representative data from published studies. IC50 values for Erlotinib and Sorafenib are from published literature.[16][17]
Visualizing the Mechanism of Action
Understanding the signaling pathways targeted by these compounds is crucial for interpreting the experimental data.
Caption: Inhibition of the EGFR signaling pathway by iodoquinazoline derivatives.
Caption: Inhibition of the VEGFR-2 signaling pathway by iodoquinazoline derivatives.
Conclusion and Future Directions
The validation of novel iodoquinazoline derivatives requires a multi-faceted approach that combines in vitro cytotoxicity screening with detailed mechanistic studies. By systematically evaluating their effects on cell viability, apoptosis, and cell cycle progression, and by confirming their inhibitory activity against key molecular targets like EGFR and VEGFR-2, researchers can build a strong preclinical data package.
The hypothetical data presented here for "Iodoquinazoline A" and "Iodoquinazoline B" illustrate how new derivatives can exhibit potent, dual inhibitory activity. Such a profile is highly desirable as it can combat tumor growth through multiple mechanisms and potentially overcome resistance to single-target agents.
Future studies should include in vivo efficacy evaluation in relevant animal models, comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, and further investigation into potential off-target effects. This rigorous, data-driven approach is paramount for advancing promising iodoquinazoline derivatives from the laboratory to the clinic.
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Reactivity Showdown: 6-Iodoquinazoline vs. 6-Bromoquinazoline in Synthetic Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the quinazoline scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. The strategic functionalization of this privileged heterocycle is paramount, and palladium-catalyzed cross-coupling reactions are indispensable tools in this endeavor. A critical decision in any synthetic campaign is the choice of the halide on the quinazoline core, with iodo- and bromo-derivatives being the most common. This guide provides an in-depth, objective comparison of the reactivity of 6-iodoquinazoline and 6-bromoquinazoline, supported by fundamental chemical principles and experimental evidence, to aid researchers in making informed decisions for their synthetic strategies.
The Decisive Factor: The Carbon-Halogen Bond
The difference in reactivity between this compound and 6-bromoquinazoline is fundamentally rooted in the properties of the carbon-halogen (C-X) bond. The generally accepted trend for the reactivity of aryl halides in many palladium-catalyzed reactions follows the order of decreasing bond dissociation energy: I > Br > Cl > F.[1] The weaker carbon-iodine bond in this compound requires less energy to break, leading to a faster rate of oxidative addition to the palladium catalyst, which is often the rate-determining step in many cross-coupling catalytic cycles.[2][3] This enhanced reactivity of the iodo-derivative can translate into milder reaction conditions, shorter reaction times, and potentially higher yields compared to its bromo counterpart.[1]
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
The superior reactivity of this compound is most evident in palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a powerful method for forming C-C bonds, exemplifies the reactivity difference. The catalytic cycle begins with the oxidative addition of the haloquinazoline to a Pd(0) complex.[1] Due to the lower C-I bond dissociation energy, this compound undergoes this step more readily than 6-bromoquinazoline.[1] This allows for the use of less forcing conditions, such as lower temperatures and shorter reaction times, which can be crucial for the synthesis of complex molecules with sensitive functional groups.
Table 1: Expected Performance in Suzuki-Miyaura Coupling
| Feature | This compound | 6-Bromoquinazoline |
| Reactivity | Higher | Lower |
| Reaction Temperature | Generally lower | Generally higher |
| Reaction Time | Shorter | Longer |
| Catalyst Loading | Potentially lower | May require higher loading |
| Yields | Often higher | Can be lower, especially with challenging substrates |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Sonogashira Coupling
The Sonogashira coupling, used to form C-C triple bonds, also demonstrates the higher reactivity of this compound.[4][5] The reaction involves a palladium catalyst and a copper(I) co-catalyst.[6][7] Similar to the Suzuki coupling, the oxidative addition of the haloquinazoline to the palladium center is a key step. The greater reactivity of the C-I bond allows for the coupling of this compound with terminal alkynes under milder conditions than those required for 6-bromoquinazoline.[4][5]
Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination is a go-to method.[8][9] This reaction is crucial for introducing amine functionalities, which are prevalent in bioactive molecules. The catalytic cycle again hinges on the oxidative addition of the haloquinazoline.[8] While both 6-iodo- and 6-bromoquinazolines are viable substrates, the iodo-derivative generally reacts faster and under less demanding conditions.[10] This can be particularly advantageous when coupling with less nucleophilic amines or when trying to avoid side reactions.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the reactivity order can be different in nucleophilic aromatic substitution (SNAr). For SNAr reactions, the rate is often dependent on the electronegativity of the leaving group and its ability to stabilize the negative charge in the Meisenheimer intermediate.[11] While iodine is less electronegative than bromine, the overall rate of SNAr can be influenced by a combination of factors including the nature of the nucleophile, the solvent, and the specific electronic properties of the quinazoline ring.[11][12] In many cases, the difference in reactivity between iodo- and bromoquinazolines in SNAr is less pronounced than in cross-coupling reactions. The quinazoline ring itself, being electron-deficient, facilitates SNAr reactions.[13][14]
Practical Considerations: Cost and Availability
While this compound offers clear advantages in terms of reactivity, a practical consideration for researchers is the cost and availability of starting materials. Generally, 6-bromoquinazoline and its precursors are more commercially available and cost-effective than their iodo- counterparts.[15][16] For large-scale synthesis or initial exploratory studies, 6-bromoquinazoline may be a more pragmatic choice, provided the reaction conditions can be optimized to achieve satisfactory results.
Conclusion
For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, This compound is the more reactive substrate compared to 6-bromoquinazoline . This heightened reactivity stems from the lower C-I bond dissociation energy, which facilitates the often rate-limiting oxidative addition step. This allows for the use of milder reaction conditions, shorter reaction times, and can lead to higher yields, which is particularly beneficial in the synthesis of complex and sensitive molecules.
However, the choice between 6-iodo- and 6-bromoquinazoline should be made on a case-by-case basis, taking into account the specific reaction, the desired outcome, and practical considerations such as cost and availability. For many applications, the more economical 6-bromoquinazoline remains a viable and effective starting material with appropriate optimization of reaction conditions.
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A Comparative Guide to Molecular Docking Studies of 6-Iodoquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Cancer with Precision
In the landscape of modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of novel therapeutic agents. Among these, molecular docking stands out as a powerful technique to predict the binding affinity and interaction patterns of small molecules with their biological targets.[1] This guide focuses on a particularly promising class of compounds: 6-iodoquinazoline derivatives .
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs, especially in oncology.[2][3] Its rigid bicyclic system provides an excellent framework for positioning functional groups to interact with protein targets. The strategic addition of an iodine atom at the 6-position is not merely an arbitrary modification; this halogen can enhance biological activity through favorable interactions and serves as a non-toxic radiocontrast material, adding a potential diagnostic dimension to its therapeutic utility.[2]
This document provides a comprehensive, in-depth comparison of molecular docking studies involving this compound derivatives. We will dissect their performance against critical cancer targets, compare them to established alternatives, provide a robust experimental protocol for replicating these studies, and explore the causality behind the observed structure-activity relationships.
Key Protein Targets: The Battlegrounds for 6-Iodoquinazolines
The therapeutic potential of this compound derivatives has been primarily explored against key proteins that drive cancer progression. Docking studies have been instrumental in rationalizing their mechanism of action and guiding the design of more potent inhibitors.
Dual Targeting of EGFR and VEGFR-2
A predominant strategy in recent research involves the dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2][4][5]
-
Epidermal Growth Factor Receptor (EGFR): A member of the ErbB family of receptor tyrosine kinases, EGFR plays a pivotal role in regulating cell proliferation, survival, and differentiation.[6][7] Its overactivation or mutation is a hallmark of various cancers, including non-small cell lung cancer (NSCLC). A significant challenge in EGFR-targeted therapy is acquired resistance, often through mutations like the "gatekeeper" T790M mutation, which renders first-generation inhibitors like erlotinib less effective.[2][7] Molecular docking studies are crucial for designing derivatives that can effectively bind to both wild-type and mutated EGFR, overcoming this resistance.[2][4]
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): This is the main mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to growing tumors.[2] Inhibiting VEGFR-2 is a cornerstone of anti-angiogenic therapy, effectively starving tumors of their blood supply.[2] Research suggests that tumors with EGFR mutations are more reliant on VEGF signaling, making the simultaneous targeting of both pathways a rational and synergistic approach for cancer treatment.[2]
Other Promising Targets
Beyond the EGFR/VEGFR-2 axis, docking studies have revealed the potential of this compound derivatives against other important cancer-related proteins:
-
Carbonic Anhydrase XII (CAXII): This enzyme is overexpressed in many hypoxic tumors. Its inhibition is a therapeutic strategy to target the tumor microenvironment.[8][9]
-
Tubulin: As a key component of the cytoskeleton, tubulin is essential for mitosis. Inhibiting its polymerization leads to cell cycle arrest and apoptosis, a mechanism exploited by many classic chemotherapy agents.[10][11]
-
Thymidylate Synthase (hTS) and Thymidine Kinase (hTK): These enzymes are involved in the synthesis of DNA precursors, and their inhibition disrupts DNA replication in rapidly dividing cancer cells.[8][9]
Comparative Docking Performance and In Vitro Validation
Molecular docking provides a quantitative estimate of binding affinity, typically expressed as a binding energy or score (in kcal/mol), where a more negative value indicates a stronger interaction. These in silico predictions must be validated by in vitro experimental data, such as the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀). The following tables summarize key findings from recent literature, comparing the performance of various this compound derivatives.
Table 1: Performance of this compound Derivatives Against EGFR and VEGFR-2
| Compound ID | Target Protein (PDB ID) | Binding Score (kcal/mol) | Key Interacting Residues | In Vitro Activity (IC₅₀/EC₅₀, µM) | Reference |
| 9c | EGFR | - | Not Specified | EC₅₀: 5.25 (A549), 5.17 (HCT116) | [2] |
| 9c | VEGFR-2 | - | Not Specified | EC₅₀: 5.25 (A549), 5.17 (HCT116) | [2] |
| 6d | EGFRT790M | - | Not Specified | IC₅₀: 0.35 | [4] |
| 8d | EGFRT790M | - | Not Specified | IC₅₀: 0.42 | [4] |
| 8d | VEGFR-2 | - | Not Specified | IC₅₀: 0.92 | [4] |
| 8c | VEGFR-2 | - | Not Specified | IC₅₀: 0.95 | [4] |
| 13e | EGFRT790M | - | Not Specified | IC₅₀: 0.30 | [5] |
| 13e | VEGFR-2 | - | Not Specified | IC₅₀: 0.90 | [5] |
| Erlotinib | EGFR | - | (Reference Drug) | EC₅₀: 5.49 (A549), 8.20 (HCT116) | [2] |
| Sorafenib | VEGFR-2 | - | (Reference Drug) | EC₅₀: 4.04 (A549), 5.58 (HCT116) | [2] |
Analysis: The data clearly demonstrates the potential of this compound derivatives as potent dual inhibitors. For instance, compound 9c showed higher efficacy against A549 and HCT116 cancer cell lines than the established EGFR inhibitor, Erlotinib.[2] Furthermore, derivatives like 6d , 8d , and 13e exhibit exceptional, sub-micromolar inhibitory activity against both the resistant EGFRT790M mutant and VEGFR-2, highlighting their potential to become next-generation anticancer agents.[4][5]
Table 2: Performance Against Other Cancer-Related Targets
| Compound ID | Target Protein (PDB ID) | Binding Affinity | Key Interacting Residues | In Vitro Activity (IC₅₀, µM) | Reference |
| 3c | CAXII | Not Specified | Not Specified | 3.69 | [9] |
| 3c | hTS | Not Specified | Not Specified | 4.0 - 8.0 (Cell lines) | [8][9] |
| 3b | hTK | Not Specified | Not Specified | 6.0 - 9.0 (Cell lines) | [8][9] |
| 4a | VEGFR (Kinase) | Not Specified | Favorable interactions in binding site | Not Specified | [12] |
| 4c | VEGFR (Kinase) | Not Specified | Favorable interactions in binding site | Not Specified | [12] |
| Doxorubicin | (Various) | (Reference Drug) | (Reference Drug) | 2.3 - 3.25 (Cell lines) | [8] |
Analysis: The versatility of the this compound scaffold is evident from its activity against other targets. Compounds 3c and 3b , 2,4-disubstituted-6-iodoquinazoline derivatives, showed potent antiproliferative activity, which was rationalized by their docking against CAXII, hTS, and hTK.[8][9] While not as potent as the frontline chemotherapeutic Doxorubicin, these compounds represent valuable leads for developing inhibitors with alternative mechanisms of action.[8]
Experimental Protocol: A Guide to Performing Molecular Docking
This section provides a standardized, step-by-step workflow for conducting molecular docking studies, synthesized from methodologies reported in the literature.[13][14][15] Adherence to this protocol ensures reproducibility and provides a self-validating system for computational analysis.
Step 1: Protein Preparation
The foundation of a reliable docking study is a high-quality, well-prepared protein structure.
-
Structure Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, PDB IDs for COX-2 (3LN1) and DHFR (6DE4) have been used in quinazoline docking studies.[14][15]
-
Initial Cleanup: Load the PDB file into a molecular visualization program (e.g., Discovery Studio, Maestro, PyMOL).
-
Refinement: Remove all non-essential molecules, including water, co-crystallized ligands, and any buffer components.[13] This is critical as they can interfere with the docking process.
-
Protonation: Add polar hydrogen atoms to the protein, as these are crucial for forming hydrogen bonds. Assign appropriate charges to the amino acid residues.[13]
-
Save the Prepared Structure: Save the cleaned, protonated protein structure in a suitable format (e.g., .pdbqt for AutoDock).
Step 2: Ligand Preparation
The small molecule (ligand) must also be correctly prepared to reflect its likely state in the biological environment.
-
2D Structure Creation: Draw the 2D chemical structures of the this compound derivatives using software like ChemDraw.[14]
-
3D Conversion: Convert the 2D structures into 3D models.
-
Energy Minimization: This is a crucial step. Perform energy minimization on the 3D ligand structure using a suitable force field, such as MMFF94.[13][14] This process finds the most stable, low-energy conformation of the molecule.
-
Save the Ligand: Save the optimized 3D ligand structure in the required format for the docking software.
Step 3: Docking Simulation
This is the core computational step where the ligand's binding is simulated.
-
Software Selection: Choose a validated docking program. Commonly used software includes AutoDock, AutoDock Vina, and Molegro Virtual Docker (MVD).[13][14][16]
-
Define the Binding Site (Grid Box): Specify the search space for the docking algorithm. This is typically a 3D grid box centered on the known active site of the protein. The location can be determined from the position of a co-crystallized ligand in the original PDB file.[13]
-
Run the Docking Algorithm: Execute the docking simulation. The software will systematically explore various orientations and conformations of the ligand within the defined grid box, using algorithms like the Lamarckian Genetic Algorithm to find the best possible fits.[13]
-
Scoring: The program will calculate the binding affinity for each generated pose and rank them. The output is typically a binding energy score (e.g., in kcal/mol).[13]
Step 4: Analysis and Validation
The final step involves interpreting the results and validating the protocol.
-
Pose Visualization: Analyze the top-ranked poses visually. Examine the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues.[13]
-
Protocol Validation (Crucial): To ensure the docking parameters are reliable, perform a re-docking experiment. Dock the original co-crystallized ligand back into the protein's active site. A successful validation is generally accepted if the root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose is less than 2.0 Å.[14][17]
Visualizing the Process and Pathway
Diagrams are essential for conceptualizing complex workflows and biological pathways.
Caption: A standardized workflow for molecular docking studies.
Caption: Inhibition of EGFR/VEGFR-2 signaling by 6-iodoquinazolines.
Conclusion and Future Perspectives
Molecular docking studies have consistently demonstrated that the this compound scaffold is a highly promising framework for the design of novel anticancer agents. The comparative data reveals that these derivatives, particularly those designed as dual EGFR/VEGFR-2 inhibitors, can surpass the in vitro efficacy of established drugs and show potent activity against clinically relevant resistant mutations like EGFRT790M.[2][4]
The strong correlation between favorable docking scores, key molecular interactions, and experimental biological activity underscores the predictive power of these in silico techniques. The detailed protocol provided herein offers a robust framework for researchers to conduct their own validated docking studies.
The path forward is clear. Future work should focus on the continued optimization of these lead compounds to enhance their potency and selectivity. The exploration of this scaffold against a wider range of cancer targets is warranted. Ultimately, the most promising this compound derivatives identified through this synergistic cycle of computational design and experimental validation should be advanced into preclinical and clinical evaluations to realize their full therapeutic potential.[8][9]
References
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El-Naggar, A. M., et al. (n.d.). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. PubMed Central. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2025). Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives. ResearchGate. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2025). Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives. PubMed Central. Retrieved from [Link]
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Cáceres, M., et al. (n.d.). Synthesis of 6-iodo-2-methylquinazolin-4(3H)-one derivatives 3a–n. ResearchGate. Retrieved from [Link]
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Mohamed, A. A., et al. (2024). Exploration of cytotoxicity of iodoquinazoline derivatives as inhibitors of both VEGFR-2 and EGFR T790M: Molecular docking, ADMET, design, and syntheses. PubMed. Retrieved from [Link]
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Pratiwi, D., et al. (2016). Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. ResearchGate. Retrieved from [Link]
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Shree, P., et al. (n.d.). Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives. RGUHS Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Mohamed, A. A., et al. (2024). Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations. PubMed. Retrieved from [Link]
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Asati, V., et al. (2014). Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. PubMed Central. Retrieved from [Link]
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Mohamed, A. A., et al. (n.d.). Examples of drugs containing iodo substitutions and some quinazoline multitargeted TKIs. ResearchGate. Retrieved from [Link]
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Kumar, K. Y., et al. (2023). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibi. Heliyon. Retrieved from [Link]
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Structure–activity relationship and molecular docking of compound 3 in... (n.d.). ResearchGate. Retrieved from [Link]
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In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening. (2019). PubMed Central. Retrieved from [Link]
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Kumar, A., et al. (2021). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central. Retrieved from [Link]
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A Senior Application Scientist's Guide to Halogenated Quinazolines in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
The quinazoline scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, including anticancer agents and kinase inhibitors.[1] The functionalization of this privileged heterocycle is paramount for developing novel compounds with tailored properties. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, enabling the precise formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[2][3][4]
This guide provides a comparative analysis of the three most common halogenated quinazoline substrates—iodo-, bromo-, and chloroquinazolines—in the context of palladium-catalyzed cross-coupling. As researchers and drug development professionals, understanding the nuanced reactivity differences between these substrates is critical for methodological design, optimization, and the strategic synthesis of complex molecular architectures. We will delve into the fundamental principles governing their reactivity, compare their performance in key transformations, and provide field-proven protocols and insights to guide your experimental choices.
Fundamental Principles: The Decisive Role of the Carbon-Halogen Bond
The success and efficiency of a palladium-catalyzed cross-coupling reaction are intrinsically linked to the identity of the halogen on the quinazoline ring. The reactivity trend is governed by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond.
Reactivity Order: C–I > C–Br >> C–Cl > C–F
This trend is a direct consequence of the decreasing C-X bond strength as one descends the halogen group.[5][6] The weaker the bond, the more readily it undergoes the initial, and often rate-determining, step of the catalytic cycle: oxidative addition .[7][8]
-
Iodoquinazolines (C-I): Possessing the weakest C-X bond, iodoquinazolines are the most reactive substrates. They typically require milder reaction conditions (lower temperatures, lower catalyst loadings) and proceed with faster kinetics.[5][9]
-
Bromoquinazolines (C-Br): Representing a good balance of reactivity and stability, bromoquinazolines are workhorse substrates. They require slightly more forcing conditions than their iodo-counterparts but are generally robust and reliable.
-
Chloroquinazolines (C-Cl): The strong C-Cl bond makes chloroquinazolines the least reactive of the three.[2] Their activation often necessitates more advanced catalytic systems, such as those employing electron-rich, sterically demanding phosphine ligands (e.g., XPhos, SPhos), higher temperatures, and longer reaction times.[10] However, their low cost and wide commercial availability make them highly attractive for large-scale synthesis.
Comparative Performance in Key Cross-Coupling Reactions
The choice of halogen profoundly impacts the required experimental conditions across all major classes of cross-coupling reactions.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling reaction.[11]
| Feature | Iodoquinazoline | Bromoquinazoline | Chloroquinazoline |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃, Pd(OAc)₂ |
| Typical Ligand | PPh₃ (often sufficient) | PPh₃, dppf | Buchwald ligands (XPhos, SPhos) |
| Base | Na₂CO₃, K₂CO₃ | K₂CO₃, K₃PO₄ | Cs₂CO₃, K₃PO₄ (stronger bases) |
| Temperature | Room Temp. to 80 °C | 80 °C to 110 °C | 90 °C to 120 °C |
| Reaction Time | 1-6 hours | 8-16 hours | 12-24 hours |
| General Yields | Excellent | Good to Excellent | Moderate to Good |
Expert Insight: For chloroquinazolines, particularly at challenging positions like C2 or C4, the use of highly active catalysts like those based on biarylphosphine ligands is often non-negotiable to achieve reasonable yields and avoid decomposition.[10][12]
Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling enables the synthesis of alkynylquinazolines by reacting a terminal alkyne with a haloquinazoline, typically using a dual palladium and copper(I) catalytic system.[13][14]
| Feature | Iodoquinazoline | Bromoquinazoline | Chloroquinazoline |
| Catalyst System | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI | Pd(OAc)₂/CuI, Pd/C-PPh₃-CuI |
| Base | NEt₃, DiPEA | NEt₃, DiPEA | NEt₃, Cs₂CO₃ |
| Temperature | Room Temperature | 25 °C to 60 °C | 50 °C to 80 °C |
| Key Advantage | High reactivity allows for very mild conditions, preserving sensitive functional groups. | Reliable and widely used. | Cost-effective for large scale, though requires more optimization.[15] |
| Observed Yields | High to Excellent[15] | Good to High | Good, but can be substrate-dependent[15] |
Expert Insight: While classic conditions use an amine as both the base and solvent, modern protocols often use bases like Cs₂CO₃ in solvents like DMF, which can be crucial for activating less reactive chloroquinazolines.[2][15]
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is of immense importance in pharmaceutical synthesis for installing amine functionalities.[16][17] The reactivity of the C-X bond is especially critical here, as C-N bond formation can be challenging.
| Feature | Iodoquinazoline | Bromoquinazoline | Chloroquinazoline |
| Catalyst System | Pd₂(dba)₃ / BINAP | Pd₂(dba)₃ / XPhos | Pd(OAc)₂ / RuPhos or other advanced ligands |
| Base | NaOt-Bu, K₃PO₄ | NaOt-Bu, Cs₂CO₃ | LiHMDS, NaOt-Bu (strong, non-nucleophilic) |
| Temperature | 80 °C to 100 °C | 90 °C to 110 °C | 100 °C to 130 °C |
| Key Challenge | Substrate stability can be an issue. | The "sweet spot" of reactivity and stability. | Overcoming the high activation barrier of the C-Cl bond without catalyst deactivation. |
| General Yields | Good to Excellent | Good to Excellent | Moderate to Good |
Expert Insight: The choice of ligand is paramount for successful Buchwald-Hartwig aminations, especially with aryl chlorides. Sterically hindered, electron-rich ligands are required to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[16][17]
The Complexity of Regioselectivity in Polyhalogenated Systems
The predictable reactivity trend of C-X bonds is a powerful tool for synthetic chemists, enabling selective, iterative cross-couplings on polyhalogenated quinazolines. A common strategy is to first couple at an iodo or bromo position under mild conditions that leave a chloro-substituent untouched, then functionalize the chloro-position in a subsequent step under more forcing conditions.
However, the intrinsic electronic properties of the quinazoline ring can sometimes override the C-X bond strength rule.
-
Positional Activation: In 2,4-dichloroquinazolines, the C4 position is significantly more electrophilic and susceptible to nucleophilic attack and oxidative addition than the C2 position.[1] Consequently, cross-coupling reactions almost exclusively occur at C4 first.[1][18]
-
Overriding the Halogen Trend: In some cases, the high electrophilicity of a specific ring position can make a C-Cl bond more reactive than a C-Br bond at a less activated position on the same molecule. For instance, 6-bromo-2-chloroquinazoline has been shown to undergo Suzuki coupling preferentially at the C2-chloro position.[12] This highlights that while the C-X bond energy is the primary determinant of reactivity, it must be considered in concert with the electronic environment of the specific carbon center.
Field-Proven Experimental Protocols
The following are generalized, starting-point protocols. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of a Bromoquinazoline
-
Setup: To a flame-dried Schlenk flask or sealed tube, add the bromoquinazoline (1.0 equiv), arylboronic acid (1.3 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.[10]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., a 4:1 mixture of Dioxane/Water) to achieve a concentration of ~0.1 M with respect to the bromoquinazoline.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring for 8-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water, then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11]
Protocol 2: Sonogashira Coupling of a Chloroquinazoline
-
Setup: To a flame-dried Schlenk flask, add the chloroquinazoline (1.0 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and copper(I) iodide (CuI, 5-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon three times.
-
Reagent Addition: Add anhydrous, degassed DMF, followed by the terminal alkyne (1.5 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to 60-80 °C for 3-6 hours, monitoring by TLC.[2][15]
-
Work-up: After cooling, dilute the reaction with water and extract several times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
Conclusion and Strategic Recommendations
The choice of a halogenated quinazoline is a strategic decision that balances reactivity, cost, stability, and the desired synthetic route.
-
Iodoquinazolines are ideal for proof-of-concept studies, the synthesis of delicate molecules requiring very mild conditions, and when rapid reaction kinetics are desired.
-
Bromoquinazolines offer a robust and reliable option for general-purpose synthesis, providing a good compromise between high reactivity and substrate stability.
-
Chloroquinazolines are the substrate of choice for process development and large-scale synthesis where cost is a major driver. Their use necessitates a greater investment in reaction optimization and often requires more expensive, state-of-the-art ligands and catalysts to overcome their inherent inertness.
By understanding the fundamental principles of C-X bond activation and the nuances of positional reactivity, researchers can harness the full power of palladium catalysis to efficiently construct diverse libraries of functionalized quinazolines for downstream applications.
References
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Mphahlele, M. J., & Maluleka, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17435-17463. [Link]
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Mphahlele, M. J., & Maluleka, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PMC - NIH. [Link]
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Mphahlele, M. J., & Maluleka, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. ResearchGate. [Link]
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Pelliccia, S., et al. (2012). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC - NIH. [Link]
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Sheng, R., et al. (2012). Synthesis of Quinazolines and Quinazolinones via Palladium-Mediated Approach. ResearchGate. [Link]
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Gholinejad, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]
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Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
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Singh, S., et al. (2023). An Illustrated Review on Chemical Properties, Synthetic Methods and Biological Activities of Quinazolines. ResearchGate. [Link]
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Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
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Niemeyer, Z. L., et al. (2017). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. [Link]
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Kumar, A., et al. (2012). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry. [Link]
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Niemeyer, Z. L., et al. (2017). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. PMC - NIH. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Parks, D. J., et al. (2020). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie. [Link]
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Magano, J. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
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Gallou, F., & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]
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Wang, L., et al. (2018). Quinazoline‐Assisted ortho‐Halogenation with N‐Halosuccinimides through Pd(II)‐Catalyzed C(sp)−H Activation. ResearchGate. [Link]
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Al-Masri, M. R., et al. (2018). Oxidative addition of allyl and propargyl halides on palladium(0) complexes bearing bidentate ligands with quinolinic structure. ResearchGate. [Link]
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Narsaiah, B., & Kumar, K. S. (2012). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Chemical Science Transactions. [Link]
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in vitro evaluation of 6-iodoquinazoline cytotoxicity
An In Vitro Comparative Guide to the Cytotoxicity of 6-Iodoquinazoline
Introduction
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of anticancer agents.[1][2] Many derivatives have been successfully developed as potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical drivers in the proliferation and survival of cancer cells.[3][4][5] Among the vast library of these compounds, this compound derivatives have recently emerged as promising candidates, showing potent inhibitory activity against both wild-type and mutated forms of EGFR, as well as VEGFR-2.[6]
This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the in vitro evaluation of this compound's cytotoxicity. We move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and logical assessment. The performance of this compound will be objectively compared against both a standard broad-spectrum chemotherapeutic agent (Cisplatin) and a clinically established targeted therapy (Erlotinib) to contextualize its potency and selectivity.
Rationale for Experimental Design
A successful in vitro evaluation hinges on a well-conceived experimental plan. The choices of cell lines, comparative agents, and cytotoxic assays are not arbitrary; they are selected to rigorously test a central hypothesis: This compound induces selective cytotoxicity in cancer cells, likely through the inhibition of receptor tyrosine kinases.
Selection of a Comparative Compound Panel
To accurately gauge the therapeutic potential of this compound, it is essential to benchmark its performance against established drugs.
-
Erlotinib: As a well-characterized quinazoline-based EGFR inhibitor, Erlotinib serves as the primary competitor.[3][7] This comparison will reveal if this compound offers superior potency or a different spectrum of activity against various cancer cell lines.
-
Cisplatin: A platinum-based chemotherapeutic agent that induces cell death primarily by causing DNA damage.[8][9] Cisplatin is known for its high efficacy but also for its significant toxicity to healthy cells. It serves as a benchmark for broad, non-targeted cytotoxicity, allowing for an assessment of this compound's selectivity.
Cell Line Panel for Differential Cytotoxicity Screening
The choice of cell lines is critical for determining both the efficacy and the therapeutic window of a test compound. Our panel is designed to assess performance across different cancer types and to measure selectivity against non-cancerous cells.
-
A549 (Non-Small Cell Lung Cancer): This line is widely used for screening EGFR inhibitors and is known to express EGFR.[4][6] It is a key model for evaluating targeted therapies in lung cancer.
-
MCF-7 (Breast Cancer): A workhorse in cancer research, this cell line represents a common solid tumor type and is frequently used to evaluate the cytotoxic effects of novel quinazoline derivatives.[3][7][10]
-
HCT116 (Colorectal Cancer): Represents another prevalent cancer type and provides data on the compound's breadth of activity.[6][11]
-
VERO (Normal Monkey Kidney Epithelial Cells): The inclusion of a non-cancerous cell line is paramount for assessing selective toxicity. A promising anticancer agent should exhibit significantly lower cytotoxicity against normal cells compared to cancer cells.[6]
Experimental Workflow
Methodologies and Protocols
Scientific integrity requires detailed and reproducible protocols. The following methods are described as self-validating systems, incorporating necessary controls to ensure the reliability of the data.
Cell Viability Assessment: MTT Assay
This assay provides a quantitative measure of metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[14][15]
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Add 100 µL of medium containing the test compounds (this compound, Erlotinib, Cisplatin) at various concentrations (e.g., 0.01 to 100 µM). Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and wells with medium only as a background control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[12]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12] Allow the plate to stand overnight in the incubator or shake on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm to subtract background absorbance.[12]
-
Calculation: Cell viability (%) = [(Absorbance of treated cells - Absorbance of background) / (Absorbance of vehicle control - Absorbance of background)] × 100.
Membrane Integrity Assessment: LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium following the loss of cell membrane integrity—a hallmark of necrosis or late-stage apoptosis.[16]
Protocol:
-
Experimental Setup: Seed and treat cells in a 96-well plate as described for the MTT assay (Steps 1-3). It is crucial to set up three control groups for each cell line:
-
Vehicle Control: Untreated cells for measuring spontaneous LDH release.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.
-
Background Control: Culture medium without cells.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.[17]
-
Incubation & Measurement: Incubate at room temperature for 30 minutes, protected from light.[17] Add 50 µL of stop solution and measure the absorbance at 490 nm (with a reference wavelength of 680 nm).[17]
-
Calculation: Cytotoxicity (%) = [(Absorbance of treated sample - Absorbance of vehicle control) / (Absorbance of maximum release - Absorbance of vehicle control)] × 100.
Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is the gold standard for differentiating between different stages of cell death.[18][19] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[18] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of each compound for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.[18]
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[18]
-
Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells (rare).
-
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A Comparative Guide to EGFR Inhibition: The Subtle but Significant Impact of Bromine vs. Iodine Substitution in Quinazoline Scaffolds
For the attention of Researchers, Scientists, and Drug Development Professionals.
As a Senior Application Scientist, my focus is on bridging the gap between theoretical medicinal chemistry and practical, high-throughput biological screening. In this guide, we delve into a nuanced yet critical aspect of designing Epidermal Growth Factor Receptor (EGFR) inhibitors: the choice of halogen substitution on the quinazoline core. Specifically, we will compare the effects of bromine versus iodine, drawing upon computational studies and available experimental data to inform rational drug design.
The 4-anilinoquinazoline scaffold is a cornerstone in the development of EGFR tyrosine kinase inhibitors (TKIs), with several approved drugs built upon this framework.[1][2] The potency and selectivity of these inhibitors are exquisitely sensitive to the nature and position of substituents. Halogenation of the aniline ring, in particular, has proven to be a powerful strategy to modulate inhibitory activity.[3] This guide will dissect the structural and electronic factors that differentiate bromo- and iodo-quinazolines, providing a framework for understanding their relative efficacy in EGFR inhibition.
The EGFR Signaling Pathway: A Key Target in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4] Dysregulation of the EGFR signaling cascade is a hallmark of numerous cancers. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately drive tumor growth and survival.
Figure 1: Simplified EGFR Signaling Pathway. Ligand binding (1) induces receptor dimerization and autophosphorylation, activating downstream cascades (2a, 2b) that promote cancer cell proliferation and survival.
Quinazoline-based inhibitors function by competing with ATP for binding to the kinase domain of EGFR, thereby preventing the initiation of these downstream signals. The aniline moiety of these inhibitors typically occupies a hydrophobic pocket, and substitutions on this ring are critical for optimizing binding affinity.
Bromo- vs. Iodo-Quinazolines: A Head-to-Head Potency Comparison
While a multitude of halogenated quinazolines have been synthesized and evaluated, direct comparative studies between bromo- and iodo-substituted analogs are not abundant in the literature. However, a significant computational study, supported by experimental data, provides compelling insights into the superior potency of bromo-quinazolines.
A study investigating the influence of halogen substitution at the C3' position of the 4-anilinoquinazoline scaffold reported the following inhibition constants (IC50) against EGFR:[3]
| Halogen Substitution (at C3') | IC50 (nM) |
| Bromine (Br) | 0.025 |
| Chlorine (Cl) | 0.31 |
| Iodine (I) | 0.89 |
| Fluorine (F) | 3.8 |
| Hydrogen (H) | 29 |
Table 1: Comparative IC50 values of halogen-substituted 4-anilinoquinazolines against EGFR. Data from a computational study citing experimental results.[3]
This data clearly indicates that the bromine-substituted derivative is the most potent inhibitor in this series, being approximately 35 times more potent than its iodine-substituted counterpart. Numerous other studies, while not direct comparisons, have independently reported the high potency of various bromo-substituted anilinoquinazolines, with IC50 values frequently in the low nanomolar range.[2]
The Mechanistic Underpinnings: Why Bromine Outperforms Iodine
The observed difference in potency can be attributed to a combination of electronic and structural factors.
1. Electronic Properties and Dipole Moment: Computational analysis reveals that halogen substitution significantly alters the electronic properties of the inhibitor, such as the dipole moment.[3] The more potent chloro- and bromo-substituted inhibitors exhibit significantly higher dipole moments compared to the other halogenated analogs. A higher dipole moment can lead to more favorable electrostatic interactions within the EGFR binding pocket, thereby enhancing binding affinity.
2. Conformational Flexibility and Binding Energetics: The same computational study also found a correlation between inhibitory potency and conformational flexibility. The crystal structures of the more potent bromo- and chloro-substituted inhibitors showed greater distortion from their lowest energy (global minimum) structures.[3] This suggests that these inhibitors can more readily adopt a conformation that is optimal for fitting into the EGFR active site, even if it is not their most stable form in solution. This induced-fit capability can contribute to a more favorable binding energy.
3. Halogen Bonding and Other Interactions: Halogen bonds are non-covalent interactions between a halogen atom and an electron-donating group.[5] While iodine, being larger and more polarizable, can form stronger halogen bonds than bromine, the overall binding affinity is a composite of multiple interactions. It is plausible that for the 4-anilinoquinazoline scaffold in the EGFR active site, the combination of size, electronegativity, and the resulting electronic properties of bromine leads to a more optimal balance of hydrophobic, electrostatic, and other non-covalent interactions compared to iodine. The larger size of iodine may introduce steric constraints that are not present with bromine, potentially leading to a less favorable overall binding orientation.
Experimental Protocols for Comparative Evaluation
To empirically validate these findings, researchers can employ a series of well-established in vitro assays.
Protocol 1: In Vitro EGFR Kinase Assay (IC50 Determination)
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR.
Figure 2: Workflow for an in vitro EGFR kinase assay using a luminescence-based method like ADP-Glo™.
Methodology:
-
Compound Preparation: Prepare serial dilutions of the bromo- and iodo-quinazoline test compounds in DMSO. A typical starting concentration range would be from 100 µM down to 1 pM.
-
Assay Plate Setup: Dispense a small volume (e.g., 5 µL) of the compound dilutions into a 384-well assay plate. Include wells for positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction:
-
Add the EGFR kinase and a suitable substrate to the wells.
-
Allow a brief pre-incubation period for the compound to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
-
Signal Detection:
-
Stop the reaction and detect the amount of ADP produced, which is proportional to kinase activity. The ADP-Glo™ Kinase Assay is a common method that converts ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the positive and negative controls to calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay
This assay measures the effect of the inhibitors on the proliferation of cancer cell lines that are dependent on EGFR signaling.
Methodology:
-
Cell Culture: Culture an EGFR-dependent cancer cell line (e.g., A431, which overexpresses wild-type EGFR, or HCC827, which has an activating EGFR mutation) in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the bromo- and iodo-quinazoline compounds and incubate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.
-
MTT Assay: Add MTT reagent to the wells. Viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals and measure the absorbance at ~570 nm.
-
CellTiter-Glo® Assay: This assay lyses the cells and measures the amount of ATP present, which correlates with the number of viable cells, via a luminescent signal.
-
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration relative to untreated control cells. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Considerations for Selectivity and Pharmacokinetics
While potency is a primary driver in drug discovery, selectivity and a favorable pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile are equally critical for clinical success.
Selectivity: An ideal EGFR inhibitor should exhibit high selectivity for EGFR over other kinases to minimize off-target effects and associated toxicities. A broad kinase panel screening (e.g., using a panel of several hundred kinases) is the gold standard for assessing selectivity. While direct comparative data for bromo- vs. iodo-quinazolines is lacking, it is plausible that the subtle differences in their binding modes could translate to different selectivity profiles.
Pharmacokinetics (ADME): The physicochemical properties of a drug molecule, such as lipophilicity and size, significantly influence its ADME profile.
-
Lipophilicity: Generally, increasing halogen size (I > Br > Cl > F) increases lipophilicity. While a certain degree of lipophilicity is required for membrane permeability and cell penetration, excessive lipophilicity can lead to poor solubility, increased plasma protein binding, and higher metabolic turnover. The more balanced lipophilicity of a bromine atom compared to the larger iodine atom might contribute to a more favorable ADME profile.
-
Metabolism: Halogenated aromatic rings are often sites of metabolic modification by cytochrome P450 enzymes. The nature and position of the halogen can influence the rate and site of metabolism, affecting the drug's half-life and potential for drug-drug interactions.
Conclusion and Future Directions
The available evidence, primarily from computational modeling supported by experimental data, strongly suggests that bromine is a superior substituent to iodine at the C3' position of the 4-anilinoquinazoline scaffold for potent EGFR inhibition. This enhanced potency is likely due to a more favorable combination of electronic properties and conformational flexibility, leading to optimized binding within the EGFR kinase domain.
For researchers in the field, this guide underscores the importance of considering the nuanced effects of halogen substitution in rational drug design. While the trend observed here is compelling, it is crucial to recognize that the optimal substitution is context-dependent and can be influenced by other structural features of the inhibitor.
Future work should focus on direct, head-to-head experimental comparisons of bromo- and iodo-substituted quinazoline analogs. Such studies, encompassing not only potency but also comprehensive selectivity and pharmacokinetic profiling, would provide invaluable data to further refine our understanding and guide the development of the next generation of highly effective and safe EGFR inhibitors.
References
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Ahmed, M., et al. (2021). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. Heliyon, 9(9), e20300. Available from: [Link]
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Alagawani, S., et al. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. Molecules, 29(12), 2800. Available from: [Link]
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Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. Available from: [Link]
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Alagawani, S., et al. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. National Center for Biotechnology Information. Available from: [Link]
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Gan, Y., et al. (2018). Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors. PubMed. Available from: [Link]
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Mini-review: 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. (2016). PubMed. Available from: [Link]
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Zheng, Z., et al. (2017). Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors. PubMed. Available from: [Link]
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Wissner, A., et al. (2002). Syntheses and EGFR and HER-2 kinase inhibitory activities of 4-anilinoquinoline-3-carbonitriles: analogues of three important 4-anilinoquinazolines currently undergoing clinical evaluation as therapeutic antitumor agents. Bioorganic & Medicinal Chemistry Letters, 12(20), 2893-2897. Available from: [Link]
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Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current topics in medicinal chemistry, 7(14), 1336–1348. Available from: [Link]
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Zhang, J., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 672921. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Iodoquinazoline
For professionals in research and drug development, the synthesis and handling of novel compounds like 6-iodoquinazoline are routine. However, the lifecycle of these materials extends beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded protocol for the safe disposal of this compound, moving beyond simple instructions to explain the fundamental principles that govern these procedures.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a halogenated heterocyclic compound. Its proper disposal is dictated by the hazards associated with this chemical class. While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, we can infer its hazard profile from structurally related quinazolines and iodo-organic compounds. The primary risks are associated with its reactivity and the environmental impact of halogenated organics.
Inferred Hazardous Properties:
-
Irritant: Like many quinazoline derivatives, it is expected to cause skin and serious eye irritation.[1][2]
-
Harmful if Swallowed: Acute oral toxicity is a common hazard for this class of compounds.[1][3]
-
Environmental Toxicity: Iodine-containing organic compounds can be toxic to aquatic life and should not be released into the environment.[4][5][6]
The core principle behind segregating this waste is its halogen content. Halogenated organic compounds, when incinerated under improper conditions, can produce highly toxic and corrosive byproducts like hydrogen iodide and dioxins.[7] Therefore, they require disposal in high-temperature incinerators equipped with specialized scrubbers to neutralize these acidic gases.
Quantitative Data Summary: GHS Hazard Profile
The following table summarizes the anticipated GHS hazard classifications for this compound, based on data for analogous compounds.
| Hazard Class | Hazard Statement Code | Description | Primary Sources |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][3] |
| Skin Irritation | H315 | Causes skin irritation | [1][2][8] |
| Eye Irritation | H319 | Causes serious eye irritation | [1][2][8] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | [1][2] |
The Core Directive: Segregation of Halogenated Waste
The single most important step in the disposal of this compound is its strict segregation as halogenated organic waste . Environmental Health and Safety (EHS) departments manage waste streams separately because disposal methods and costs vary significantly. It costs approximately twice as much to dispose of a drum of halogenated waste compared to non-halogenated waste due to the specialized treatment required.[9]
Mixing halogenated and non-halogenated waste streams is a costly error, as the entire mixture must then be treated as the more hazardous (and expensive) category.
Waste Segregation Workflow
The following diagram outlines the decision-making process for segregating laboratory waste containing this compound.
Caption: Decision workflow for segregating this compound waste.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe handling and disposal of this compound waste from generation to collection.
1. Personal Protective Equipment (PPE) Confirmation:
-
Before handling the compound or its waste, ensure you are wearing appropriate PPE: nitrile gloves, a lab coat, and chemical safety goggles.[10] All handling of solid this compound or its concentrated solutions should occur within a certified chemical fume hood.[11]
2. Waste Container Selection:
-
Use only designated, chemically compatible hazardous waste containers provided by your institution's EHS department.[7][12] These are typically high-density polyethylene (HDPE) or glass containers with secure, threaded caps.
-
Ensure the container is clearly labeled "Halogenated Organic Waste".[7][9]
3. Waste Collection:
-
Solid Waste: If disposing of unused or expired solid this compound, collect it in a dedicated container for solid halogenated waste. Do not mix with solvent waste. If it is contaminated lab debris (e.g., weighing paper, contaminated gloves), place it in a sealed, labeled plastic bag before putting it into the solid waste container to prevent dust generation.[4]
-
Liquid Waste (Solutions): Collect all solutions containing this compound (e.g., from reaction workups, chromatography fractions) in the designated "Halogenated Organic Waste" liquid container.
-
De Minimis Contamination: Items with trace contamination, such as empty original containers, should be triple-rinsed with a suitable solvent (e.g., acetone, ethyl acetate). The rinsate must be collected and disposed of as halogenated liquid waste.
4. Labeling the Waste Container:
-
Label the waste container before adding the first drop of waste.[7]
-
The label must include:
-
The words "Hazardous Waste ".[9]
-
A complete list of all chemical constituents by their full names (no formulas or abbreviations).[7] For example: "Waste this compound, Dichloromethane, Ethyl Acetate".
-
The approximate percentage of each component.
-
The date accumulation started.
-
The name of the principal investigator or research group.
-
5. Storage Pending Disposal:
-
Keep waste containers tightly closed at all times, except when actively adding waste.[7][9] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.
-
Store the container in a designated satellite accumulation area, such as a secondary containment tray within a ventilated cabinet.
-
Do not overfill containers; a maximum of 90% capacity is the standard rule to allow for expansion.[12]
6. Arranging for Pickup:
-
Once the container is full or you are finished with the project, follow your institution's procedures to request a hazardous waste pickup from the EHS department.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Minor Spill (Solid or Liquid):
-
Alert personnel in the immediate area.
-
If the material is a solid, avoid creating dust. Gently cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad).
-
If it is a liquid, absorb the spill with absorbent pads.[7]
-
Wearing your full PPE, carefully collect the contaminated absorbent material using non-sparking tools.
-
Place the collected material into a sealed, labeled bag and then into the solid halogenated hazardous waste container.
-
Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
-
Major Spill:
-
Evacuate the laboratory immediately and activate the fire alarm to alert others.[7]
-
Close the laboratory doors.
-
Call your institution's emergency number and report the spill to EHS.
-
Do not attempt to clean up a large spill yourself.
-
By adhering to this technically sound and safety-conscious protocol, you ensure that the final step in your research workflow—disposal—is conducted with the same level of precision and care as the experiment itself, protecting yourself, your colleagues, and the environment.
References
- Management of Hazardous Wastes containing Halogenated Organics - P2 InfoHouse.
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
- Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich.
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
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6-Iodoquinazolin-4-one | C8H5IN2O | CID 135401666 - PubChem. Available at: [Link]
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Quinazoline - Safety Data Sheet - Szabo-Scandic. Available at: [Link]
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The Impact of Organic Compounds on Iodine Behaviour - IAEA. Available at: [Link]
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How do you dispose of the iodine-starch complex after a redox titration? - Reddit. Available at: [Link]
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Iodine Disposal For Businesses - Collect and Recycle. Available at: [Link]
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Quinazolin-6-ol | C8H6N2O | CID 589643 - PubChem. Available at: [Link]
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6-Hydroxyquinoline | C9H7NO | CID 11374 - PubChem. Available at: [Link]
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A Researcher's Guide to Handling 6-Iodoquinazoline: Essential Safety Protocols
Navigating the complexities of novel chemical compounds is the cornerstone of research and development. For professionals handling 6-Iodoquinazoline, a robust understanding of its potential hazards and the implementation of meticulous safety protocols are not just procedural formalities—they are integral to scientific integrity and personal safety. This guide provides a detailed operational plan for the safe handling, use, and disposal of this compound, grounded in established safety principles for heterocyclic and iodinated compounds.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located during the compilation of this guide. The following recommendations are synthesized from safety data for structurally similar compounds, including various iodo- and quinazoline derivatives.[1] Researchers must perform a comprehensive, experiment-specific risk assessment and consult any available substance-specific SDS before commencing work.
Hazard Assessment: Understanding the Risks
This compound belongs to the quinazoline family of heterocyclic compounds and contains an iodine atom. While specific toxicological data is limited, the known hazards of its chemical relatives provide a strong basis for a cautious approach.
-
Anticipated Hazards: Based on data from compounds like 4-Chloro-6-iodoquinazoline and other quinazoline derivatives, the primary risks are:
-
Skin Irritation: May cause skin irritation upon contact.[2][3][4]
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[5]
-
Harmful if Swallowed: Acute oral toxicity is a potential concern.[3]
-
The presence of iodine suggests that thermal decomposition could release hazardous vapors, including hydrogen iodide and nitrogen oxides.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to prevent exposure via inhalation, dermal contact, and ocular routes. The selection of PPE must be tailored to the specific procedures being performed.
Core PPE for Routine Operations
For low-volume activities such as weighing solids, preparing solutions, and performing reactions under controlled conditions, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[6] | Protects against accidental splashes of solutions and airborne particles. Standard safety glasses do not provide an adequate seal against splashes. |
| Hand Protection | Chemical-resistant nitrile gloves.[6] | Provides a barrier against direct skin contact. Nitrile offers good protection against incidental splashes of a wide range of chemicals. Inspect gloves for any signs of degradation or puncture before use.[7] |
| Body Protection | A flame-resistant lab coat, fully buttoned.[6] Long pants and closed-toe shoes are required.[6] | Protects skin and personal clothing from spills and contamination.[8] |
Enhanced Protective Measures
For procedures with a higher risk of exposure—such as handling large quantities, heating the compound, or potential for aerosol generation—additional protective measures are required:
-
Face Shield: A full-face shield should be worn over safety goggles to protect the entire face from splashes.[1][6]
-
Double Gloving: Using two pairs of nitrile gloves can provide additional protection, especially during prolonged handling or when cleaning spills.
-
Respiratory Protection: All work with solid this compound should be performed in a certified chemical fume hood to control dust and vapors.[1][9] If engineering controls are insufficient or in the event of a significant spill, a NIOSH-approved respirator with an organic vapor/particulate cartridge is necessary.[1][10]
Safe Handling and Operational Workflow
A systematic workflow is critical for minimizing risk. The following procedure outlines the key steps for safely handling this compound from preparation to post-experiment cleanup.
Step-by-Step Handling Protocol
-
Preparation:
-
Hazard Review: Thoroughly review this guide and any available SDS for this compound and all other reagents involved in the procedure.
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the area is clear of unnecessary items.[9]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[1]
-
-
Donning PPE:
-
Inspect all PPE for defects.
-
Don the lab coat, followed by safety goggles and/or a face shield, and finally, gloves.
-
-
Chemical Handling:
-
Weighing: Carefully weigh the solid compound within the fume hood to prevent the release of dust into the laboratory environment.[1] Use anti-static measures where appropriate.
-
Solution Preparation: Add the solid this compound to the solvent slowly to avoid splashing. Keep containers closed when not in use.[1]
-
-
Post-Handling:
-
Decontamination: Clean all work surfaces, glassware, and equipment thoroughly after use.
-
Waste Disposal: Segregate and dispose of all chemical waste in clearly labeled, sealed containers according to institutional and local regulations.[9][11]
-
Doffing PPE: Remove PPE in the reverse order it was put on (gloves first), taking care to avoid self-contamination. Wash hands thoroughly with soap and water after removing all PPE.[12]
-
Caption: Standard laboratory workflow for safely handling this compound.
Emergency Response: Immediate Actions
In the event of an exposure or spill, a swift and correct response is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2][7]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[2][7] Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
-
Minor Spill: For small spills contained within a fume hood, alert colleagues, ensure you are wearing appropriate PPE, and clean the spill using an appropriate absorbent material. Place the waste in a sealed container for disposal.
-
Major Spill: Evacuate the immediate area and notify laboratory safety personnel. Do not attempt to clean up a large spill without proper training and equipment.
Storage and Disposal
Proper storage and disposal are final, critical steps in the chemical handling lifecycle.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[13][14] Keep it away from incompatible materials such as strong oxidizing agents.[14][15]
-
Disposal: All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste. Collect waste in designated, sealed, and clearly labeled containers.[13] Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not discharge into drains or the environment.[13][15]
By integrating these safety protocols into your daily laboratory operations, you can effectively manage the risks associated with handling this compound, fostering a secure environment for groundbreaking research.
References
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- Study.com. (n.d.). What are the proper PPE to use when using Iodine?
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- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
